molecular formula C25H26Cl3N7O B1677805 Otenabant hydrochloride CAS No. 686347-12-6

Otenabant hydrochloride

Numéro de catalogue: B1677805
Numéro CAS: 686347-12-6
Poids moléculaire: 546.9 g/mol
Clé InChI: KPYUQCJBZGQHPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CP 945,598 (hydrochloride) is a selective antagonist of the cannabinoid receptor CB1 with a Ki value of 0.7 nM and demonstrates relatively low affinity for CB2 receptors (Ki = 7.6 µM). It is reported to reverse cannabinoid agonist-mediated responses (i.e., hypo-locomotion, hypothermia, analgesia, and catalepsy), to reduce food intake, and to increase energy expenditure as well as fat oxidation in rats.>

Propriétés

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYUQCJBZGQHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919439
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686347-12-6, 919516-56-6
Record name 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686347-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenabant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTENABANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Otenabant Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (formerly CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1).[1] Developed by Pfizer, it was investigated for the treatment of obesity due to the role of the endocannabinoid system in regulating appetite and energy metabolism.[2] Although its clinical development was discontinued, otenabant remains a valuable tool for researchers studying the physiological and pathological roles of the CB1 receptor. This technical guide provides an in-depth overview of the mechanism of action of otenabant hydrochloride, including its molecular interactions, downstream signaling effects, and methodologies for its characterization.

Core Mechanism of Action: Selective CB1 Receptor Antagonism

Otenabant acts as a competitive antagonist and inverse agonist at the CB1 receptor.[2] This means it not only blocks the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists but also reduces the receptor's basal, or constitutive, activity.[2][3]

High Affinity and Selectivity

Otenabant exhibits sub-nanomolar binding affinity for the human CB1 receptor, demonstrating its high potency.[1] A key characteristic of otenabant is its remarkable selectivity for the CB1 receptor over the cannabinoid receptor type 2 (CB2). It displays approximately 10,000-fold greater selectivity for the human CB1 receptor compared to the human CB2 receptor, minimizing off-target effects related to CB2 receptor modulation.[1]

Data Presentation

Quantitative Binding Affinities (Ki) of Otenabant
ReceptorSpeciesKi (nM)
CB1Human0.7[1]
CB1Rat2.8
CB2Human7600[4]

Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[2] As an antagonist and inverse agonist, otenabant blocks and reduces the signaling cascade initiated by CB1 receptor activation.

Upon agonist binding, the CB1 receptor activates Gαi/o, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking this action, otenabant prevents the downstream effects of reduced cAMP levels.

// Nodes Otenabant [label="Otenabant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agonist [label="Endocannabinoid\nAgonist", fillcolor="#34A853", fontcolor="#FFFFFF"]; CB1R [label="CB1 Receptor", shape=Mdiamond, fillcolor="#F1F3F4"]; G_protein [label="Gαi/o Protein", shape=octagon, fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A\n(PKA)", shape=ellipse, fillcolor="#F1F3F4"]; Downstream [label="Downstream\nCellular Effects", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Edges Otenabant -> CB1R [label=" Antagonizes/\nInverse Agonizes", color="#EA4335"]; Agonist -> CB1R [label=" Activates", color="#34A853"]; CB1R -> G_protein [label=" Activates"]; G_protein -> AC [label=" Inhibits", arrowhead=tee]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label=" Converts"]; cAMP -> PKA [label=" Activates"]; PKA -> Downstream [label=" Modulates"];

// Invisible nodes for layout {rank=same; Otenabant; Agonist} } .dot Caption: Otenabant's Antagonistic Action on the CB1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of otenabant for the CB1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue homogenates.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940), and varying concentrations of otenabant.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of otenabant to determine the IC50 value (the concentration of otenabant that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

// Workflow Membrane_Prep -> Incubation; Radioligand_Prep -> Incubation; Otenabant_Prep -> Incubation; Incubation -> Filtration; Filtration -> Washing; Washing -> Counting; Counting -> IC50_Determination; IC50_Determination -> Ki_Calculation; } .dot Caption: Experimental Workflow for Radioligand Competition Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of otenabant to modulate agonist-induced G-protein activation.

Methodology:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing GDP.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, a CB1 receptor agonist (e.g., CP55,940), and varying concentrations of otenabant. To assess inverse agonism, otenabant is added in the absence of an agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.

  • Washing: Wash the filters with ice-cold buffer.

  • Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: For antagonist activity, plot the % stimulation of [³⁵S]GTPγS binding against the agonist concentration in the presence and absence of otenabant. For inverse agonist activity, plot the % of basal [³⁵S]GTPγS binding against the concentration of otenabant.

cAMP Accumulation Assay

This assay measures the downstream effect of otenabant on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Culture cells expressing the CB1 receptor (e.g., hCB1R-HEK293 cells) in a suitable medium.[5]

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to near confluency.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of otenabant.

    • Stimulate the cells with a CB1 receptor agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator). To measure inverse agonism, otenabant is added in the presence of forskolin but without an agonist.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of otenabant to determine the antagonist effect. For inverse agonism, plot the cAMP concentration against the otenabant concentration.

In Vivo Pharmacology

In preclinical animal models, otenabant has demonstrated effects consistent with CB1 receptor antagonism. It has been shown to produce a dose-dependent anorectic activity in rodents, leading to reduced food intake.[1] Furthermore, studies have indicated that otenabant can increase energy expenditure and promote fat oxidation.[1] In diet-induced obese mice, administration of otenabant resulted in significant weight loss.[1][4]

Conclusion

This compound is a highly potent and selective CB1 receptor antagonist with inverse agonist properties. Its mechanism of action involves the direct blockade of the CB1 receptor, leading to the inhibition of the Gαi/o-mediated signaling cascade and a subsequent increase in intracellular cAMP levels. The in vitro and in vivo pharmacological profiles of otenabant underscore its utility as a research tool for elucidating the complex roles of the endocannabinoid system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of otenabant and other CB1 receptor modulators.

References

Otenabant Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and selective cannabinoid receptor 1 (CB1) antagonist that was developed by Pfizer for the treatment of obesity. As a second-generation CB1 receptor antagonist, it was designed to offer an improved safety and tolerability profile over the first-generation antagonist, rimonabant. Although its development was ultimately discontinued (B1498344) due to the class-wide safety concerns that led to the withdrawal of rimonabant, the discovery and synthesis of otenabant represent a significant case study in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of otenabant hydrochloride, with a focus on the experimental details and data that are of interest to researchers in the field.

Discovery and Rationale

The discovery of this compound was rooted in the understanding of the endocannabinoid system's role in regulating energy balance. The CB1 receptor, in particular, was identified as a key modulator of appetite and metabolism. Antagonism of the CB1 receptor was shown to decrease food intake and increase energy expenditure, making it an attractive target for the development of anti-obesity therapeutics.

Otenabant was identified through a focused drug discovery program at Pfizer aimed at identifying novel, potent, and selective CB1 receptor antagonists. The core chemical scaffold of otenabant, a purine (B94841) derivative, was optimized through structure-activity relationship (SAR) studies to achieve high binding affinity and selectivity for the CB1 receptor over the CB2 receptor.

Synthesis of this compound

The synthesis of this compound has been described in detail, with an optimized and practical route developed for large-scale production. The following is a detailed experimental protocol based on the improved synthesis reported by Pfizer researchers.

Optimized Synthetic Route

The optimized synthesis of this compound involves a reordered bond-forming sequence that avoids the use of phosphorus oxychloride and incorporates a telescoped reaction sequence for improved efficiency.

Experimental Protocol:

Step 1: Synthesis of 6-chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine (4)

  • To a reaction vessel is charged 4,6-dichloropyrimidine-5-amine, 4-chloroaniline, and a suitable solvent such as isopropanol.

  • The mixture is heated to reflux for several hours until the reaction is complete, as monitored by HPLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed with a suitable solvent, and dried under vacuum to yield 6-chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine.

Step 2: Synthesis of 1-(5-amino-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide (7)

  • 6-chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine (4) and 4-(ethylamino)piperidine-4-carboxamide (B1347081) are combined in a suitable solvent, such as n-butanol, in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • The reaction mixture is heated to an elevated temperature until the reaction is complete.

  • The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The solid is washed and dried to give 1-(5-amino-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide.

Step 3: Synthesis of 1-(5-((2-chlorobenzoyl)amino)-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide (9)

  • To a solution of 1-(5-amino-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide (7) in a suitable solvent, such as N,N-dimethylformamide (DMF), is added 2-chlorobenzoyl chloride.

  • The reaction is stirred at ambient temperature until complete.

  • The product is isolated by the addition of water to precipitate the solid, which is then collected by filtration, washed, and dried.

Step 4: Synthesis of Otenabant (1)

  • The intermediate 1-(5-((2-chlorobenzoyl)amino)-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide (9) is treated with a dehydrating agent, such as methanesulfonic acid, in a suitable solvent like N-methyl-2-pyrrolidone (NMP) at an elevated temperature to effect cyclization.

  • Upon completion of the cyclization, the reaction is quenched, and the crude otenabant free base is isolated.

Step 5: Formation of this compound (1·HCl)

  • The crude otenabant free base is dissolved in a suitable solvent, such as isopropanol.

  • A solution of hydrochloric acid in a suitable solvent is added to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield this compound as a crystalline solid.

Pharmacological Profile

This compound is a potent and selective antagonist of the CB1 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Binding Affinity:

Otenabant exhibits high affinity for the human CB1 receptor with a Ki value of 0.7 nM. It demonstrates significant selectivity over the human CB2 receptor, with a Ki of 7.6 μM, representing a selectivity of over 10,000-fold.

ReceptorSpeciesKi (nM)Reference
CB1Human0.7
CB1Rat2.8
CB2Human7600

Functional Activity:

Otenabant acts as a competitive antagonist at the CB1 receptor, inhibiting both basal and agonist-mediated signaling. This has been demonstrated in functional assays such as the GTPγ[35S] binding assay.

AssaySpeciesIC50 (nM)Reference
GTPγ[35S] BindingHuman CB10.2

Experimental Protocol: GTPγ[35S] Binding Assay

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 0.1% BSA.

  • Reaction Mixture: To each well of a 96-well plate, add cell membranes, GDP (to a final concentration of 10 µM), and varying concentrations of otenabant.

  • Incubation: The plate is incubated for 10-15 minutes at 30°C.

  • Agonist Challenge: A CB1 receptor agonist (e.g., CP-55,940) is added to stimulate the receptor.

  • Radioligand Addition: [35S]GTPγS is added to a final concentration of ~0.1 nM.

  • Incubation: The plate is incubated for an additional 60 minutes at 30°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the efficacy of otenabant in reducing food intake and body weight.

Diet-Induced Obesity (DIO) Mouse Model:

In a 10-day study in diet-induced obese mice, oral administration of otenabant (10 mg/kg) resulted in a 9% reduction in body weight compared to vehicle-treated animals.

Animal ModelDoseDurationBody Weight ChangeReference
Diet-Induced Obese Mice10 mg/kg, p.o.10 days9% decrease

Experimental Protocol: Diet-Induced Obesity Mouse Model

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity.

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) once daily at the desired dose. A vehicle control group is also included.

  • Measurements: Body weight and food intake are measured daily.

  • Data Analysis: The change in body weight and food intake over the study period is calculated and compared between the otenabant-treated and vehicle-treated groups.

Signaling Pathway and Experimental Workflows

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Otenabant, as a competitive antagonist, binds to the CB1 receptor and prevents the binding of endogenous or exogenous agonists, thereby blocking this signaling cascade.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Anandamide) Agonist->CB1R Binds & Activates Otenabant Otenabant Otenabant->CB1R Binds & Blocks ATP ATP ATP->AC

Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of Otenabant.

Experimental Workflow: Synthesis and In Vitro Evaluation

The overall workflow for the synthesis and initial pharmacological evaluation of this compound is a multi-step process that begins with chemical synthesis and progresses through a series of in vitro assays to determine its potency and selectivity.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation Start Starting Materials Intermediate1 Intermediate 1 Start->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Otenabant_Free_Base Otenabant (Free Base) Intermediate2->Otenabant_Free_Base Otenabant_HCl Otenabant HCl Otenabant_Free_Base->Otenabant_HCl Binding_Assay CB1/CB2 Binding Assay (Ki determination) Otenabant_HCl->Binding_Assay Functional_Assay GTPγS Functional Assay (IC50 determination) Binding_Assay->Functional_Assay Potent & Selective Hits Selectivity_Panel Off-target Selectivity Screening Functional_Assay->Selectivity_Panel Functionally Active Hits

Caption: Workflow for the Synthesis and In Vitro Characterization of Otenabant.

Conclusion

This compound is a well-characterized second-generation CB1 receptor antagonist that emerged from a rigorous drug discovery and development program. While its clinical development was halted, the detailed synthetic routes and extensive pharmacological data available for otenabant provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The information presented in this technical guide offers a comprehensive overview of the key scientific aspects of otenabant, from its rational design and synthesis to its in vitro and in vivo characterization. This case study continues to be relevant for the ongoing efforts to develop safe and effective therapeutics targeting the endocannabinoid system.

Pharmacological profile of Otenabant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of Otenabant Hydrochloride

Introduction

This compound (also known as CP-945,598 hydrochloride) is a potent and highly selective cannabinoid receptor 1 (CB1) antagonist.[1][2][3] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[4][5] The rationale stemmed from the role of the endocannabinoid system, particularly the CB1 receptor, in regulating appetite, energy homeostasis, and metabolism.[6][7] Otenabant, like other first-generation CB1 antagonists such as rimonabant (B1662492) and taranabant, showed promise in preclinical and early clinical studies.[8][9] However, its development was discontinued, largely due to concerns about psychiatric adverse effects associated with this class of centrally-acting CB1 antagonists, which ultimately led to the withdrawal of rimonabant from the market.[4][10][11]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinity, selectivity, and its effects demonstrated in key preclinical studies.

Chemical and Physical Properties

This compound is the hydrochloride salt of Otenabant.[4] Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide hydrochloride
Synonyms CP-945,598 HCl, CP 945598 hydrochloride[3][12][13]
CAS Number 686347-12-6[4][12][14]
Molecular Formula C₂₅H₂₅Cl₂N₇O·HCl[3][15]
Molecular Weight 546.88 g/mol [1][15]
Appearance Solid powder[4]
Solubility Soluble in DMSO, insoluble in water and ethanol.[2][13]

Mechanism of Action

Otenabant is a competitive, high-affinity antagonist of the CB1 receptor.[14][16] CB1 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).[6][7] Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of the mitogen-activated protein (MAP) kinase pathway.[6]

As an antagonist (and likely an inverse agonist), Otenabant binds to the CB1 receptor and blocks the signaling initiated by endocannabinoids (like anandamide (B1667382) and 2-AG) and synthetic agonists.[3][9][16] By inhibiting the constitutive activity of the CB1 receptor, particularly in hypothalamic areas involved in appetite control, Otenabant exerts its anorectic effects.[2][6]

P0 Prepare Membranes from cells expressing human CB1/CB2 receptors P1 Incubate Membranes with a fixed concentration of radioligand (e.g., [3H]CP-55,940) P0->P1 P2 Add increasing concentrations of Otenabant (competitor) P1->P2 P3 Allow to reach equilibrium P2->P3 P4 Separate bound and free radioligand (e.g., via filtration) P3->P4 P5 Quantify radioactivity of bound ligand (scintillation counting) P4->P5 P6 Calculate IC50 (concentration of Otenabant that inhibits 50% of binding) P5->P6 P7 Convert IC50 to Ki using the Cheng-Prusoff equation P6->P7 cluster_input cluster_mechanism cluster_effects cluster_outcome Otenabant Otenabant HCl Mech Potent & Selective CB1 Receptor Antagonism Otenabant->Mech Anorexia Decreased Food Intake (Anorectic Activity) Mech->Anorexia Energy Increased Energy Expenditure Mech->Energy FatOx Increased Fat Oxidation Mech->FatOx Outcome Weight Loss Anorexia->Outcome Energy->Outcome FatOx->Outcome

References

Otenabant Hydrochloride: A Deep Dive into its Structure-Activity Relationship for Cannabinoid Receptor 1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (formerly CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor 1 (CB1).[1][2] Developed by Pfizer, it was investigated for the treatment of obesity, reaching Phase III clinical trials before its development was discontinued.[3][4] Despite its discontinuation for this indication, the study of otenabant and its analogs provides a rich dataset for understanding the structure-activity relationships (SAR) of purine-based CB1 receptor antagonists. This technical guide delves into the core SAR principles of otenabant, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Otenabant's mechanism of action lies in its ability to block the CB1 receptor, which is primarily expressed in the central nervous system but also found in peripheral tissues.[1][4] As an antagonist/inverse agonist, otenabant was shown to reverse the effects of cannabinoid agonists and demonstrated anorectic activity, increased energy expenditure, and fat oxidation in preclinical models.[1]

This guide will explore the key structural features of the otenabant scaffold that govern its affinity and selectivity for the CB1 receptor, providing a valuable resource for researchers engaged in the design and development of novel CB1 receptor modulators.

Structure-Activity Relationship (SAR) of Otenabant and its Analogs

The core structure of otenabant is a diphenyl purine (B94841) scaffold. The SAR of this class of compounds has been explored by modifying several key positions of the molecule. The following table summarizes the quantitative data for otenabant and a selection of its analogs, highlighting how structural modifications impact their binding affinity (Ki) for the human CB1 receptor and selectivity over the CB2 receptor.

CompoundR Group ModificationhCB1 Ki (nM)hCB2 Ki (nM)Selectivity (CB2/CB1)
Otenabant (1) 4-ethylaminopiperidine-4-carboxamide0.7[1][2]7600[1][2]~10,857
Analog 65 Piperazine (B1678402) with aryl urea4[5]>4000[5]>1000
RTI-13329-2 N-{1-[8-(2-Chlorophenyl)-9-(4- chlorophenyl)-9H-purin-6-yl]-4-phenylpiperidin-4-yl}methanesulfonamide6.2[6]>1000[6]>161

Key SAR Insights:

  • Purine Core: The 8,9-disubstituted purine core is a critical pharmacophore for high-affinity CB1 antagonism.

  • Piperidine/Piperazine Moiety: The substituent at the 6-position of the purine ring significantly influences potency and selectivity. Replacing the 4-aminopiperidine (B84694) of otenabant with a functionalized piperazine group has been a successful strategy in developing analogs with retained potency.[5]

  • Aryl Substituents: The 2-chlorophenyl and 4-chlorophenyl groups at the 8 and 9 positions of the purine ring, respectively, are important for high-affinity binding.

  • Peripheral Restriction: Modifications to the piperidine/piperazine substituent have been explored to limit brain penetration and reduce central nervous system (CNS) side effects, a major concern for first-generation CB1 antagonists.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are the protocols for key experiments cited in the characterization of otenabant and its analogs.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

G prep Prepare Membranes (CHO cells expressing hCB1) incubation Incubation: - Membranes - [3H]CP55,940 (Radioligand) - Test Compound (e.g., Otenabant) prep->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration wash Wash Filters (Remove unbound radioligand) filtration->wash scintillation Scintillation Counting (Measure bound radioactivity) wash->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis G cell_prep Cell Preparation (CHO-hCB1 cells) antagonist_inc Pre-incubation with Antagonist (e.g., Otenabant) cell_prep->antagonist_inc agonist_stim Stimulation with Agonist (e.g., CP55,940) + Forskolin antagonist_inc->agonist_stim lysis Cell Lysis agonist_stim->lysis cAMP_detection cAMP Detection (e.g., HTRF or EIA) lysis->cAMP_detection analysis Data Analysis (Determine IC50) cAMP_detection->analysis G acclimatization Acclimatization of Mice diet Induction of Obesity (High-Fat Diet) acclimatization->diet treatment Treatment Phase (Vehicle or Otenabant) diet->treatment monitoring Monitoring: - Body Weight - Food Intake - Metabolic Parameters treatment->monitoring endpoint Endpoint Analysis: - Tissue Collection - Biomarker Analysis monitoring->endpoint G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Agonist Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Gi->AC Inhibition Otenabant Otenabant Otenabant->CB1 Blockade PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Phosphorylation

References

Otenabant Hydrochloride: A Technical Guide to Cannabinoid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Otenabant hydrochloride (CP-945,598) for the cannabinoid type-1 (CB1) and type-2 (CB2) receptors. Otenabant was developed as a potent and highly selective CB1 receptor antagonist for potential therapeutic applications such as the treatment of obesity.[1] Its development was discontinued, but its high selectivity remains of significant interest in cannabinoid research.[1] This document details the quantitative binding characteristics, the experimental protocols used for their determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates a profound selectivity for the CB1 receptor over the CB2 receptor. The binding affinity is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity.

The data clearly indicates that Otenabant is a highly potent CB1 receptor antagonist with exceptionally weak affinity for the CB2 receptor, resulting in a selectivity of approximately 10,000-fold for CB1.[2][3]

CompoundReceptorKᵢ ValueReference
This compound (CP-945,598)Human CB10.7 nM[2][3]
Human CB27.6 µM (7600 nM)[2][3]

Experimental Protocols: Radioligand Binding Assay

The determination of Kᵢ values for cannabinoid receptor ligands is predominantly achieved through competitive radioligand binding assays.[4] This method is considered the gold standard for quantifying the affinity of a ligand for a receptor due to its robustness and sensitivity.[5]

Principle

A competitive binding assay measures the ability of an unlabeled test compound (Otenabant) to compete with a radiolabeled ligand (e.g., [³H]CP55,940 or [³H]WIN 55,212-2) for binding to the target receptor (CB1 or CB2) in a preparation of cell membranes expressing the receptor.[6][7] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]

Detailed Methodology

The following is a generalized protocol synthesized from standard methodologies for cannabinoid receptor binding assays.[4][6][8]

1. Membrane Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express high levels of either human CB1 or CB2 receptors.[4][7]

  • Homogenization: Cells are harvested, washed, and then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[8]

  • Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes.[8]

  • Resuspension and Storage: The final membrane pellet is resuspended in a buffer, often containing a cryoprotectant like sucrose, aliquoted, and stored at -80°C. Protein concentration is determined using an assay such as the BCA assay.[8]

2. Competitive Binding Assay:

  • Reaction Setup: The assay is typically performed in 96-well plates.[8] Each well contains:

    • A fixed amount of cell membrane preparation (e.g., 10-50 µg protein).[8]

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 at a concentration near its Kₔ).

    • Varying concentrations of the unlabeled test compound (Otenabant).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1-1 mg/ml BSA, pH 7.4).[6]

  • Controls:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, potent, unlabeled cannabinoid ligand (e.g., WIN 55,212-2) to block all specific binding.[6]

  • Incubation: The plates are incubated, typically for 60-90 minutes at 30°C or 37°C, to allow the binding to reach equilibrium.[6][8]

3. Separation and Detection:

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6][8] This process separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a liquid scintillation counter.[4]

4. Data Analysis:

  • Specific Binding: Calculated for each concentration of the test compound by subtracting the non-specific binding (NSB) from the total binding measured at that concentration.

  • IC₅₀ Determination: The specific binding data is plotted against the log of the competitor concentration, and non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Kᵢ Calculation: The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[4]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_sep 3. Separation & Detection cluster_analysis 4. Data Analysis Membranes CB1/CB2 Expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]CP55,940) Radioligand->Incubate Otenabant Test Compound (Otenabant) Otenabant->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Separate Bound from Free Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Kᵢ via Cheng-Prusoff IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

CB1 Receptor Signaling Pathway and Antagonism

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).[4] Agonist binding initiates a signaling cascade, while an antagonist like Otenabant blocks this process.

G CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein Gαi/o-βγ CB1->G_Protein CB1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Binds & Activates Otenabant Otenabant (Antagonist) Otenabant->CB1 Binds & Blocks ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activates

Caption: Otenabant blocks agonist-induced CB1 receptor signaling.

References

Preclinical Profile of Otenabant Hydrochloride: A Technical Guide for Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Otenabant hydrochloride (formerly CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist investigated for the treatment of obesity. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation.

Core Compound Characteristics

This compound is a high-affinity, selective antagonist of the CB1 receptor. Its primary mechanism of action in the context of obesity is the blockade of this receptor, which is a key component of the endocannabinoid system involved in regulating appetite, energy homeostasis, and lipid metabolism.[1][2][3]

In Vitro Pharmacology

The in vitro profile of this compound demonstrates its high potency and selectivity for the human CB1 receptor over the CB2 receptor.

Table 1: In Vitro Binding and Functional Activity of this compound

ParameterSpeciesValueReference
CB1 Receptor Binding Affinity (Ki) Human0.7 nM[4][5]
CB1 Receptor Functional Antagonism (Ki) Human0.2 nM
CB2 Receptor Binding Affinity (Ki) Human7600 nM (7.6 µM)[4][5]
Selectivity (CB2 Ki / CB1 Ki) Human~10,000-fold[4][5]

Mechanism of Action: CB1 Receptor Antagonism

This compound acts as a competitive antagonist at the CB1 receptor, inhibiting both basal and agonist-mediated receptor signaling. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism by Otenabant blocks the downstream signaling cascades typically initiated by endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).

This blockade is thought to impact metabolic processes through several pathways:

  • Appetite Regulation: CB1 receptors in the hypothalamus and mesolimbic dopamine (B1211576) pathway are involved in the rewarding properties of food and the regulation of food intake. Antagonism of these receptors leads to a reduction in appetite.

  • Energy Expenditure: Preclinical studies suggest that CB1 receptor antagonists can increase energy expenditure and promote fat oxidation.

  • Peripheral Metabolic Effects: CB1 receptors are also present in peripheral tissues, including adipose tissue, liver, and skeletal muscle. Blockade of these receptors can directly influence lipid and glucose metabolism.[2][3]

Signaling Pathway of CB1 Receptor Antagonism

The following diagram illustrates the signaling pathway affected by this compound. By blocking the CB1 receptor, Otenabant prevents the Gi/o-mediated inhibition of adenylyl cyclase, leading to normalized cAMP levels and subsequent downstream effects.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Gbg Gβγ Gi->Gbg Dissociates Endocannabinoid Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoid->CB1 Activates Otenabant Otenabant hydrochloride Otenabant->CB1 Antagonizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Metabolic_Effects Decreased Lipogenesis Increased Fat Oxidation Reduced Food Intake PKA->Metabolic_Effects Leads to

CB1 Receptor Antagonism by this compound.

In Vivo Preclinical Efficacy

Preclinical studies in rodent models of obesity have demonstrated the efficacy of this compound in reducing body weight and food intake.

Diet-Induced Obesity (DIO) Mouse Model

A key model for evaluating anti-obesity therapeutics is the diet-induced obesity mouse model. In this model, this compound has shown significant effects on body weight.

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

Animal ModelTreatmentDosageDurationKey FindingsReference
Diet-Induced Obese MiceThis compound (oral)10 mg/kg10 days9% vehicle-adjusted weight loss[5]
Rodents (unspecified)This compoundDose-dependentAcuteAnorectic activity in fast-induced re-feeding and spontaneous nocturnal feeding models[5]
RatsThis compoundNot specifiedAcuteIncreased energy expenditure and fat oxidation (decreased respiratory quotient)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical assessment of CB1 receptor antagonists like this compound for obesity. While specific protocols for every Otenabant study are not publicly available, the following represents standard and widely accepted procedures in the field.

Diet-Induced Obesity (DIO) Mouse Model Protocol

This protocol outlines the induction of obesity in mice through a high-fat diet, a common model to test anti-obesity compounds.

DIO_Workflow start Start: 6-8 week old male C57BL/6J mice acclimatization Acclimatization (1-2 weeks) Standard Chow Diet start->acclimatization randomization Randomization into Groups (based on body weight) acclimatization->randomization diet Dietary Intervention (12-16 weeks) randomization->diet control_diet Control Group: Standard Chow (10% kcal from fat) diet->control_diet Group 1 hfd DIO Group: High-Fat Diet (45-60% kcal from fat) diet->hfd Group 2 treatment Treatment Phase (e.g., 10 days) hfd->treatment vehicle Vehicle Control (e.g., 0.5% methylcellulose) treatment->vehicle Subgroup 2a otenabant_tx This compound (e.g., 10 mg/kg, oral gavage) treatment->otenabant_tx Subgroup 2b monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Observations vehicle->monitoring otenabant_tx->monitoring endpoint Endpoint Analysis: - Body Composition (DEXA/MRI) - Plasma Biomarkers - Tissue Collection monitoring->endpoint

Workflow for a Diet-Induced Obesity Study.
GTPγS Binding Assay Protocol

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. As an antagonist, Otenabant would be expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonist activity of this compound at the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptors

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • CB1 receptor agonist (e.g., CP-55,940)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP

  • Scintillation fluid

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and homogenize in assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • GDP (to a final concentration of ~10-30 µM)

    • Varying concentrations of this compound.

    • A fixed concentration of CB1 agonist (e.g., EC₈₀ concentration of CP-55,940).

    • Cell membranes.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The inhibitory constant (Ki) of Otenabant is calculated from the concentration-response curves of agonist-stimulated [³⁵S]GTPγS binding in the presence of varying concentrations of the antagonist.

Measurement of Food Intake and Energy Expenditure Protocol

Objective: To assess the effects of this compound on food consumption and metabolic rate in rodents.

Apparatus:

  • Metabolic cages equipped for continuous monitoring of food and water intake, oxygen consumption (VO₂), carbon dioxide production (VCO₂), and locomotor activity.

Procedure:

  • Acclimatization: Individually house animals in the metabolic cages for several days to acclimate to the new environment and measurement procedures.

  • Baseline Measurement: Collect baseline data for at least 24 hours prior to treatment.

  • Treatment Administration: Administer this compound or vehicle at a specific time (e.g., prior to the dark cycle when rodents are most active and feed).

  • Data Collection: Continuously record data for a defined period (e.g., 24-48 hours) post-treatment.

  • Data Analysis:

    • Food Intake: Quantify the amount of food consumed over the measurement period.

    • Energy Expenditure (EE): Calculate EE using the Weir equation: EE (kcal/hr) = [3.9 x VO₂ (L/hr)] + [1.1 x VCO₂ (L/hr)].

    • Respiratory Quotient (RQ): Calculate RQ as the ratio of VCO₂ / VO₂. An RQ closer to 1.0 indicates carbohydrate oxidation, while an RQ closer to 0.7 suggests fat oxidation.

    • Locomotor Activity: Analyze beam breaks or other activity metrics to assess changes in physical activity.

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective CB1 receptor antagonist with significant anti-obesity effects in animal models. Its ability to reduce body weight is likely mediated through a combination of reduced food intake and increased energy expenditure. The experimental protocols detailed in this guide provide a framework for the continued investigation of CB1 receptor antagonists in the field of obesity research. Further studies are warranted to fully elucidate the long-term efficacy and safety profile of such compounds.

References

The Pharmacology of CP-945,598: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CP-945,598, also known as otenabant, is a potent and selective cannabinoid CB1 receptor antagonist that was developed for the management of obesity. This technical guide provides a comprehensive overview of its in vitro and in vivo pharmacology, presenting key data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Data Presentation

In Vitro Pharmacology of CP-945,598

The in vitro activity of CP-945,598 has been characterized through radioligand binding and functional assays, demonstrating its high affinity and selectivity for the human CB1 receptor.

Assay TypeReceptorParameterValue (nM)Reference
Radioligand BindingHuman CB1Ki0.7[1][2]
Functional AssayHuman CB1Ki0.2[1][2]
Radioligand BindingHuman CB2Ki7600[1][2]
In Vivo Pharmacology of CP-945,598

In vivo studies in rodent models have demonstrated the efficacy of CP-945,598 in reversing the effects of cannabinoid agonists, reducing food intake, and promoting weight loss.

Animal ModelStudy TypeKey FindingDoseReference
RodentCannabinoid Agonist ChallengeReversal of hypo-locomotion, hypothermia, analgesia, and catalepsyNot Specified[1][2]
RodentAcute Food Intake (Fast-induced re-feeding)Dose and concentration-dependent anorectic activityNot Specified[1][2]
RodentAcute Food Intake (Spontaneous, nocturnal feeding)Dose and concentration-dependent anorectic activityNot Specified[1][2]
RatEnergy ExpenditureAcute stimulation of energy expenditure and increased fat oxidationNot Specified[1][2]
Diet-induced Obese MiceWeight Loss Study (10 days)9% vehicle-adjusted weight loss10 mg/kg[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of CP-945,598.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of CP-945,598 for human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP55,940).

  • CP-945,598.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate the receptor-containing membranes with various concentrations of CP-945,598 and a fixed concentration of the radioligand in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of CP-945,598 that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Acute Food Intake Studies

Objective: To assess the anorectic activity of CP-945,598 in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • CP-945,598.

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Standard laboratory chow.

  • Metabolic cages for monitoring food intake.

Procedure (Fast-Induced Re-feeding Model):

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Administer CP-945,598 or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • One hour after dosing, provide a pre-weighed amount of food.

  • Measure food consumption at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Analyze the data to determine the effect of CP-945,598 on food intake compared to the vehicle-treated group.

Procedure (Spontaneous, Nocturnal Feeding Model):

  • House the animals individually in metabolic cages with a normal light-dark cycle.

  • Administer CP-945,598 or vehicle at the beginning of the dark cycle.

  • Monitor food intake throughout the dark cycle using an automated system or by manual weighing at regular intervals.

  • Analyze the data to assess the impact of CP-945,598 on the natural feeding patterns of the animals.

Mandatory Visualizations

Signaling Pathway of the CB1 Receptor

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates various cellular processes, including neurotransmitter release. CP-945,598 acts as a competitive antagonist, blocking the binding of agonists and preventing the initiation of this signaling pathway.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Cannabinoid Agonist Agonist->CB1 Activates Antagonist CP-945,598 Antagonist->CB1 Blocks Gi->AC Inhibits Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to ATP ATP ATP->AC

Caption: CB1 Receptor Signaling Pathway and Antagonism by CP-945,598.

Experimental Workflow for In Vivo Food Intake Study

The following diagram illustrates a typical experimental workflow for an in vivo study designed to evaluate the effect of a compound like CP-945,598 on food intake in a rodent model.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization fasting Overnight Fasting (for re-feeding model) randomization->fasting dosing Dosing: Group A: Vehicle Group B: CP-945,598 fasting->dosing food_presentation Presentation of Pre-weighed Food dosing->food_presentation data_collection Data Collection: Measure food intake at specific time points food_presentation->data_collection analysis Data Analysis: Compare food intake between groups data_collection->analysis end End analysis->end

Caption: Workflow for a Rodent Fast-Induced Re-feeding Study.

References

Otenabant Hydrochloride: A Technical History of its Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the clinical trial history of Otenabant hydrochloride (formerly CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist developed by Pfizer. The document details the pharmacological profile of Otenabant, summarizes the quantitative data from its clinical trials, outlines the experimental methodologies employed, and elucidates the reasons for the discontinuation of its development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of CB1 Receptor Antagonism for Obesity

In the early 2000s, the endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), emerged as a promising target for the treatment of obesity and related metabolic disorders. The CB1 receptor is highly expressed in the central nervous system and peripheral tissues, playing a crucial role in regulating appetite, energy expenditure, and metabolism. Antagonism of the CB1 receptor was shown to decrease food intake and promote weight loss. This led to the development of several CB1 receptor antagonists, including this compound.

Otenabant (CP-945,598) is a selective CB1 receptor antagonist that demonstrated potential as a safe and effective treatment for weight management. However, its development was ultimately discontinued (B1498344) in Phase 3. This guide delves into the specifics of its clinical journey.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the CB1 receptor. In vitro studies demonstrated its high affinity for the human CB1 receptor. Its mechanism of action involves blocking the binding of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, to the CB1 receptor. This blockade was hypothesized to reduce appetite and increase energy expenditure, thereby leading to weight loss.

Clinical Development Program

The clinical development of this compound progressed to Phase 3, encompassing several large-scale, multicenter, randomized, double-blind, placebo-controlled trials. The primary objective of these trials was to evaluate the efficacy and safety of Otenabant as an adjunct to diet and exercise for weight reduction in obese and overweight individuals.

Phase 3 Clinical Trials Overview

Three major Phase 3 trials were initiated to assess the efficacy and safety of Otenabant. Two of these were two-year studies in obese and overweight patients, while the third was a one-year study in obese and overweight patients with type 2 diabetes. However, these trials were terminated prematurely.

Table 1: Overview of Otenabant Phase 3 Clinical Trials

Trial Identifier Population Duration Treatments Number of Participants
Multinational StudyObese and overweight patients2 years (terminated early)Otenabant 10 mg, 20 mg; Placebo1,253
North American StudyObese and overweight patients2 years (terminated early)Otenabant 10 mg, 20 mg; Placebo2,536
Multinational Diabetes StudyObese and overweight patients with type 2 diabetes1 year (terminated early)Otenabant 10 mg, 20 mg; Placebo975
Experimental Protocols

While the complete, detailed protocols for the Otenabant Phase 3 trials are not publicly available, based on contemporaneous anti-obesity drug trials and published data, the general methodology can be outlined.

Inclusion and Exclusion Criteria:

  • Inclusion: Generally, adult participants (18-65 years) with a Body Mass Index (BMI) between 30 and 45 kg/m ², or a BMI of 27-45 kg/m ² with at least one obesity-related comorbidity (e.g., dyslipidemia, hypertension). For the diabetes trial, a diagnosis of type 2 diabetes was required.

  • Exclusion: Common exclusion criteria for such trials in that era included a history of major psychiatric disorders (e.g., major depression, bipolar disorder, schizophrenia), recent significant weight loss, use of other weight-loss medications, and certain cardiovascular conditions.

Intervention:

  • Pharmacological: Participants were randomized to receive once-daily oral doses of Otenabant (10 mg or 20 mg) or a matching placebo.

  • Lifestyle Modification: All participants received counseling on a reduced-calorie diet and increased physical activity. This typically involved guidance to achieve a daily caloric deficit of approximately 500-600 kcal and to engage in at least 150 minutes of moderate-intensity exercise per week. Behavioral counseling was also a standard component to support adherence to these lifestyle changes.

Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The primary outcome was typically the mean percentage change in body weight from baseline after one year of treatment.

  • Secondary Efficacy Endpoints: These often included the proportion of patients achieving ≥5% and ≥10% weight loss, changes in waist circumference, and improvements in metabolic parameters such as fasting glucose, insulin, and lipid profiles.

  • Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests. Particular attention was paid to psychiatric adverse events, given the known risks associated with the CB1 antagonist class. Standardized questionnaires and clinical interviews were likely used to assess mood and behavior.

Quantitative Results from Phase 3 Trials

Despite their early termination, data from the first year of the Phase 3 trials were analyzed and published, providing valuable insights into the efficacy and safety of Otenabant.

Table 2: Key Efficacy Outcomes at 1 Year

Outcome Otenabant 10 mg Otenabant 20 mg Placebo
Mean % Weight Loss (from baseline) Dose-related reductionDose-related reduction-
Proportion Achieving ≥5% Weight Loss Significantly higher than placeboSignificantly higher than placebo-
Proportion Achieving ≥10% Weight Loss Significantly higher than placeboSignificantly higher than placebo-

Note: Specific numerical values for the mean percentage weight loss were not consistently reported across all publicly available sources.

Treatment with Otenabant resulted in a statistically significant and dose-dependent reduction in body weight compared to placebo after one year. A significantly greater proportion of patients treated with Otenabant achieved clinically meaningful weight loss of 5% and 10%. In the diabetes study, Otenabant also led to improvements in glycemic control.

Table 3: Common and Notable Adverse Events

Adverse Event Frequency with Otenabant Notes
Gastrointestinal Nausea, DiarrheaMost common, generally mild to moderate
Infections NasopharyngitisCommon
Neurological HeadacheCommon
Psychiatric Anxiety, Depressed Mood, Suicidal IdeationHigher incidence than placebo

The most frequently reported adverse events with Otenabant were gastrointestinal in nature. However, a concerning trend of increased psychiatric adverse events, including anxiety, depressed mood, and suicidal ideation, was observed in the Otenabant groups compared to placebo.

Visualizing the Mechanisms and Processes

To better understand the context of Otenabant's development and mechanism, the following diagrams illustrate the CB1 receptor signaling pathway, a typical clinical trial workflow for an anti-obesity drug of that era, and the rationale behind the discontinuation of Otenabant's development.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Endocannabinoid Endocannabinoids (e.g., Anandamide) Endocannabinoid->CB1 Activates Otenabant Otenabant Otenabant->CB1 Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Reduced Neurotransmitter Release, Altered Gene Expression) PKA->Downstream Phosphorylates Clinical_Trial_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory Review & Post-Marketing preclinical In vitro & In vivo Studies (Pharmacology, Toxicology) phase1 Phase 1 (Safety, Tolerability, PK/PD in Healthy Volunteers) preclinical->phase1 phase2 Phase 2 (Efficacy & Dose-Ranging in Target Population) phase1->phase2 phase3 Phase 3 (Large-scale Efficacy & Safety in Diverse Populations) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda review Regulatory Agency Review (e.g., FDA, EMA) nda->review approval Market Approval review->approval phase4 Phase 4 (Post-marketing Surveillance) approval->phase4 Discontinuation_Rationale cluster_class_effects CB1 Antagonist Class-wide Issues cluster_otenabant_data Otenabant-specific Findings Rimonabant_AEs Rimonabant Psychiatric Adverse Events (Depression, Suicidality) Regulatory_Scrutiny Increased Regulatory Scrutiny of CB1 Antagonist Class Rimonabant_AEs->Regulatory_Scrutiny Discontinuation Discontinuation of Otenabant Development Regulatory_Scrutiny->Discontinuation Primary Driver Otenabant_Psych_AEs Otenabant Trials Showed Increased Psychiatric AEs (Anxiety, Depressed Mood) Otenabant_Psych_AEs->Discontinuation Supporting Evidence

Otenabant Hydrochloride and the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Otenabant (B1677804) (CP-945,598) hydrochloride is a potent and highly selective antagonist of the cannabinoid type 1 (CB1) receptor. Developed initially for the management of obesity, its mechanism of action is centered on the modulation of the endocannabinoid system (ECS), a critical regulator of energy homeostasis, appetite, and metabolism. This document provides a detailed technical overview of otenabant's pharmacological profile, its effects on the ECS, and the experimental methodologies used to characterize its activity. Otenabant demonstrates sub-nanomolar binding affinity for the human CB1 receptor and exhibits over 10,000-fold selectivity against the CB2 receptor. In vitro functional assays confirm its ability to inhibit both basal and agonist-mediated CB1 receptor signaling. Preclinical in vivo studies in rodent models have shown that otenabant administration leads to reduced food intake, decreased body weight, and a metabolic shift towards increased fat oxidation. Despite promising preclinical and clinical efficacy, its development was discontinued (B1498344) due to regulatory concerns similar to those that led to the withdrawal of rimonabant (B1662492), another CB1 antagonist. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of selective CB1 receptor antagonists.

Introduction to the Endocannabinoid System and CB1 Receptor Antagonism

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating numerous physiological processes, including energy balance, appetite, pain sensation, mood, and memory.[1][2] The core components of the ECS are:

  • Cannabinoid Receptors: The primary receptors are the CB1 and CB2 receptors, both of which are G protein-coupled receptors (GPCRs).[3][4] CB1 receptors are one of the most abundant GPCRs in the central nervous system (CNS) but are also expressed in peripheral tissues such as adipose tissue, liver, skeletal muscle, and the gastrointestinal tract.[1][3] CB2 receptors are found predominantly in immune cells.[4]

  • Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The most well-characterized are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2]

  • Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids.[2]

Overactivity of the ECS has been linked to obesity and metabolic syndrome.[1][5] The CB1 receptor, in particular, has emerged as a key therapeutic target.[3] Activation of the CB1 receptor, for instance in the hypothalamus, stimulates appetite and promotes energy storage.[1][6] Therefore, antagonism of the CB1 receptor presents a logical strategy for treating obesity and related metabolic disorders.[6][7] CB1 receptor antagonists, such as otenabant, are designed to block the effects of endocannabinoids at this receptor, thereby reducing appetite and promoting weight loss.[3][8]

Otenabant Hydrochloride: An Overview

This compound (chemical name: 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride) is a potent, selective, and competitive CB1 receptor antagonist developed by Pfizer.[8][9] It was investigated in Phase III clinical trials for obesity before development was halted.[9][10] Preclinical studies demonstrated its efficacy in reducing food intake and body weight in animal models of obesity.[9][11] Otenabant is characterized by its high affinity for the CB1 receptor and significant selectivity over the CB2 receptor.[12][13][14]

In Vitro Pharmacology

The in vitro pharmacological profile of otenabant has been characterized through various binding and functional assays, establishing its potency and selectivity for the CB1 receptor.

Binding Affinity and Selectivity

Otenabant binds to the human CB1 receptor with sub-nanomolar affinity. Competition binding assays are used to determine the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the radioligand. Otenabant's affinity for the CB2 receptor is significantly lower, demonstrating its high selectivity.[12][13][14]

ParameterReceptorValueCitation(s)
Inhibitor Constant (Ki) Human CB10.7 nM[11][12][13][14]
Inhibitor Constant (Ki) Human CB27.6 µM (7600 nM)[11][12][13]
Selectivity Ratio (Ki CB2 / Ki CB1) ->10,000-fold[11][12][13][14]
Functional Activity at the CB1 Receptor

Otenabant acts as a competitive antagonist and inverse agonist at the CB1 receptor.[9] This means it not only blocks the action of agonists but can also reduce the basal, constitutive activity of the receptor. This functional activity is typically assessed using [35S]GTPγS binding assays.

In these assays, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is measured as an indicator of receptor activation. CB1 is primarily coupled to inhibitory G proteins (Gi/o).[3][4] Agonist stimulation promotes the exchange of GDP for GTP on the Gα subunit, a process that can be quantified with [35S]GTPγS. Antagonists like otenabant inhibit this agonist-stimulated binding.[8][9] As an inverse agonist, otenabant can also decrease the basal level of [35S]GTPγS binding in the absence of an agonist.[8]

In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the therapeutic potential of otenabant in the context of obesity and metabolic regulation.

Effects on Food Intake and Body Weight

Otenabant administration has been shown to produce a dose-dependent reduction in food intake (anorectic activity) in rodents.[11][13] In a 10-day study involving diet-induced obese (DIO) mice, oral administration of otenabant at a dose of 10 mg/kg resulted in a 9% vehicle-adjusted loss in body weight.[11][13] This effect is consistent with the blockade of central and peripheral CB1 receptors that regulate appetite and energy balance.[6][13]

Effects on Energy Expenditure and Metabolism

Beyond reducing food intake, otenabant also stimulates energy expenditure.[11][13] In rats, it has been shown to acutely increase energy expenditure and lower the respiratory quotient, which indicates a metabolic shift from carbohydrate utilization to increased fat oxidation.[11][13] Furthermore, otenabant effectively reverses behaviors mediated by cannabinoid agonists, such as hypothermia, analgesia, catalepsy, and changes in locomotor activity, confirming its in vivo antagonism of the CB1 receptor.[11][12][13]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize CB1 receptor antagonists like otenabant.

CB1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of otenabant for the CB1 receptor.

Materials:

  • Membrane Preparation: Membranes from CHO-K1 cells stably transfected with human CB1 receptor cDNA or whole brain membranes from rodents.[13][14]

  • Radioligand: [3H]CP55,940 (a high-affinity CB1/CB2 agonist).[14][15]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[14][16]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled CB1 ligand (e.g., 10 µM CP-55,940).[8][15]

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter.[15][16]

Procedure:

  • Preparation: Thaw the CB1 receptor membrane preparation on ice. Homogenize and dilute in assay buffer to the desired protein concentration (e.g., 50-120 µg protein/well for tissue).[16]

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Total Binding: 150 µL membrane preparation + 50 µL assay buffer.

    • Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL non-labeled ligand.

    • Test Compound: 150 µL membrane preparation + 50 µL of serially diluted otenabant.

  • Reaction Initiation: Add 50 µL of [3H]CP55,940 (at a final concentration near its Kd, e.g., 0.2-20 nM) to all wells. The final assay volume is typically 250 µL.[16]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[16]

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[13][16]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of otenabant to generate a competition curve.

    • Determine the IC50 (concentration of otenabant that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow: CB1 Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_term Termination & Quantification cluster_analysis Data Analysis P1 Prepare CB1 Membranes, Radioligand ([3H]CP55,940), and Otenabant dilutions A1 Combine Membranes, Buffer/Otenabant, and Radioligand in 96-well plate P1->A1 A2 Incubate at 30°C for 60-90 min A1->A2 T1 Rapid Filtration (separate bound/unbound) A2->T1 T2 Wash Filters with Ice-Cold Buffer T1->T2 T3 Dry Filters & Add Scintillation Cocktail T2->T3 T4 Measure Radioactivity (CPM) T3->T4 D1 Calculate IC50 from Competition Curve T4->D1 D2 Calculate Ki using Cheng-Prusoff Equation D1->D2

Caption: Workflow for a typical CB1 receptor radioligand binding assay.

[35S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures G protein activation downstream of CB1 receptor engagement.

Objective: To determine the functional antagonism of otenabant at the CB1 receptor by measuring its effect on agonist-stimulated G protein activation.

Materials:

  • Membrane Preparation: Membranes from cells expressing human CB1 receptors.[13]

  • Radioligand: [35S]GTPγS.[13]

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4.[13][14]

  • GDP: 10-30 µM final concentration (to facilitate the binding of [35S]GTPγS upon agonist stimulation).[13][14]

  • Agonist: A standard CB1 agonist, e.g., CP-55,940 (at a concentration that elicits a submaximal response, e.g., EC80).[8]

  • Test Compound: this compound, serially diluted.

  • Equipment: 96-well FlashPlates or standard plates with a cell harvester, scintillation counter.[8][13]

Procedure:

  • Preparation: Prepare membrane homogenates, agonist, and antagonist solutions in assay buffer.

  • Pre-incubation with Antagonist: In a 96-well plate, add the membrane preparation (e.g., 10 µg protein/well), GDP, and varying concentrations of otenabant. Incubate for 10-15 minutes at 30°C.[8]

  • Agonist Challenge: Add the CB1 agonist (e.g., CP-55,940) to the wells to stimulate the receptors.

  • Reaction Initiation: Add [35S]GTPγS (e.g., 0.1 nM final concentration) to all wells to start the binding reaction.[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[8]

  • Termination: Terminate the reaction by rapid filtration through GF/C filters (if not using SPA beads or FlashPlates). Centrifuge FlashPlates at 2000 g for 10 min.[8][13]

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated [35S]GTPγS binding.

    • Plot the inhibition of agonist-stimulated binding as a function of otenabant concentration.

    • Calculate the IC50 value for otenabant's antagonistic effect.

    • To measure inverse agonism, the assay is run in the absence of an agonist, measuring the ability of otenabant to decrease basal [35S]GTPγS binding.[8]

G Workflow: [35S]GTPγS Functional Antagonism Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_term Termination & Quantification cluster_analysis Data Analysis P1 Prepare CB1 Membranes, GDP, Agonist (CP-55,940), and Otenabant dilutions A1 Pre-incubate Membranes + GDP + Otenabant (15 min) P1->A1 A2 Add Agonist to stimulate A1->A2 A3 Add [35S]GTPγS to initiate A2->A3 A4 Incubate at 30°C for 60 min A3->A4 T1 Terminate reaction (Filtration or Centrifugation) A4->T1 T2 Measure bound [35S]GTPγS (Scintillation Counting) T1->T2 D1 Plot % Inhibition of Agonist-Stimulated Binding vs. [Otenabant] T2->D1 D2 Calculate IC50 for Functional Antagonism D1->D2

Caption: Workflow for a [35S]GTPγS functional antagonism assay.

In Vivo Model: Diet-Induced Obesity (DIO) in Mice

This model is used to assess the anti-obesity effects of compounds in a context that mimics aspects of human obesity.

Objective: To evaluate the effect of chronic otenabant administration on body weight, food intake, and metabolic parameters in obese mice.

Methodology:

  • Obesity Induction: Male C57BL/6J mice (typically 6-8 weeks old) are fed a high-fat diet (HFD), with approximately 45-60% of kilocalories derived from fat, for a period of 6-12 weeks to induce obesity.[13][17][18] A control group is maintained on a standard low-fat diet (LFD).

  • Group Allocation: Once a significant difference in body weight is established between the HFD and LFD groups, the HFD mice are randomized into treatment groups (e.g., vehicle control and otenabant).

  • Drug Administration: Otenabant (e.g., 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) is administered daily via oral gavage (p.o.) for the duration of the study (e.g., 10 days to 5 weeks).[11][13][19]

  • Monitoring: Body weight and food intake are recorded daily or weekly.[17][20]

  • Terminal Procedures: At the end of the study, mice are fasted, and blood samples are collected to measure metabolic parameters such as glucose, insulin, triglycerides, and leptin.[17][19] Adipose tissue (e.g., epididymal fat pads) and liver are collected and weighed.[19][21]

  • Data Analysis: Compare changes in body weight, cumulative food intake, fat pad mass, and plasma biomarkers between the otenabant-treated group and the vehicle-treated HFD group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Signaling Pathways

The CB1 receptor primarily signals through the Gi/o family of G proteins.[3][4] Agonist binding to the CB1 receptor initiates a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors. Otenabant, as an antagonist/inverse agonist, binds to the CB1 receptor and prevents this activation cascade, or reduces its basal activity.

Key Downstream Effects of CB1 Receptor Activation (Inhibited by Otenabant):

  • Inhibition of Adenylyl Cyclase (AC): The Gαi/o subunit inhibits AC, leading to decreased production of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[4][10][12]

  • Modulation of Ion Channels: The Gβγ subunit can directly inhibit presynaptic N- and P/Q-type calcium (Ca2+) channels and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][10] The net effect is a reduction in neurotransmitter release.

  • Activation of MAPK Pathway: CB1 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), which is involved in cell growth and differentiation.[4][12]

G cluster_membrane CB1 CB1 Receptor G_Protein Gαi/o Gβγ CB1->G_Protein Couples Agonist Endocannabinoid (e.g., 2-AG, Anandamide) Agonist->CB1 Activates Otenabant Otenabant Otenabant->CB1 Blocks AC Adenylyl Cyclase (AC) G_Protein->AC Gαi/o inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K+ Channel G_Protein->K_Channel Gβγ activates MAPK MAPK (ERK) G_Protein->MAPK Activates cAMP cAMP AC->cAMP production PKA PKA cAMP->PKA activates Metabolism ↑ Appetite ↑ Lipogenesis PKA->Metabolism Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter K_Channel->Neurotransmitter

Caption: CB1 receptor signaling pathway and site of otenabant action.

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor antagonist. Its mechanism of action is rooted in its high-affinity blockade of the CB1 receptor, which is a key component of the endocannabinoid system's role in regulating energy homeostasis. In vitro and in vivo data consistently demonstrate its ability to inhibit CB1 signaling, leading to reduced food intake, increased energy expenditure, and weight loss in preclinical models. While its clinical development was halted, the extensive pharmacological data available for otenabant continue to make it a valuable tool for researchers studying the endocannabinoid system and a benchmark for the development of next-generation, peripherally restricted CB1 receptor antagonists with improved safety profiles.

References

Methodological & Application

Otenabant Hydrochloride: In Vitro Experimental Protocols for Cannabinoid Receptor 1 (CB1) Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant hydrochloride (CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor 1 (CB1).[1][2] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in a variety of physiological processes, including appetite, pain sensation, and mood. Otenabant was developed as a potential therapeutic agent for obesity. This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its interaction with the CB1 receptor and its effects on downstream signaling pathways.

Pharmacological Data Summary

The following table summarizes the key in vitro pharmacological parameters of this compound.

ParameterReceptorValueReference
Binding Affinity (Ki) Human CB10.7 nM[1]
Human CB27.6 µM (7600 nM)
Functional Activity (Ki) Human CB10.2 nM
Selectivity CB2 vs. CB1~10,000-fold[1][2]

Key In Vitro Experimental Protocols

Radioligand Competition Binding Assay for CB1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2 or unlabeled CP55,940).

  • This compound: Stock solution in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[3]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[3]

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/C glass fiber filters).

  • Vacuum Filtration Manifold.

  • Scintillation Counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Binding Buffer.

    • CB1 receptor-expressing membranes (typically 5-10 µg of protein per well).

    • [³H]CP55,940 at a concentration near its Kd (e.g., ~3 nM).

    • Varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding wells, add vehicle (DMSO).

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[4]

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked (in wash buffer) 96-well filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Membranes - Radioligand - Otenabant - Buffers Incubation Incubate Components (30°C, 60-90 min) Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Radioligand Binding Assay Workflow

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation at the CB1 receptor.

Materials and Reagents:

  • CB1 Receptor Membranes: As described above.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • CB1 Agonist: e.g., CP55,940 or WIN 55,212-2.

  • This compound: Stock solution in DMSO.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.1% BSA, pH 7.4.[5]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Other reagents and equipment: As listed for the binding assay.

Protocol:

  • Pre-incubation: In a 96-well plate, pre-incubate the CB1 receptor membranes (10-20 µg protein/well) with varying concentrations of this compound and 30 µM GDP in assay buffer for 15-20 minutes at 30°C.[5][7]

  • Agonist Stimulation: Add the CB1 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.3 nM to initiate the binding reaction.[6][7]

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.[7]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a 96-well filter plate.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate its IC₅₀ and functional Ki values.

cluster_setup Setup cluster_reaction Reaction cluster_detection Detection & Analysis Preincubation Pre-incubate: - Membranes - Otenabant - GDP Stimulation Add Agonist Preincubation->Stimulation Initiation Add [35S]GTPγS Stimulation->Initiation Incubation Incubate (30°C) Initiation->Incubation Termination Filtration & Washing Incubation->Termination Counting Scintillation Counting Termination->Counting Analysis Calculate IC50 & Ki Counting->Analysis

[³⁵S]GTPγS Binding Assay Workflow

In Vitro cAMP Accumulation Assay

This assay determines the effect of this compound on the inhibition of adenylyl cyclase activity mediated by CB1 receptor activation.

Materials and Reagents:

  • Cells: Whole cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1).

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • CB1 Agonist: e.g., CP55,940.

  • This compound: Stock solution in DMSO.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

Protocol:

  • Cell Plating: Seed the CB1-expressing cells into a 96- or 384-well plate and grow to confluence.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes.

  • Stimulation: Add the CB1 agonist (e.g., 1 µM CP55,940) and forskolin (to stimulate cAMP production) to the wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

In Vitro Cytotoxicity Assay (LDH Release Assay)

This assay assesses the potential cytotoxicity of this compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials and Reagents:

  • Cell Line: A relevant cell line (e.g., HepG2 for hepatotoxicity, or the CB1-expressing cell line used in other assays).

  • This compound: Stock solution in DMSO.

  • LDH Cytotoxicity Assay Kit: Commercially available kit.

  • Positive Control: Lysis buffer or a known cytotoxic agent (e.g., Triton X-100).

  • 96-well Plates.

  • Microplate Reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle control and positive control wells.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • LDH Measurement: Transfer the supernatant to a new plate and measure LDH activity according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

CB1 Receptor Signaling Pathways

Otenabant, as a CB1 receptor antagonist, blocks the downstream signaling cascades typically initiated by the binding of an agonist to the receptor. The CB1 receptor primarily couples to Gi/o proteins.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi_o->AC Inhibits ERK ERK/MAPK Pathway Gi_o->ERK Activates Otenabant Otenabant Otenabant->CB1 Blocks Agonist Agonist Agonist->CB1 Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene Gene Expression CREB->Gene

CB1 Receptor Downstream Signaling

Signaling Pathway Description:

Upon activation by an agonist, the CB1 receptor couples to the inhibitory G protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), a transcription factor involved in regulating gene expression. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. This compound, by blocking the CB1 receptor, prevents these agonist-mediated signaling events.

References

Dissolving Otenabant Hydrochloride for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant hydrochloride (also known as CP-945,598) is a potent and highly selective cannabinoid receptor 1 (CB1) antagonist.[1] As a critical tool in studying the endocannabinoid system, its proper dissolution and application in cell culture assays are paramount for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the solubilization of this compound, along with its mechanism of action and relevant signaling pathways. Otenabant has been investigated for its therapeutic potential in treating obesity and related metabolic disorders.[2][3]

Data Presentation: Solubility and Storage

Proper dissolution is the first critical step in any in vitro experiment. This compound is practically insoluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][4] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Solvent Solubility Concentration (mM) Notes
DMSO1 mg/mL[1] - 100 mg/mL[5]1.82 mM - 195.92 mMHeating and/or sonication may be required to achieve higher concentrations.[5] Use fresh, anhydrous DMSO.[1]
WaterInsoluble[1][4]-
EthanolInsoluble[4]-

Storage of this compound:

  • Powder: Store at -20°C for up to 3 years.[5]

  • Stock Solutions (in DMSO):

    • Store at -20°C for up to 1 month to prevent loss of potency.[4]

    • For long-term storage, aliquot and store at -80°C for up to 2 years.[5]

    • Avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can then be further diluted in cell culture medium to the desired final concentration.

Materials:

  • This compound powder (MW: 546.9 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If the compound does not dissolve readily, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied to aid dissolution.[5]

  • Sterilization: The DMSO stock solution is considered sterile due to the nature of the solvent. No further filtration is typically required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Dilution of Stock Solution for Cell Culture Assays

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control using the same final concentration of DMSO as in the experimental wells.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.

  • Application to Cells: Add the diluted this compound solution to the cell culture wells. Ensure proper mixing by gently swirling the plate.

  • Incubation: Incubate the cells for the desired period as per the experimental design.

Mandatory Visualizations

Experimental Workflow for this compound Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_assay Cell Culture Assay Preparation weigh Weigh Otenabant HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound solutions.

This compound Signaling Pathway

Otenabant acts as an antagonist or inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the Gi/o protein.

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Inhibits Activation Otenabant Otenabant HCl Otenabant->CB1 Blocks AC Adenylyl Cyclase Gi->AC Inhibition Relieved MAPK MAPK Pathway Gi->MAPK Modulation PI3K PI3K/Akt Pathway Gi->PI3K Modulation IonChannels Ion Channels (Ca²⁺↓, K⁺↑) Gi->IonChannels Modulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response MAPK->Response PI3K->Response IonChannels->Response

Caption: this compound's effect on CB1 receptor signaling.

By blocking the CB1 receptor, Otenabant prevents the activation of the associated Gi/o protein.[6] This in turn prevents the downstream effects of CB1 receptor activation, which include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][8] Furthermore, CB1 receptor activation is known to modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, as well as influencing the activity of calcium and potassium ion channels.[6][9] Otenabant's blockade of the CB1 receptor effectively inhibits these downstream signaling events.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of Otenabant hydrochloride (also known as CP-945,598) in rodent models, based on preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this selective cannabinoid CB1 receptor antagonist.

Introduction

This compound is a potent and selective antagonist of the cannabinoid receptor 1 (CB1), which has been investigated for its therapeutic potential, primarily in the context of obesity and metabolic disorders. The CB1 receptor is a key component of the endocannabinoid system, playing a crucial role in regulating appetite, energy balance, and metabolism. By blocking the CB1 receptor, Otenabant has been shown to reduce food intake, decrease body weight, and improve metabolic parameters in various rodent models.

Data Presentation: this compound Dosage and Pharmacokinetics in Rodent Models

The following tables summarize the quantitative data on the administration of this compound in rats and mice, including recommended dosages, routes of administration, and key pharmacokinetic parameters.

Table 1: Recommended Dosage of this compound in Rodent Models

Rodent ModelDosage Range (mg/kg)Route of AdministrationVehicleTherapeutic AreaKey FindingsReference
Diet-Induced Obese (DIO) Mice10Oral (p.o.)0.5% Methylcellulose (B11928114)ObesityPromoted a 9% vehicle-adjusted weight loss over 10 days.[1][2]
Sprague-Dawley Rats1 - 30Oral (p.o.)Not SpecifiedObesity / Energy ExpenditureAcutely stimulated energy expenditure and decreased the respiratory quotient, indicating a switch to increased fat oxidation.[1]
Rodents (General)Not SpecifiedNot SpecifiedNot SpecifiedCannabinoid Agonist-Mediated BehaviorsReversed locomotor activity, hypothermia, analgesia, and catalepsy induced by a CB1 receptor agonist.[1][2]
Tg-RasH2 Mice20Oral (p.o.)Not SpecifiedMetabolism and DispositionUsed to study the metabolic fate and disposition of the compound.

Table 2: Pharmacokinetic Parameters of this compound (CP-945,598) in Rodents

SpeciesDose (mg/kg)Route of AdministrationBioavailability (%)Cmax (ng/mL)Tmax (h)Key MetabolitesReference
RatNot SpecifiedOral (p.o.)31Not SpecifiedNot SpecifiedM1, M3, M4, M5
Mouse20Oral (p.o.)Not SpecifiedNot SpecifiedNot SpecifiedM1, M3, M4
DogNot SpecifiedOral (p.o.)38Not SpecifiedNot SpecifiedM1, M2

Note: Cmax (Maximum plasma concentration) and Tmax (Time to reach maximum plasma concentration) values were not explicitly detailed in the reviewed public literature for specific doses in rats and mice. The primary metabolic pathway involves N-deethylation to form the N-desethyl metabolite (M1).

Experimental Protocols

Preparation and Administration of this compound via Oral Gavage

This protocol describes the standard procedure for the preparation and oral administration of this compound to rodents.

Materials:

  • This compound powder

  • 0.5% Methylcellulose solution

  • Distilled water

  • Mortar and pestle or appropriate homogenization equipment

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

  • Animal feeding needles (gavage needles), appropriate size for the rodent (e.g., 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Weigh the required amount of methylcellulose powder.

    • Slowly add the powder to hot distilled water (approximately 80-90°C) while stirring vigorously to ensure proper dispersion.

    • Continue stirring until a uniform suspension is formed.

    • Allow the solution to cool to room temperature. It will become a clear, viscous solution.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

    • Weigh the calculated amount of this compound powder.

    • If necessary, gently triturate the powder in a mortar to ensure a fine consistency.

    • In a suitable container, add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or using a magnetic stirrer to ensure a homogenous suspension.

    • The final concentration of the suspension should be calculated to deliver the desired dose in a specific volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

  • Oral Gavage Administration:

    • Gently restrain the rodent. For mice, this can be done by scruffing the neck and back. For rats, a towel wrap or other appropriate restraint methods can be used.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.

    • Attach the gavage needle to a syringe filled with the this compound suspension.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the suspension.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for a short period after administration for any signs of distress.

Measurement of Food Intake and Body Weight in Rodents

This protocol outlines the procedure for monitoring the effects of this compound on food consumption and body weight.

Materials:

  • Standard laboratory rodent chow

  • Specialized metabolic cages with food hoppers (optional, for more precise measurements) or standard cages with external food hoppers.

  • Analytical balance (for weighing food and animals)

  • Data recording sheets or software

Procedure:

  • Acclimation:

    • House the rodents in their experimental cages for a period of acclimatization (typically 3-7 days) before the start of the experiment.

    • During this period, handle the animals daily to reduce stress associated with the experimental procedures.

  • Baseline Measurements:

    • Before the first administration of this compound, record the baseline body weight of each animal.

    • Provide a pre-weighed amount of food in the food hopper.

  • Daily Measurements:

    • At the same time each day, weigh each animal and record its body weight.

    • Carefully remove the food hopper from the cage.

    • Weigh the remaining food in the hopper.

    • Calculate the daily food intake by subtracting the weight of the remaining food from the initial weight of the food provided. Account for any spillage by placing a collection tray beneath the food hopper.

    • Refill the food hopper with a fresh, pre-weighed amount of food.

  • Data Analysis:

    • Calculate the average daily food intake and body weight for each treatment group.

    • Statistical analysis (e.g., t-test, ANOVA) can be used to compare the effects of this compound treatment with the vehicle control group.

Mandatory Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the Cannabinoid Receptor 1 (CB1) and the inhibitory effect of this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Inhibits MAPK MAP Kinase Pathway G_protein->MAPK Modulates Ion_Channel Ion Channels (e.g., Ca2+) G_protein->Ion_Channel Modulates Otenabant Otenabant hydrochloride Otenabant->CB1 PKA PKA cAMP->PKA Activates

Caption: CB1 Receptor Signaling and Otenabant Inhibition.

Experimental Workflow: Evaluating Otenabant in a Diet-Induced Obesity Model

The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in a diet-induced obesity (DIO) rodent model.

DIO_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring cluster_analysis Phase 4: Analysis Induction Induce Obesity (High-Fat Diet) Randomization Randomize into Treatment Groups Induction->Randomization Dosing Daily Oral Gavage (Vehicle or Otenabant) Randomization->Dosing Measurements Daily Measurement: - Body Weight - Food Intake Dosing->Measurements Continuous Endpoint Endpoint Analysis: - Body Composition - Metabolic Parameters Dosing->Endpoint Measurements->Dosing Stats Statistical Analysis Endpoint->Stats

References

Application Notes and Protocols for Otenabant Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant hydrochloride (also known as CP-945,598 hydrochloride) is a potent and highly selective cannabinoid receptor 1 (CB1R) antagonist and inverse agonist.[1][2][3] The CB1R is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS) and is a key component of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including appetite, pain perception, mood, and memory.[4][5] Otenabant was developed for the management of obesity, but its clinical development was discontinued (B1498344) due to psychiatric side effects, a concern for the class of CB1R antagonists.[6] Despite this, Otenabant remains a valuable tool for preclinical neuroscience research to investigate the role of the endocannabinoid system in various neurological and psychiatric conditions.

These application notes provide an overview of the use of this compound in neuroscience research, including its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueSpecies/Assay ConditionReference(s)
Binding Affinity (Ki)
CB1 Receptor0.7 nMHuman[1][2]
CB1 Receptor2.8 nMRat[1]
CB2 Receptor7.6 µMHuman[1][2]
Functional Activity
CB1 Receptor Antagonism (IC50)0.12 nMFunctional Assay[3][7]
GTPγS Binding AssayEC50 calculations can be performed based on the protocol provided.CHO cells expressing human CB1R[2]
Table 2: In Vivo Preclinical Data for this compound
ModelSpeciesDoseEffectReference(s)
Diet-Induced ObesityMice10 mg/kg, p.o.9% vehicle-adjusted weight loss over 10 days[1][2]
Acute Food IntakeRodentsDose-dependentAnorectic activity, increased energy expenditure, and fat oxidation[1][2]
Cannabinoid Agonist (CP-55,940) Induced BehaviorsRodentsNot specifiedReversal of locomotor activity, hypothermia, analgesia, and catalepsy[1][2]

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway Modulated by Otenabant

The CB1 receptor primarily couples to the inhibitory G protein, Gi/o. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream signaling cascades. Otenabant, as an antagonist/inverse agonist, blocks this pathway.

CB1R_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts from ATP Otenabant Otenabant Otenabant->CB1R Blocks Agonist Endocannabinoid (e.g., Anandamide, 2-AG) Agonist->CB1R Activates ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: CB1 Receptor signaling pathway and the inhibitory action of Otenabant.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This workflow outlines the key steps in a [³⁵S]GTPγS binding assay to determine the functional activity of Otenabant as a CB1R antagonist/inverse agonist.

GTPgS_Workflow A Prepare Membranes (from cells expressing CB1R) B Incubate Membranes with Otenabant (varying concentrations) A->B C Add CB1R Agonist (e.g., CP-55,940) B->C D Add [³⁵S]GTPγS C->D E Incubate at 30°C D->E F Terminate Reaction by Filtration E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for a [³⁵S]GTPγS binding assay to characterize Otenabant.

Experimental Protocols

Protocol 1: In Vitro [³⁵S]GTPγS Binding Assay

This protocol is adapted from a general method for CB1R antagonists and can be used to determine the potency of Otenabant in inhibiting agonist-stimulated G protein activation.[2]

Materials:

  • Cell membranes expressing human CB1 receptors (e.g., from CHO or HEK293 cells)

  • This compound

  • CB1R agonist (e.g., CP-55,940)

  • [³⁵S]GTPγS

  • GTPγS Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

  • GDP (10 µM final concentration)

  • Scintillation cocktail

  • 96-well filter plates (e.g., Millipore)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired concentration (typically 5-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or unlabeled GTPγS (10 µM, for non-specific binding).

    • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of CB1R agonist (e.g., CP-55,940 at a concentration that elicits 80% of the maximal response, EC₈₀).

    • 50 µL of diluted membrane preparation.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the Otenabant concentration. Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism).

Protocol 2: Ex Vivo Brain Slice Electrophysiology

This protocol provides a general framework for investigating the effect of Otenabant on synaptic transmission in brain slices. It is adapted from standard electrophysiology protocols for CB1R ligands.[4][8]

Materials:

  • Rodent (rat or mouse)

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.2 mM NaH₂PO₄, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 mM D-glucose, saturated with 95% O₂/5% CO₂.

  • Sucrose-based cutting solution (optional, for improved slice health): 210 mM sucrose, 2.5 mM KCl, 1.2 mM NaH₂PO₄, 24 mM NaHCO₃, 0.5 mM CaCl₂, 7 mM MgSO₄, 10 mM D-glucose, saturated with 95% O₂/5% CO₂.

  • This compound stock solution (in DMSO)

  • Electrophysiology recording setup (amplifier, micromanipulators, microscope, etc.)

  • Glass recording pipettes (filled with internal solution, e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.3)

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold sucrose-based cutting solution.

    • Rapidly dissect the brain and place it in the ice-cold cutting solution.

    • Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome.

    • Transfer the slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs).

  • Otenabant Application:

    • Bath-apply this compound at the desired concentration (e.g., 1-10 µM) to the aCSF.

    • Record synaptic activity for at least 10-15 minutes in the presence of Otenabant to observe its effect. As an antagonist, Otenabant is expected to block the effects of endogenously released cannabinoids or exogenously applied cannabinoid agonists.

  • Data Analysis:

    • Analyze changes in the amplitude, frequency, and kinetics of synaptic currents before and after Otenabant application.

    • To confirm its antagonist properties, Otenabant can be co-applied with a CB1R agonist to assess its ability to block the agonist's effects.

Protocol 3: In Vivo Behavioral Assessment - Elevated Plus Maze (Anxiety-Like Behavior)

This protocol is a standard method to assess anxiety-like behavior in rodents and can be used to investigate the effects of Otenabant.

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)[1]

  • Video tracking software

Procedure:

  • Habituation: Handle the animals for several days before the experiment to reduce stress.

  • Drug Administration: Administer this compound or vehicle solution intraperitoneally (i.p.) or orally (p.o.) at the desired dose and time before the test (e.g., 30-60 minutes).

  • Testing:

    • Place the animal in the center of the elevated plus maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiety-like behavior.

    • Compare the results between the Otenabant-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Safety and Handling

This compound should be handled by trained personnel in a laboratory setting. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.[2][3][9]

  • Storage: Store as a solid at -20°C for long-term stability.[9] Stock solutions in DMSO can be stored at -20°C for shorter periods.

  • Solubility: this compound is soluble in DMSO.[1] For in vivo administration, it can be prepared as a suspension in 0.5% methylcellulose.[1]

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CB1 receptor in the central nervous system. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to explore the effects of Otenabant on neuronal function and behavior. Given the psychiatric side effects observed with CB1R antagonists, careful consideration of the behavioral and neurological consequences of Otenabant administration is warranted in all experimental designs.

References

Otenabant Hydrochloride: A Pharmacological Probe for Cannabinoid CB1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (also known as CP-945,598) is a potent and highly selective antagonist of the cannabinoid CB1 receptor.[1][2] Its high affinity for the CB1 receptor and significant selectivity over the CB2 receptor make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the CB1 receptor.[1][2] This document provides detailed application notes and experimental protocols for the use of otenabant hydrochloride in studying CB1 receptor function, intended for researchers, scientists, and drug development professionals. Otenabant was developed by Pfizer for the treatment of obesity, but its development was discontinued.[3][4]

Data Presentation

In Vitro Binding Affinity and Selectivity

This compound exhibits sub-nanomolar affinity for the human CB1 receptor and demonstrates high selectivity over the human CB2 receptor.[1]

ReceptorSpeciesParameterValue (nM)
CB1HumanK_i_0.7[1]
CB1RatK_i_2.8[1]
CB2HumanK_i_7600[1]

Table 1: In Vitro Binding Affinities of this compound.

In Vivo Efficacy

This compound effectively reverses the physiological effects induced by CB1 receptor agonists in animal models.[1][2]

AgonistEffectSpeciesOtenabant AdministrationOutcome
CP-55,940Hypo-locomotion, hypothermia, analgesia, catalepsyRodentsOralReversal of agonist-mediated behaviors.[1][2]
Diet-inducedObesityMice10 mg/kg, p.o. for 10 days9% vehicle-adjusted weight loss.[1]

Table 2: In Vivo Effects of this compound.

Signaling Pathways and Experimental Workflows

CB1 Receptor Antagonism Signaling Pathway

Otenabant, as a CB1 receptor antagonist, blocks the downstream signaling cascade typically initiated by the binding of endogenous or exogenous cannabinoids. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to G_i/o_ proteins.[5][6] Agonist binding normally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels.[5] Otenabant prevents these downstream effects by blocking the initial receptor activation.

CB1_Antagonist_Signaling Otenabant Otenabant CB1R CB1 Receptor Otenabant->CB1R G_protein Gαi/o βγ CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Downstream Downstream Cellular Effects Ca_influx->Downstream K_efflux->Downstream PKA->Downstream In_Vitro_Workflow cluster_assays Assays prep Membrane Preparation (CB1-expressing cells or tissue) binding_assay Radioligand Binding Assay ([³H]-CP55,940) prep->binding_assay gtp_assay [³⁵S]GTPγS Binding Assay prep->gtp_assay data_analysis Data Analysis (Ki, IC₅₀ calculation) binding_assay->data_analysis gtp_assay->data_analysis

References

Otenabant Hydrochloride: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and selective cannabinoid receptor 1 (CB1) antagonist. It has been investigated for its therapeutic potential in treating obesity due to its ability to reduce food intake and body weight.[1][2] These application notes provide detailed protocols for the oral administration of otenabant hydrochloride in rodent models for preclinical research, particularly in the context of metabolic studies.

Data Presentation

Table 1: this compound Administration in Rodent Models
Animal ModelAdministration RouteDosage RangeVehicleStudy DurationObserved Effects
Diet-Induced Obese MiceOral (p.o.)10 mg/kg0.5% Methylcellulose (B11928114)10 days9% vehicle-adjusted weight loss.[1]
Sprague-Dawley RatsOral (p.o.)~30 mg/kg0.5% MethylcelluloseNot SpecifiedDose-dependent anorectic activity, increased energy expenditure and fat oxidation.[3]
Table 2: Effects of CB1 Receptor Antagonists (including Otenabant analogues) on Metabolic Parameters
CompoundAnimal ModelDoseEffect on Body WeightEffect on Food IntakeReference
Otenabant (CP-945,598)Diet-Induced Obese Mice10 mg/kg/day (p.o.)Significant reductionDose-dependent reduction[1]
Rimonabant (SR141716)Diet-Induced Obese Mice10 mg/kg/day (p.o.)Marked and sustained reduction (-20%)Transient reduction (-48% in week 1)[4]
Rimonabant (SR141716)Wistar Rats2.5 and 10 mg/kg/day (i.p.)Dose-dependent reductionDose-dependent reduction[5]
AM6545Rats and MiceDose-dependentSustained reductionDose-dependent reduction[6]
INV-202Diet-Induced Obese Mice0.3 mg/mL in vehicle (10 mL/kg) (p.o.)Average 27% loss in HFD miceTemporary decrease[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • 0.5% Methylcellulose solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Weigh the required amount of methylcellulose powder.

    • Slowly add the powder to cold distilled water while continuously stirring with a magnetic stirrer to avoid clumping.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/mL solution, weigh 10 mg of this compound.[3]

    • In a separate container, add the weighed this compound powder.

    • Gradually add the 0.5% methylcellulose solution to the powder while mixing to form a uniform suspension. For a 10 mg/mL concentration, add 1 mL of the 0.5% methylcellulose solution.[3]

    • Ensure the mixture is homogenous. It is recommended to use the suspension immediately after preparation for optimal results.[3]

Protocol 2: Oral Gavage Administration in Rodents

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[8][9]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice.[9]

  • Gavage Needle Measurement:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib or the xiphoid process (end of the sternum). Mark this length on the needle.[9][10]

  • Animal Restraint:

    • Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.

  • Administration:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[11] The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is correctly positioned, slowly administer the calculated volume of the this compound suspension.

    • After administration, gently remove the gavage needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.[10]

Protocol 3: Experimental Workflow for a Diet-Induced Obesity (DIO) Study

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

1. Animal Acclimatization (1-2 weeks):

  • House male C57BL/6J mice in a controlled environment (temperature, humidity, and light-dark cycle).

  • Provide standard chow and water ad libitum.

2. Diet-Induced Obesity (8-14 weeks):

  • Switch the diet of the experimental group to a high-fat diet (HFD), typically with 45-60% of calories from fat.[7] A control group should remain on a standard low-fat diet (LFD).

  • Monitor body weight and food intake regularly.

3. Randomization and Grouping:

  • Once the HFD-fed mice have developed a significantly higher body weight compared to the LFD group, randomize them into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

4. Treatment Period (e.g., 4-6 weeks):

  • Administer this compound or vehicle daily via oral gavage as described in Protocol 2.

  • Continue to monitor body weight, food intake, and water consumption daily or several times a week.

5. Metabolic Phenotyping (During and/or at the end of treatment):

  • Body Composition Analysis: Use techniques like DEXA or MRI to measure fat mass and lean mass.

  • Glucose and Insulin (B600854) Tolerance Tests (GTT and ITT): Assess glucose metabolism and insulin sensitivity.

  • Blood Sampling: Collect blood samples for analysis of plasma lipids, glucose, insulin, and other relevant biomarkers.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues such as liver, adipose tissue (visceral and subcutaneous), and brain for further analysis (e.g., gene expression, histology).

Visualizations

G cluster_effects Physiological Effects Otenabant This compound CB1R CB1 Receptor (GPCR) Otenabant->CB1R Antagonizes/Blocks Gi_o Gi/o Protein CB1R->Gi_o Activates (blocked by Otenabant) AC Adenylyl Cyclase Gi_o->AC Inhibits IonChannels Modulation of Ion Channels (e.g., Ca2+, K+) Gi_o->IonChannels MAPK ↓ MAPK/ERK Pathway Gi_o->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Appetite ↓ Appetite PKA->Appetite EnergyExpenditure ↑ Energy Expenditure PKA->EnergyExpenditure MAPK->Appetite WeightLoss Weight Loss Appetite->WeightLoss EnergyExpenditure->WeightLoss

Caption: Signaling pathway of this compound as a CB1 receptor antagonist.

G start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization diet Diet-Induced Obesity (High-Fat Diet, 8-14 weeks) acclimatization->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Oral Gavage with Otenabant or Vehicle (4-6 weeks) randomization->treatment monitoring Monitor Body Weight, Food Intake treatment->monitoring metabolic_tests Metabolic Phenotyping (GTT, ITT, Body Composition) treatment->metabolic_tests endpoint Endpoint: Tissue & Blood Collection metabolic_tests->endpoint analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for a diet-induced obesity study with Otenabant.

References

Application Notes and Protocols for In Vivo Imaging with Radiolabeled Otenabant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant hydrochloride (formerly CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2] The CB1 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system, where it is involved in regulating a wide array of physiological processes including appetite, pain sensation, mood, and memory.[3] Dysregulation of the endocannabinoid system has been implicated in numerous disorders, making the CB1 receptor a significant therapeutic target.[3][4]

This compound exhibits high binding affinity for the human CB1 receptor, with a reported Ki of 0.7 nM, and demonstrates over 10,000-fold selectivity against the CB2 receptor.[1][2] Preclinical studies have shown its efficacy in modulating behaviors associated with CB1 receptor activation, such as locomotor activity, hypothermia, and analgesia.[1][2]

Radiolabeled this compound serves as a valuable tool for in vivo imaging techniques like Positron Emission Tomography (PET), enabling the non-invasive quantification and visualization of CB1 receptor distribution and density in living organisms. This allows for a deeper understanding of the receptor's role in both normal physiology and various pathological conditions. Furthermore, PET imaging with radiolabeled Otenabant can be instrumental in drug development for assessing the target engagement and receptor occupancy of novel CB1 receptor-modulating therapeutics.[5][6] While specific radiolabeling protocols for Otenabant are not widely published, methodologies established for other CB1 receptor antagonists can be adapted.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available preclinical information.

ParameterValueReference
Binding Affinity (Ki) for human CB1 Receptor 0.7 nM[1][2]
Selectivity (over human CB2 Receptor) >10,000-fold[1][2]
Binding Affinity (Ki) for human CB2 Receptor 7.6 µM[1][2]

Signaling Pathway

The CB1 receptor is a Gi/o-coupled receptor. Its activation by endocannabinoids (like anandamide (B1667382) and 2-AG) or synthetic agonists leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Otenabant, as an antagonist (or inverse agonist), blocks this signaling cascade.

CB1_Signaling_Pathway CB1 Receptor Signaling Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activates Otenabant This compound Otenabant->CB1R Blocks G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Modulation of Ion Channels, Neurotransmitter Release) cAMP->Downstream Regulates

Caption: CB1 Receptor Signaling and Otenabant's Mechanism of Action.

Experimental Protocols

The following are detailed, representative protocols for the use of radiolabeled this compound in preclinical in vivo imaging studies. These are based on established procedures for similar CB1 receptor radiotracers.

Protocol 1: Radiolabeling of this compound with Carbon-11

This protocol describes a hypothetical method for labeling Otenabant with Carbon-11 ([¹¹C]), a common positron-emitting isotope for PET imaging, via N-methylation of a suitable precursor.

Materials:

  • Desmethyl-Otenabant precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous dimethylformamide (DMF)

  • Sodium hydride (NaH) or other suitable base

  • Semi-preparative HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Sterile water for injection, USP

  • 0.9% Sodium chloride for injection, USP

  • Sterile 0.22 µm filter

Procedure:

  • Precursor Preparation: Dissolve the desmethyl-Otenabant precursor in anhydrous DMF in a reaction vessel.

  • Activation: Add a suitable base, such as sodium hydride, to the precursor solution and allow it to react for 5-10 minutes at room temperature to deprotonate the amine.

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I or add [¹¹C]CH₃OTf into the reaction vessel. Heat the mixture at 80-100°C for 5-10 minutes.

  • Quenching and Purification: Quench the reaction with water. Inject the crude reaction mixture onto the semi-preparative HPLC system for purification of [¹¹C]Otenabant.

  • Formulation: Collect the HPLC fraction containing the radiolabeled product. Remove the organic solvent via rotary evaporation. Reformulate the final product in a sterile solution (e.g., 0.9% saline with a small percentage of ethanol) for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels to ensure the product is suitable for in vivo use.

Protocol 2: Animal Preparation and In Vivo PET Imaging

This protocol outlines the procedure for conducting a PET imaging study in a rodent model.

Materials:

  • Male Wistar rats (or other appropriate rodent model)

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

  • Heating pad to maintain body temperature

  • Small animal PET/CT scanner

  • [¹¹C]this compound solution for injection

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the study.

  • Fasting: Fast the animals for 4-6 hours before the administration of the radiotracer to reduce metabolic variability.

  • Anesthesia and Catheterization: Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place a catheter in the lateral tail vein for intravenous injection of the radiotracer.

  • Positioning: Position the animal on the scanner bed. A heating pad should be used to maintain the animal's body temperature throughout the scan.

  • Radiotracer Administration: Administer a bolus injection of [¹¹C]this compound (typically 5-15 MBq) via the tail vein catheter.

  • PET/CT Acquisition:

    • Immediately following the injection, begin a dynamic PET scan for 60-90 minutes.

    • Following the PET scan, perform a CT scan for attenuation correction and anatomical co-registration.

  • Blocking Studies (for validation): To confirm the specificity of the radiotracer binding to CB1 receptors, a separate cohort of animals can be pre-treated with a non-radiolabeled CB1 receptor antagonist (e.g., a high dose of Otenabant or another antagonist like rimonabant) 15-30 minutes prior to the injection of [¹¹C]Otenabant. A significant reduction in radioactivity uptake in CB1-rich brain regions would indicate specific binding.

Protocol 3: Image Reconstruction and Data Analysis

Materials:

  • Image reconstruction software

  • Image analysis software (e.g., PMOD, FSL, SPM)

  • Anatomical atlas of the rodent brain

Procedure:

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM), correcting for attenuation, scatter, and radioactive decay.

  • Image Co-registration: Co-register the PET images with the corresponding CT images or a standard MRI brain atlas for anatomical reference.

  • Region of Interest (ROI) Definition: Define regions of interest on the co-registered images corresponding to various brain structures (e.g., striatum, cerebellum, cortex, hippocampus).

  • Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI over time.

  • Kinetic Modeling: Analyze the TACs using appropriate pharmacokinetic models (e.g., Logan graphical analysis, two-tissue compartment model) to quantify receptor binding. The primary outcome measure is often the binding potential (BPND), which is proportional to the density of available receptors.

  • Statistical Analysis: Compare the BPND values between different experimental groups (e.g., baseline vs. blocking study) using appropriate statistical tests.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for an in vivo imaging study with radiolabeled this compound.

experimental_workflow In Vivo Imaging Workflow with Radiolabeled Otenabant radiolabeling Radiolabeling of Otenabant (e.g., with ¹¹C) qc Quality Control (Purity, Specific Activity) radiolabeling->qc animal_prep Animal Preparation (Fasting, Anesthesia) qc->animal_prep injection Radiotracer Injection (Intravenous) animal_prep->injection pet_ct PET/CT Imaging injection->pet_ct reconstruction Image Reconstruction & Co-registration pet_ct->reconstruction analysis Data Analysis (ROI Definition, Kinetic Modeling) reconstruction->analysis results Results (Binding Potential, Occupancy) analysis->results

Caption: A typical workflow for a preclinical PET imaging study.

Logical Relationship of Study Design

For a robust validation of a new radiotracer, a logical study design incorporating control and validation experiments is crucial.

study_design Logical Flow of a Radiotracer Validation Study hypothesis Hypothesis: Radiolabeled Otenabant can quantify CB1 receptors in vivo baseline Baseline PET Scan (Determine normal uptake) hypothesis->baseline blocking Blocking Study (Pre-treat with unlabeled antagonist) hypothesis->blocking comparison Comparison of Uptake (Baseline vs. Blocking) baseline->comparison blocking->comparison specific_binding Demonstration of Specific Binding comparison->specific_binding Significant Reduction conclusion Conclusion: Radiotracer is suitable for quantifying CB1 receptors specific_binding->conclusion

Caption: Logical design for validating specific binding of the radiotracer.

References

Otenabant Hydrochloride: Application Notes and Protocols for Studying Food Intake and Energy Expenditure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant hydrochloride (also known as CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1).[1] The CB1 receptor is a key component of the endocannabinoid system, which plays a crucial role in regulating appetite, energy balance, and metabolism.[2][3] Antagonism of the CB1 receptor has been demonstrated to reduce food intake and increase energy expenditure, making this compound a valuable tool for preclinical research in obesity and metabolic disorders.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of food intake and energy expenditure in rodent models.

Mechanism of Action

This compound acts as a competitive antagonist at the CB1 receptor, effectively blocking the binding of endogenous cannabinoids such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[3] The CB1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this receptor, Otenabant prevents these downstream signaling events. In the context of appetite regulation, CB1 receptors are densely expressed in brain regions associated with food reward and energy homeostasis, including the hypothalamus and mesolimbic dopamine (B1211576) system.[2] Peripherally, CB1 receptors are found in various tissues, including adipose tissue, liver, and skeletal muscle, where they are involved in lipid and glucose metabolism.

Data Presentation

This compound (CP-945,598) In Vitro and In Vivo Activity
ParameterSpeciesValueReference
Binding Affinity (Ki)
CB1 ReceptorHuman0.7 nM[1]
CB2 ReceptorHuman7.6 µM (7600 nM)[1]
Functional Activity
CB1 Receptor AntagonismIn vitroCompetitive antagonist[3]
In Vivo Efficacy
Weight Loss (10-day study)Diet-induced obese mice9% vehicle-adjusted weight loss at 10 mg/kg[1]
Food IntakeRodentsDose-dependent anorectic activity[1]
Energy ExpenditureRatsAcutely stimulates energy expenditure[1]
Fat OxidationRatsDecreases respiratory quotient, indicating increased fat oxidation[1]
Effects of CB1 Receptor Antagonists on Food Intake and Body Weight (Comparative Data)
CompoundAnimal ModelDoseDurationEffect on Food IntakeEffect on Body WeightReference
Otenabant (CP-945,598)Diet-induced obese mice10 mg/kg (p.o.)10 daysNot specified9% decrease[1]
RimonabantFemale Sprague-Dawley rats1 mg/kg (i.p.)7 daysSignificant decreaseSignificant decrease
AM251Female Sprague-Dawley rats3 mg/kg (i.p.)15 daysSignificant decreaseSignificant decrease
AM4113Male rats10 mg/kg (i.p.)14 daysTransient decreaseSustained reduction in weight gain[5]

Experimental Protocols

Assessment of Acute Food Intake in Rodents (Fast-Induced Re-feeding Model)

This protocol is designed to evaluate the acute anorectic effects of this compound.

Materials:

  • This compound (CP-945,598)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Standard laboratory rodent chow

  • Male Sprague-Dawley rats (or other appropriate rodent strain), individually housed

  • Metabolic cages for accurate food intake measurement

Procedure:

  • Acclimation: Individually house the rats in metabolic cages for at least 3 days to acclimate them to the environment and handling.

  • Fasting: After the acclimation period, fast the animals for 18-24 hours with free access to water.

  • Dosing: At the end of the fasting period, administer this compound or vehicle via oral gavage (p.o.). A typical dose range for initial studies could be 1, 3, and 10 mg/kg.

  • Re-feeding: Immediately after dosing, provide a pre-weighed amount of standard chow.

  • Measurement: Measure cumulative food intake at several time points, for example, 1, 2, 4, and 24 hours post-dosing.

  • Data Analysis: Calculate the food intake in grams for each animal. Compare the food intake of the Otenabant-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Evaluation of Chronic Effects on Body Weight and Food Intake in a Diet-Induced Obesity (DIO) Model

This protocol assesses the long-term efficacy of this compound on body weight and food intake in a model that mimics human obesity.

Materials:

  • This compound (CP-945,598)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard laboratory rodent chow (for control group)

  • Male C57BL/6J mice (a commonly used strain for DIO models)

  • Animal scale

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet. Monitor body weights weekly.

  • Group Allocation: Once a significant difference in body weight is observed between the HFD and chow-fed groups, randomize the obese mice into treatment groups (e.g., vehicle, Otenabant 3 mg/kg, Otenabant 10 mg/kg).

  • Chronic Dosing: Administer this compound or vehicle daily via oral gavage for a period of 2-4 weeks.

  • Monitoring: Measure body weight and food intake daily or several times per week.

  • Data Analysis: Analyze the changes in body weight and cumulative food intake over the treatment period. Compare the Otenabant-treated groups to the vehicle-treated DIO group.

Measurement of Energy Expenditure and Respiratory Quotient by Indirect Calorimetry

This protocol details the use of indirect calorimetry to assess the effects of this compound on energy metabolism.

Materials:

  • This compound (CP-945,598)

  • Vehicle

  • Rodents (e.g., diet-induced obese mice)

  • Indirect calorimetry system (e.g., CLAMS, TSE LabMaster)

Procedure:

  • Acclimation: Acclimate the animals to the indirect calorimetry chambers for 24-48 hours before the start of the experiment. This minimizes stress-induced artifacts in the data.

  • Baseline Measurement: Record baseline data for oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory quotient (RQ = VCO2/VO2), and locomotor activity for at least 24 hours.

  • Dosing: Administer a single dose of this compound or vehicle.

  • Data Collection: Continue to record calorimetric data for at least 24 hours post-dosing.

  • Data Analysis:

    • Calculate the average VO2, VCO2, and energy expenditure (EE) over specific time periods (e.g., light and dark cycles). EE can be calculated using the Weir equation: EE (kcal/hr) = [3.9 x (VO2)] + [1.1 x (VCO2)].

    • Analyze the changes in RQ. A decrease in RQ towards 0.7 indicates a shift towards fat oxidation, while a value closer to 1.0 indicates carbohydrate oxidation.

    • Compare the post-dose data to the baseline data and to the vehicle-treated control group.

Mandatory Visualizations

G cluster_0 Endocannabinoid System cluster_1 CB1 Receptor Signaling cluster_2 Physiological Effects Anandamide Anandamide CB1R CB1 Receptor Anandamide->CB1R Activates TwoAG 2-AG TwoAG->CB1R Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP FoodIntake ↑ Food Intake cAMP->FoodIntake EnergyExpenditure ↓ Energy Expenditure cAMP->EnergyExpenditure Otenabant Otenabant HCl Otenabant->CB1R Blocks G start Start: Diet-Induced Obese Mice acclimate Acclimation to Indirect Calorimetry Chambers (24-48h) start->acclimate baseline Baseline Data Collection (VO2, VCO2, RQ, Activity) (24h) acclimate->baseline dosing Administer Otenabant HCl or Vehicle baseline->dosing post_dosing Post-Dosing Data Collection (24h) dosing->post_dosing analysis Data Analysis: Compare Treatment vs. Vehicle post_dosing->analysis end End: Assess changes in Energy Expenditure & Substrate Utilization analysis->end G start Start: Fasted Rodents dosing Oral Administration of Otenabant HCl or Vehicle start->dosing refeeding Provide Pre-weighed Food dosing->refeeding measurement Measure Cumulative Food Intake (1h, 2h, 4h, 24h) refeeding->measurement analysis Data Analysis: Compare Food Intake vs. Vehicle measurement->analysis end End: Determine Anorectic Effect analysis->end

References

Application Notes and Protocols for Assessing the Effect of Otenabant Hydrochloride on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1).[1][2] The CB1 receptor is predominantly expressed in the central nervous system and plays a crucial role in modulating a variety of physiological processes, including appetite, pain sensation, mood, and memory. As an antagonist, otenabant blocks the receptor, preventing its activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists. This mechanism of action has been investigated for its therapeutic potential in several conditions, including obesity.[3][4][5]

Preclinical studies have shown that otenabant can reverse the effects of cannabinoid agonists on locomotor activity.[1][2] Specifically, it has been demonstrated to counteract hypo-locomotion induced by synthetic CB1 receptor agonists.[1][2] The effect of otenabant on spontaneous locomotor activity is less clearly defined, with studies on similar CB1 receptor antagonists such as rimonabant (B1662492) and AM251 showing varied results, including both increases and decreases in activity, suggesting dose-dependent or context-specific effects.[6][7][8] Therefore, a standardized protocol to assess the impact of otenabant on locomotor activity is essential for characterizing its pharmacological profile.

These application notes provide a detailed protocol for assessing the effects of otenabant hydrochloride on the locomotor activity of rodents using the open-field test.

Signaling Pathway of CB1 Receptor Modulation

The CB1 receptor is a G-protein coupled receptor (GPCR). When activated by an agonist (e.g., an endocannabinoid), it initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels). Otenabant, as an antagonist/inverse agonist, binds to the CB1 receptor and prevents this downstream signaling. In its inverse agonist capacity, it may also reduce the basal signaling activity of the receptor.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1R_inactive CB1 Receptor (Inactive) CB1R_active CB1 Receptor (Active) CB1R_inactive->CB1R_active Activates G_protein_inactive Gi/o Protein (Inactive) CB1R_active->G_protein_inactive Activates G_protein_active Gi/o Protein (Active) G_protein_inactive->G_protein_active AC_active Adenylyl Cyclase (Active) G_protein_active->AC_active Inhibits Ion_channels Ion Channels (Ca2+↓, K+↑) G_protein_active->Ion_channels Modulates Agonist Endocannabinoid (Agonist) Agonist->CB1R_inactive Binds to Otenabant Otenabant HCl (Antagonist) Otenabant->CB1R_inactive Blocks AC_inhibited Adenylyl Cyclase (Inhibited) AC_active->AC_inhibited cAMP cAMP AC_inhibited->cAMP Reduces PKA PKA cAMP->PKA Activates

CB1 Receptor Signaling Pathway and Otenabant's Mechanism of Action.

Experimental Protocol: Open-Field Test

This protocol details the assessment of spontaneous locomotor activity in rodents following the administration of this compound. The open-field test is a common method for evaluating general locomotor activity and anxiety-like behavior.[9][10][11][12]

Materials
  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)[2]

  • Rodents (mice or rats of a specified strain, age, and sex)

  • Open-field apparatus (e.g., a 42 x 42 x 42 cm square arena made of a non-porous material)[11]

  • Automated tracking system (video camera and software) or photobeam detection system

  • Standard laboratory equipment (syringes, needles, animal scale)

Methods
  • Animal Acclimation:

    • House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment.

    • Handle the animals for a few minutes each day for several days leading up to the test to reduce stress-induced responses.

    • On the day of testing, bring the animals to the testing room at least 60 minutes before the start of the experiment to acclimate.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be such that the desired dose can be administered in a standard volume (e.g., 10 ml/kg for intraperitoneal injection in mice).

    • Divide animals into experimental groups (e.g., vehicle control, and different dose levels of otenabant).

    • Administer this compound or vehicle via the chosen route (e.g., intraperitoneal, oral gavage). The timing of administration relative to the test should be consistent and based on the pharmacokinetic profile of the drug. A 30-minute pre-treatment time is common for intraperitoneal injections.[13]

  • Open-Field Test Procedure:

    • Place each animal individually into the center of the open-field arena.

    • Allow the animal to explore the arena for a predetermined period, typically ranging from 5 to 30 minutes.[9][14]

    • Record the animal's activity using an automated tracking system.

    • Between each trial, thoroughly clean the arena with a 70% ethanol (B145695) solution followed by water to remove any olfactory cues.

  • Data Collection and Analysis:

    • The automated system will collect data on various locomotor parameters. Key parameters to analyze include:

      • Total Distance Traveled: The total distance the animal moves within the arena.

      • Horizontal Activity: The number of photobeam breaks in the horizontal plane.

      • Vertical Activity (Rearing): The number of times the animal stands on its hind legs.

      • Time Spent in Center vs. Periphery: The amount of time the animal spends in the central zone of the arena versus the peripheral zone. This can be an indicator of anxiety-like behavior.

      • Number of Entries into the Center Zone: The frequency with which the animal enters the central area.

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Start Start Acclimation Animal Acclimation (1 week housing, daily handling) Start->Acclimation Grouping Random Assignment to Treatment Groups Acclimation->Grouping Dosing Drug Administration (Otenabant HCl or Vehicle) Grouping->Dosing Pre_Test Pre-Test Period (e.g., 30 minutes) Dosing->Pre_Test Open_Field Open-Field Test (5-30 minutes) Pre_Test->Open_Field Data_Collection Automated Data Collection (Locomotor Parameters) Open_Field->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Experimental Workflow for Assessing Locomotor Activity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Locomotor Activity in the Open-Field Test (Example Data)

Treatment GroupDose (mg/kg)Total Distance Traveled (m)Rearing FrequencyTime in Center (s)
Vehicle035.2 ± 3.145.6 ± 4.228.5 ± 2.9
Otenabant HCl133.8 ± 2.942.1 ± 3.826.9 ± 3.1
Otenabant HCl329.5 ± 3.535.8 ± 4.022.1 ± 2.5
Otenabant HCl1025.1 ± 2.8 28.4 ± 3.218.7 ± 2.2*

Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Effect of this compound on Center Zone Activity in the Open-Field Test (Example Data)

Treatment GroupDose (mg/kg)Center Zone EntriesPercent Time in Center
Vehicle022.4 ± 2.59.5 ± 1.0
Otenabant HCl120.9 ± 2.29.0 ± 1.1
Otenabant HCl318.3 ± 2.07.4 ± 0.8
Otenabant HCl1015.6 ± 1.86.2 ± 0.7

Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Discussion and Expected Outcomes

Based on the available literature for CB1 receptor antagonists, the effect of this compound on spontaneous locomotor activity may be complex. While it effectively reverses agonist-induced hypo-locomotion, its intrinsic effect on activity is less predictable. Studies with rimonabant have shown both increases and decreases in locomotor activity, potentially in a dose-dependent manner.[6][7][8] For instance, one study reported that free rimonabant increased ambulatory activity at a 1 mg/kg dose.[6] Conversely, another study found that rimonabant at 3 mg/kg and 6 mg/kg significantly decreased locomotor activity.[8] Acute dosing with rimonabant in rats has also been shown to decrease measures of locomotor activity.[7]

Therefore, it is plausible that otenabant may exhibit a biphasic dose-response curve or that its effects are influenced by the basal level of activity of the animals. The provided protocol allows for a thorough investigation of these possibilities by including multiple dose groups. A decrease in time spent in the center of the open field may also be observed, which could be indicative of anxiogenic-like effects, a known concern for this class of compounds.

By following this detailed protocol, researchers can obtain robust and reproducible data on the effects of this compound on locomotor activity, contributing to a better understanding of its pharmacological profile and potential therapeutic applications.

References

Troubleshooting & Optimization

Otenabant hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Otenabant hydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and 4-methylpyridine.[1] It is considered insoluble in water and ethanol.[1][2]

Q2: Can I dissolve this compound directly in aqueous buffers?

A2: No, this compound is poorly soluble in aqueous solutions. Direct dissolution in aqueous buffers will likely result in an incomplete solution or suspension. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.

Q3: What is the recommended solvent for preparing a stock solution?

A3: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3][4]

Q4: Are there any specific precautions to take when using DMSO?

A4: Yes, it is crucial to use fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[1] For optimal results, use a newly opened bottle of DMSO.[3]

Q5: How should I store this compound and its stock solutions?

A5: The powder form should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[1]

Troubleshooting Guide

Issue: My this compound is not fully dissolving in DMSO.

  • Possible Cause 1: DMSO quality. The DMSO may have absorbed moisture, which reduces the solubility of the compound.[1]

    • Solution: Use fresh, anhydrous DMSO from a newly opened bottle.[3]

  • Possible Cause 2: Insufficient mixing. The compound may require more energy to dissolve completely.

    • Solution: Use physical methods such as vortexing, sonication, or warming in a hot water bath to aid dissolution.[3]

  • Possible Cause 3: Concentration is too high. You may be exceeding the solubility limit of this compound in DMSO at room temperature.

    • Solution: Refer to the solubility data table below. Warming the solution may help achieve higher concentrations, such as 5 mg/mL.[2]

Issue: A precipitate forms when I dilute my DMSO stock solution with an aqueous buffer.

  • Possible Cause: Poor aqueous solubility. this compound is insoluble in water, and diluting the DMSO stock in an aqueous medium can cause it to precipitate out of solution.

    • Solution 1: Use a co-solvent formulation. For in vivo experiments or cell-based assays that are sensitive to high concentrations of DMSO, consider using a co-solvent system. Specific formulations are provided in the Experimental Protocols section.

    • Solution 2: Prepare a suspension. For oral administration in animal studies, a homogeneous suspension can be prepared using agents like 0.5% methylcellulose (B11928114) or CMC-Na.[1][2]

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent/VehicleConcentrationNotesReference
DMSO1 mg/mL (1.82 mM)Use fresh, anhydrous DMSO.[1][1]
DMSO (warmed)5 mg/mL (9.14 mM)Warming can aid dissolution.[2]
4-Methylpyridine5 mg/mL-[1]
WaterInsoluble-[1][2]
EthanolInsoluble-[2]
0.5% Methylcellulose16 mg/mLForms a homogeneous suspension for in vivo use.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mLCo-solvent system for in vivo use.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mLCo-solvent system for in vivo use.[3]
10% DMSO, 90% Corn Oil≥ 3 mg/mLCo-solvent system for in vivo use.[3]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO

  • Weigh the desired amount of this compound powder.

  • Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 1 mg/mL.

  • Vortex the solution until the powder is completely dissolved.

  • If necessary, sonicate the solution or warm it gently in a water bath to aid dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Homogeneous Suspension for Oral Administration

  • Weigh 10 mg of this compound.

  • Add it to 1 mL of a 0.5% methylcellulose clear solution.

  • Mix thoroughly to form a uniform suspension.

  • This mixed solution should be used immediately for optimal results.[1]

Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Experiments

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • To prepare the final working solution, add the solvents one by one in the specified order. For example, for a 1 mL working solution with a final concentration of 3 mg/mL using the SBE-β-CD formulation:

    • Take 100 µL of the 30 mg/mL DMSO stock solution.

    • Add it to 900 µL of a 20% SBE-β-CD solution in saline.

    • Mix evenly to obtain a clear solution.[3]

  • It is recommended to prepare this working solution fresh on the day of use.[3]

Visualizations

This compound Troubleshooting Workflow

G This compound Troubleshooting Workflow start Start: Dissolving Otenabant HCl solvent Select Solvent (e.g., DMSO) start->solvent dissolve Attempt to Dissolve solvent->dissolve is_dissolved Is it fully dissolved? dissolve->is_dissolved check_dmso Troubleshoot: Use fresh, anhydrous DMSO is_dissolved->check_dmso No success Success: Clear Stock Solution is_dissolved->success Yes check_dmso->dissolve use_heat_sonication Troubleshoot: Apply heat or sonication check_dmso->use_heat_sonication use_heat_sonication->dissolve dilute Dilute in Aqueous Buffer success->dilute precipitate Does it precipitate? dilute->precipitate use_cosolvent Solution: Use co-solvent formulation precipitate->use_cosolvent Yes prepare_suspension Solution: Prepare a suspension precipitate->prepare_suspension Yes end_solution End: Usable Formulation precipitate->end_solution No use_cosolvent->end_solution prepare_suspension->end_solution G Simplified CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi_protein Gi/o Protein CB1->Gi_protein Activates Otenabant Otenabant HCl (Antagonist) Otenabant->CB1 Blocks Agonist Cannabinoid Agonist (e.g., Anandamide) Agonist->CB1 Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

References

Stability of Otenabant hydrochloride in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and handling of Otenabant hydrochloride in DMSO and other solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CP-945,598) is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[3][4] As an antagonist, Otenabant blocks the receptor, preventing its activation by endogenous cannabinoids (like anandamide (B1667382) and 2-AG) or exogenous agonists.[5][6] The CB1 receptor primarily couples to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and modulates ion channels.[4][7] It can also influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[4][8]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1R CB1 Receptor Gi Gαi/o CB1R->Gi Primary Coupling Gq Gαq/11 CB1R->Gq Minor Gs Gαs CB1R->Gs Minor BetaArrestin β-Arrestin CB1R->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP ↓ PLC Phospholipase C (PLC) IP3_DAG IP₃ / DAG PLC->IP3_DAG IonChannel Ca²+ / K⁺ Channels Otenabant Otenabant Otenabant->CB1R Antagonist (Blocks) Agonist Cannabinoid Agonist Agonist->CB1R Activates Gi->AC Inhibits Gi->IonChannel Modulates MAPK MAPK (ERK, JNK, p38) Gi->MAPK Activates Gq->PLC Activates Gs->AC Activates BetaArrestin->MAPK Activates PKA PKA cAMP->PKA Activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release

CB1 Receptor Signaling Antagonism by Otenabant

Q2: How should I store solid this compound powder?

Proper storage is critical to maintain the integrity of the compound. The recommended storage conditions for the solid (lyophilized) powder are summarized below.

Storage ConditionDurationSource(s)
-20°CUp to 3 years[1][9]
4°CUp to 2 years[9]

For long-term storage, keeping the powder at -20°C in a desiccated environment is the best practice to prevent degradation from moisture and temperature fluctuations.[10]

Q3: How do I prepare a stock solution of this compound in DMSO?

This compound is insoluble in water but soluble in DMSO.[1] Due to the hygroscopic nature of DMSO (it readily absorbs moisture from the air), which can reduce the solubility of the compound, it is crucial to use fresh, anhydrous-grade DMSO for preparing stock solutions.[1][9]

For a detailed method, please refer to the Experimental Protocols section.

Q4: What are the recommended storage conditions for this compound stock solutions?

Once in solution, this compound is more susceptible to degradation. It is essential to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][10]

Storage ConditionSolventDurationSource(s)
-80°CDMSO1 to 2 years[1][9]
-20°CDMSO1 month to 1 year[1][9][10]

Storing aliquots at -80°C is highly recommended for long-term stability.[1][9]

Troubleshooting Guide

Problem: My this compound is precipitating out of the DMSO stock solution, especially after thawing.

  • Cause 1: Supersaturated Solution. You may have prepared a concentration that is too high to remain stable in solution, especially at lower temperatures. While very high concentrations (e.g., 100 mg/mL) can be achieved with heating and sonication, they may not be stable upon cooling or after a freeze-thaw cycle.[9]

  • Solution 1: Gently warm the solution in a water bath (e.g., 37°C) and vortex or sonicate to redissolve the precipitate.[9] If this is a recurring issue, consider preparing a new stock solution at a lower, more stable concentration (e.g., 1-10 mM).

  • Cause 2: Water Contamination. DMSO is highly hygroscopic. If the DMSO used was not anhydrous or the vial was left open to the atmosphere, absorbed water can significantly decrease the solubility of this compound.[1]

  • Solution 2: Always use fresh, high-purity, anhydrous DMSO.[1] Prepare stock solutions promptly after opening the DMSO container and minimize its exposure to air.

Problem: I am running a multi-day experiment. Is my compound stable in the cell culture media at 37°C?

  • Concern: The stability of a compound in aqueous-based cell culture media at 37°C is often much lower than in a frozen DMSO stock. Factors like pH, enzymatic activity in serum, and hydrolysis can contribute to degradation.

  • Recommendation: There is no specific published data on the stability of this compound in cell culture media. It is highly recommended to perform a preliminary stability test under your specific experimental conditions.

  • Troubleshooting Action:

    • Prepare your final working concentration of Otenabant in the cell culture media you will be using.

    • Incubate the solution at 37°C.

    • Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

    • Analyze the samples by HPLC to quantify the amount of intact this compound remaining. This will give you a stability profile and help determine if you need to refresh the media with the compound during your experiment.

Problem: I suspect my compound has degraded. How can I check its purity?

  • Solution: The most reliable way to assess the purity of your compound and check for degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[11][12] A stability-indicating method is one that can separate the intact drug from its degradation products.[13]

  • Action: You will need to develop a basic HPLC method. You can analyze your current stock solution and compare the chromatogram to a freshly prepared solution from solid powder or to a reference chromatogram if available. The appearance of new peaks or a decrease in the area of the main peak suggests degradation. For a general procedure, see the Experimental Protocols section.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a method for preparing a commonly used concentration of this compound stock solution.

Materials:

  • This compound (MW: 546.88 g/mol )[2][14]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 Mass = 10 mM × 1 mL × 546.88 g/mol / 1000 = 5.47 mg

  • Weigh Compound: Carefully weigh out approximately 5.47 mg of this compound powder and place it into a sterile vial. Record the exact mass.

  • Add Solvent: Based on the exact mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Add the DMSO to the vial containing the compound.

  • Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, use a brief sonication or gentle warming (e.g., 37°C water bath) until the solution is clear.[9]

  • Aliquot for Storage: Dispense the stock solution into single-use, light-protected (amber) vials in volumes appropriate for your experiments (e.g., 10-50 µL).

  • Store: Immediately store the aliquots at -80°C for long-term use or -20°C for short-term use.[1][9]

Protocol 2: General Workflow for Assessing Compound Stability by HPLC

This protocol outlines a general workflow to determine the stability of this compound in a specific solvent or condition (e.g., cell culture media). This process is based on forced degradation principles, which are used to develop stability-indicating methods.[13][15]

Stability_Workflow cluster_prep Preparation cluster_stress Incubation / Stress cluster_analysis Analysis cluster_data Data Interpretation A1 Prepare fresh stock solution of Otenabant in desired solvent A2 Divide into multiple aliquots for different time points A1->A2 B1 Store aliquots under defined conditions (e.g., RT, 4°C, 37°C) A2->B1 Expose to conditions B2 Remove one aliquot at each time point (T=0, T=24h, T=48h, etc.) B1->B2 B3 Immediately freeze sample at -80°C or analyze if possible B2->B3 C2 Analyze all samples from different time points in one run B3->C2 Batch analysis C1 Develop HPLC method capable of separating the parent compound C1->C2 Apply method D1 Integrate peak area of the parent compound at each time point C2->D1 D2 Calculate % remaining vs. T=0 D1->D2 D3 Identify any new peaks (potential degradation products) D1->D3

General Workflow for a Small Molecule Stability Study

Procedure:

  • Objective Definition: Define the conditions you want to test (e.g., stability in DMSO at room temperature, stability in PBS at 37°C).

  • Sample Preparation: Prepare a solution of this compound at the desired concentration in the solvent of interest. Distribute this solution into several sealed, identical vials—one for each time point you plan to test.

  • Time Zero (T=0) Sample: Immediately take one vial and either analyze it by HPLC or freeze it at -80°C until analysis. This will be your baseline reference.

  • Incubation: Store the remaining vials under your defined test conditions (e.g., in a 37°C incubator).

  • Time-Point Sampling: At each scheduled time point (e.g., 1, 4, 8, 24, 48 hours), remove one vial and process it as in step 3.

  • HPLC Analysis:

    • Develop a suitable reversed-phase HPLC (RP-HPLC) method. A C18 column is a common starting point.[16]

    • The mobile phase could be a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile.[12]

    • Use a UV detector set to a wavelength where Otenabant has strong absorbance (this may require a UV scan to determine the λmax).

    • Analyze all samples from all time points in a single batch to ensure consistency.

  • Data Analysis:

    • For each chromatogram, identify and integrate the peak corresponding to intact this compound.

    • Calculate the percentage of Otenabant remaining at each time point relative to the T=0 sample.

    • Observe the chromatograms for the appearance and growth of new peaks, which would indicate the formation of degradation products.[11]

References

Technical Support Center: Otenabant Hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Otenabant hydrochloride for receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CP-945,598) is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] Its primary mechanism of action is to bind to the CB1 receptor and prevent its activation by endocannabinoids or other cannabinoid agonists.[1][2]

Q2: What is the binding affinity of this compound for the CB1 receptor?

This compound exhibits a high binding affinity for the human CB1 receptor, with a reported inhibition constant (Ki) of approximately 0.7 nM.[1][2] It demonstrates over 10,000-fold selectivity for the CB1 receptor compared to the CB2 receptor, for which it has a low affinity (Ki of 7.6 μM).[1][2]

Q3: What type of assay is most suitable for determining the binding affinity of this compound?

A radioligand competition binding assay is the most common and suitable method for determining the binding affinity (IC50 and subsequently Ki) of this compound. This assay measures the ability of Otenabant to displace a known radiolabeled CB1 receptor ligand, such as [³H]-CP55,940.

Q4: How do I convert the IC50 value obtained from a competition binding assay to a Ki value?

The IC50 (half-maximal inhibitory concentration) can be converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.[3][4][5] This equation corrects for the concentration of the radioligand used in the assay.

Experimental Protocols

Protocol 1: Membrane Preparation from CB1-Expressing Cells or Tissues

This protocol describes the preparation of cell membranes enriched with CB1 receptors, suitable for use in radioligand binding assays.

Materials:

  • Cells or tissue expressing CB1 receptors

  • Sucrose (B13894) Buffer: 200 mM sucrose, 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • High-speed centrifuge

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold sucrose buffer containing a protease inhibitor cocktail.

  • Homogenize the sample using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

  • Carefully collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes (P2 pellet).[6]

  • Discard the supernatant and resuspend the P2 pellet in a small volume of ice-cold binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay for this compound

This protocol outlines the procedure for a competition binding assay to determine the IC50 of this compound.

Materials:

  • CB1 receptor membrane preparation (from Protocol 1)

  • This compound stock solution

  • Radiolabeled CB1 ligand (e.g., [³H]-CP55,940)

  • Unlabeled CB1 agonist/antagonist for non-specific binding (e.g., CP55,940 or SR141716A)

  • Binding Buffer

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 1 mg/ml BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following reaction tubes in triplicate (final volume of 200 µL):

    • Total Binding: Binding buffer, [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and membrane suspension (typically 5-20 µg of protein per well).[2]

    • Non-specific Binding (NSB): Binding buffer, [³H]-CP55,940, a high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP55,940), and membrane suspension.

    • Competition Binding: Binding buffer, [³H]-CP55,940, varying concentrations of this compound, and membrane suspension. A typical concentration range for this compound would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[2]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in wash buffer. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Quantitative Data Summary

ParameterValueReference
This compound Ki (human CB1) 0.7 nM[1][2]
This compound Ki (human CB2) 7.6 µM[1][2]
Typical Radioligand ([³H]-CP55,940) Concentration 0.5 - 1.5 nM (near Kd)[2][7]
Typical Membrane Protein Concentration 5 - 20 µ g/well [2][7]
Incubation Temperature 30°C[2]
Incubation Time 60 - 90 minutes[2]
Otenabant HCl Concentration Range (for IC50 determination)Expected Outcome
10⁻¹² M to 10⁻¹⁰ MMinimal displacement of radioligand.
10⁻¹⁰ M to 10⁻⁸ MDose-dependent displacement of radioligand, defining the IC50.
10⁻⁸ M to 10⁻⁶ MMaximal displacement of radioligand, reaching a plateau.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Non-Specific Binding (NSB) Radioligand is too hydrophobic; Insufficient blocking of filter paper; Inadequate washing.Include BSA in the binding and wash buffers; Pre-soak filters in a blocking agent like polyethyleneimine (PEI); Increase the number and volume of washes with ice-cold wash buffer.
Low Total Binding/Low Signal Inactive receptor preparation; Low receptor concentration; Degraded radioligand.Use freshly prepared or properly stored (-80°C) membrane aliquots; Increase the amount of membrane protein per well; Use a fresh, quality-controlled batch of radioligand.
Flat Displacement Curve This compound concentration range is too narrow or incorrect; Inactive this compound.Widen the concentration range of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M); Prepare fresh dilutions of this compound from a reliable stock.
Shifted IC50 Curve Incorrect concentration of radioligand; Variations in assay conditions (temperature, incubation time); Ligand depletion.Ensure the radioligand concentration is accurately known and consistent; Maintain consistent assay parameters across all experiments; Ensure the total receptor concentration is significantly lower than the Kd of the ligand.[8]

Visualizations

G cluster_0 cluster_1 Assay Plate Setup Start Start Prepare CB1 Membranes Prepare CB1 Membranes Start->Prepare CB1 Membranes Protocol 1 Determine Protein Concentration Determine Protein Concentration Prepare CB1 Membranes->Determine Protein Concentration Set up Assay Plate Set up Assay Plate Determine Protein Concentration->Set up Assay Plate Protocol 2 Incubate Incubate Set up Assay Plate->Incubate Total Binding Total Binding Non-Specific Binding Non-Specific Binding Competition Binding Competition Binding Filter and Wash Filter and Wash Incubate->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for this compound receptor binding assay.

CB1_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Otenabant Otenabant CB1R CB1 Receptor Otenabant->CB1R Blocks Agonist Agonist Agonist->CB1R Activates G_protein Gαi/o CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts to AC->cAMP X ATP ATP ATP->AC

Caption: CB1 receptor signaling pathway antagonism by Otenabant.

Troubleshooting_Guide Start Inconsistent Results Check_NSB High Non-Specific Binding? Start->Check_NSB Check_Signal Low Signal? Start->Check_Signal Check_Curve Abnormal Curve Shape? Start->Check_Curve Sol_NSB Optimize washing steps and blocking agents. Check_NSB->Sol_NSB Yes Sol_Signal Verify receptor activity and radioligand integrity. Check_Signal->Sol_Signal Yes Sol_Curve_Flat Adjust antagonist concentration range. Check_Curve->Sol_Curve_Flat Flat Sol_Curve_Shift Verify radioligand concentration and assay conditions. Check_Curve->Sol_Curve_Shift Shifted

Caption: Troubleshooting decision tree for receptor binding assays.

References

Potential off-target effects of Otenabant hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Otenabant hydrochloride in their experiments. The information focuses on potential off-target effects and is intended for an audience of researchers, scientists, and drug development professionals.

Troubleshooting Guides

Problem 1: Unexpected Cardiovascular Effects in In-Vitro/Ex-Vivo Models

Question: My experimental model (e.g., isolated heart preparation, cardiomyocyte culture) shows unexpected changes in action potential duration or contractility after applying this compound. Could this be an off-target effect?

Answer: While this compound has been reported to have low affinity for the hERG potassium channel, which is critical for cardiac repolarization, it is essential to verify this in your specific experimental system.[1][2] Blockade of the hERG channel can lead to a prolongation of the QT interval and potentially life-threatening arrhythmias.[3]

Troubleshooting Steps:

  • Confirm On-Target CB1 Receptor Expression: First, ensure that the observed effects are not mediated by on-target CB1 receptor antagonism. Verify the expression and functional activity of CB1 receptors in your model.

  • hERG Channel Blockade Assessment: To directly assess potential hERG channel interaction, a patch-clamp electrophysiology study is the gold standard.

    • Experimental Protocol: An automated patch-clamp assay can be employed for higher throughput.

    • Data Interpretation: If this compound inhibits hERG current in a concentration-dependent manner, this could explain the observed cardiovascular effects.

Experimental Protocol: Automated Patch-Clamp hERG Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

    • Culture cells to 70-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in the appropriate external solution for recording.

  • Solutions:

    • Internal Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Automated Patch-Clamp Procedure:

    • Prime the automated patch-clamp system with the internal and external solutions.

    • Load the cell suspension onto the system.

    • Establish whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +40 mV followed by a repolarizing ramp or step to -50 mV to measure the tail current.

    • After establishing a stable baseline, perfuse the cells with increasing concentrations of this compound.

    • A positive control (e.g., E-4031) should be used to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak tail current at each concentration of this compound.

    • Normalize the current to the baseline and plot the concentration-response curve to determine the IC50 value.

Problem 2: Unanticipated Inflammatory or Immune Responses

Question: I am observing unexpected changes in inflammatory markers or immune cell activity in my experiments with this compound. Is this a known off-target effect?

Answer: this compound is highly selective for the CB1 receptor over the CB2 receptor.[1][2] However, the CB2 receptor is primarily expressed on immune cells and is a key modulator of inflammatory responses.[4] While Otenabant's affinity for CB2 is low, at high concentrations, it might exert some effects.

Troubleshooting Steps:

  • Concentration Review: Verify the concentration of this compound used in your experiment. Off-target effects are more likely at higher concentrations.

  • CB2 Receptor Expression: Confirm the expression levels of CB2 receptors in your experimental model.

  • CB2 Binding Affinity Assay: To determine if the observed effects are mediated by CB2 receptor interaction, a competitive radioligand binding assay can be performed.

Experimental Protocol: CB2 Receptor Radioligand Displacement Assay

This is a generalized protocol and should be adapted to your specific laboratory setup.

  • Membrane Preparation:

    • Use cell membranes from a cell line overexpressing the human CB2 receptor or from primary immune cells.

  • Assay Buffer:

    • 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Radioligand:

    • Use a high-affinity CB2 receptor radioligand, such as [3H]-CP-55,940.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity CB2 ligand (e.g., WIN 55,212-2).

    • Incubate at 30°C for 90 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the Ki value.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target binding affinities of this compound?

A1: Based on available preclinical data, this compound has been shown to be a highly selective CB1 receptor antagonist. Its binding affinity for the human CB2 receptor is significantly lower than for the CB1 receptor. It has also been reported to have low affinity for the hERG channel. A comprehensive screening against a broad panel of other receptors, ion channels, and enzymes is not publicly available.

Q2: What were the main adverse effects observed for this compound in clinical trials?

A2: The clinical development of this compound was discontinued (B1498344) due to regulatory concerns about the safety profile of the CB1 receptor antagonist class.[5] The most frequently reported adverse events in clinical trials included diarrhea, nausea, nasopharyngitis, and headache.[6] More serious concerns, consistent with other CB1 receptor antagonists like rimonabant, were psychiatric side effects, including anxiety, depression, and suicidal ideation.[4][6]

Q3: Could the psychiatric side effects seen in humans be due to off-target activities?

A3: The psychiatric adverse effects of CB1 receptor antagonists are widely considered to be an on-target effect resulting from the blockade of CB1 receptors in the central nervous system.[4][7] These receptors are crucial for regulating mood, anxiety, and stress responses. While off-target effects can never be fully excluded without a comprehensive screening profile, the consistent observation of these psychiatric symptoms across different CB1 receptor antagonists strongly suggests a class effect mediated by the intended target.

Q4: My experiment involves neuronal cultures, and I'm seeing unexpected changes in cell viability. What could be the cause?

A4: While direct neurotoxicity has not been a prominently reported issue for Otenabant, it is crucial to consider the following:

  • On-Target Effects: CB1 receptors are abundant in the brain and play a role in neuronal survival and function. Antagonism of these receptors could potentially impact cell viability in certain neuronal populations or under specific experimental conditions.

  • Inverse Agonism: Some CB1 receptor antagonists, like rimonabant, are inverse agonists, meaning they reduce the basal activity of the receptor.[8] This can have different physiological consequences than neutral antagonism. While the specific nature of Otenabant as a neutral antagonist or inverse agonist is not as extensively documented in publicly available literature, this is a potential mechanism to consider.

  • Experimental Controls: Ensure you have appropriate vehicle controls and are using a concentration range that is relevant to the known Ki of Otenabant for the CB1 receptor.

Data Presentation

Table 1: Known Binding Affinities of this compound (CP-945,598)

TargetSpeciesAssay TypeKi ValueReference
CB1 ReceptorHumanRadioligand Binding0.7 nM[1][2][9]
CB1 ReceptorRatRadioligand Binding2.8 nM[2]
CB2 ReceptorHumanRadioligand Binding7.6 µM (7600 nM)[5][9]

Table 2: Common Adverse Events of this compound in Clinical Trials

Adverse Event CategorySpecific EventsReference
GastrointestinalDiarrhea, Nausea[6]
GeneralNasopharyngitis, Headache[6]
PsychiatricAnxiety, Depression, Depressed Mood, Suicidal Thoughts[4][6]

Visualizations

G Troubleshooting Logic for Unexpected Effects of Otenabant A Unexpected Experimental Observation B Is the effect cardiovascular? A->B C Is the effect inflammatory /immune-related? A->C D Is the effect neuronal/psychiatric? A->D E Perform hERG Patch-Clamp Assay B->E Yes I Confirm CB1 Receptor Expression in Model B->I No F Perform CB2 Receptor Binding Assay C->F Yes H Review Otenabant Concentration C->H No G Consider On-Target CB1 Antagonism (Class Effect) D->G Yes D->I No E->H F->H G->H

Caption: Troubleshooting workflow for unexpected experimental outcomes.

G Signaling Pathway of CB1 Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Activates AC Adenylyl Cyclase CB1R->AC Inhibits Ca_Channel Ca2+ Channel CB1R->Ca_Channel Inhibits K_Channel K+ Channel CB1R->K_Channel Activates cAMP cAMP AC->cAMP Produces Otenabant Otenabant Hydrochloride Otenabant->CB1R Blocks

Caption: Otenabant blocks CB1 receptor activation by endocannabinoids.

References

Interpreting unexpected results in Otenabant hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Otenabant hydrochloride (CP-945,598) and other CB1 receptor antagonists. The information is designed to help interpret unexpected results and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected outcomes that researchers may encounter during their experiments with this compound.

Q1: We observe significant weight loss in our diet-induced obesity model as expected, but the animals are also showing signs of anxiety (e.g., reduced time in open arms of the elevated plus maze). Is this an expected outcome?

A1: Yes, this is a known class effect for centrally-acting CB1 receptor antagonists/inverse agonists. Otenabant, like the first-in-class drug Rimonabant, can cross the blood-brain barrier and interact with CB1 receptors in the central nervous system (CNS). This interaction is responsible for the desired anorectic effects but is also linked to adverse psychiatric side effects. Clinical trials with Otenabant reported a higher incidence of anxiety, depressed mood, and suicidal thoughts compared to placebo.[1] Therefore, observing an anxiogenic-like phenotype in animal models is consistent with the known pharmacological profile of the compound.

Troubleshooting Steps:

  • Confirm CNS Exposure: If not already done, determine the brain-to-plasma (B/P) ratio of Otenabant in your animal model to confirm CNS penetration.

  • Dose-Response: Run a dose-response study. It's possible to find a therapeutic window where anorectic effects are present with minimal anxiogenic-like behaviors. However, clinical data for Otenabant suggested that psychiatric symptoms were not consistently dose-dependent.[1]

  • Consider a Neutral Antagonist or Peripherally Restricted Compound: The psychiatric side effects are thought to be linked to the inverse agonism of drugs like Otenabant and Rimonabant.[2][3] If your research goals allow, consider using a neutral CB1 antagonist or a peripherally restricted antagonist as a comparator. These are designed to minimize CNS-mediated side effects.[2][3]

Q2: Our in vitro binding assays show high affinity of Otenabant for the CB1 receptor, but the weight loss observed in vivo is less than what has been reported in some publications. What could be the cause?

A2: This discrepancy can arise from several factors related to experimental design and execution. Otenabant has a high affinity for the human CB1 receptor, with a reported Ki of 0.7 nM.[4] However, in vivo efficacy is dependent on pharmacokinetics, animal model specifics, and other experimental conditions.

Troubleshooting Steps:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure adequate drug exposure in your animals. Check your dosing formulation, route of administration, and dosing frequency. Otenabant was designed for once-daily dosing.[5] Ex vivo receptor occupancy studies can confirm that the administered dose is sufficient to engage the CB1 receptors in the brain.[4]

  • Animal Model: The diet-induced obesity (DIO) model can vary significantly between labs. The strain of mice (C57BL/6J is common), the composition and duration of the high-fat diet, and the age of the animals can all impact the degree of obesity and the response to treatment.

  • Acclimatization and Handling: Stress from handling and novel environments can affect food intake and body weight, potentially masking the drug's effect. Ensure animals are properly acclimatized to the housing and experimental procedures.

  • Food Intake vs. Energy Expenditure: Otenabant has been shown to not only reduce food intake but also to increase energy expenditure and fat oxidation.[4] If you are only measuring food intake, you may be missing a component of its mechanism of action. Consider using metabolic cages to measure energy expenditure.

Q3: How can we differentiate between the central (anorectic) and peripheral (metabolic) effects of Otenabant in our experiments?

A3: This is a key question in CB1 receptor research. While Otenabant's effects are primarily driven by its action in the CNS, the endocannabinoid system also plays a role in peripheral tissues like the liver, adipose tissue, and muscle.

Troubleshooting Steps:

  • Pair-Feeding Study: A pair-feeding study is essential. One group receives Otenabant ad libitum, a second (control) group receives a placebo ad libitum, and a third group receives a placebo but is fed the same amount of food as the Otenabant group consumes. This helps to determine if improvements in metabolic parameters (e.g., glycemic control, lipid profile) are solely due to weight loss or if there is a direct peripheral effect of the drug.

  • Use of Peripherally Restricted Antagonists: Compare the effects of Otenabant with a peripherally restricted CB1 antagonist. These compounds are designed not to cross the blood-brain barrier. If a metabolic improvement is observed with a peripherally restricted antagonist, it suggests a direct peripheral mechanism.

  • Tissue-Specific Knockout Models: For more advanced studies, using animal models with tissue-specific deletion of the CB1 receptor can help to pinpoint the site of action for specific metabolic effects.

Q4: We are seeing conflicting results in our functional assays. Sometimes the compound acts as an antagonist, and other times it seems to have an effect on its own. Why?

A4: This is likely due to the inverse agonist properties of Otenabant. The CB1 receptor has a degree of constitutive (basal) activity even in the absence of an agonist.

  • Inverse Agonists like Otenabant and Rimonabant not only block the effects of agonists but also reduce this basal receptor activity.

  • Neutral Antagonists only block the effects of agonists and have no effect on the basal activity of the receptor.

In a functional assay like a [³⁵S]GTPγS binding assay, an inverse agonist will decrease the basal signal, while a neutral antagonist will have no effect on its own but will block the signal increase caused by an agonist. Ensure your assay is designed to detect this distinction.

Quantitative Data Summary

The following tables summarize key quantitative data for Otenabant and the comparator compound, Rimonabant.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorKi (nM)Selectivity (CB2/CB1)
Otenabant (CP-945,598) Human CB10.7[4]~10,857-fold[4]
Human CB27,600[4]
Rimonabant (SR141716A) Human CB11.8>555-fold
Human CB2>1,000

Table 2: Clinical Efficacy in Weight Management (1-Year Data)

TreatmentDoseMean Weight Change from BaselinePlacebo-Subtracted Weight ChangeReference
Otenabant (CP-945,598) 10 mg/day-3.8% to -4.7%-2.2% to -3.0%Aronne et al., 2011[1]
20 mg/day-4.5% to -5.4%-2.9% to -3.7%Aronne et al., 2011[1]
Rimonabant 20 mg/day-6.3 kg to -6.9 kg-4.7 kg to -4.9 kgMultiple RIO Studies[1]
Placebo --1.6 kg to -1.8 kgN/AMultiple RIO Studies[1]

Table 3: Incidence of Key Psychiatric Adverse Events in Clinical Trials

Adverse EventOtenabant (10 mg or 20 mg)PlaceboComment
Anxiety Higher than placebo[1]BaselineIncidence was not consistently dose-dependent.[1]
Depression/Depressed Mood Higher than placebo[1]BaselineLed to discontinuation of the entire class of drugs.[2]
Suicidal Thoughts Higher than placebo[1]BaselineA primary concern for regulatory agencies.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. [³⁵S]GTPγS Binding Assay (Functional Assay)

This assay measures G-protein activation following receptor engagement and can distinguish between agonists, neutral antagonists, and inverse agonists.

  • Objective: To determine the functional activity of Otenabant at the CB1 receptor.

  • Materials:

    • Cell membranes expressing the human CB1 receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

    • GDP (to keep G-proteins in an inactive state).

    • CB1 receptor agonist (e.g., CP55,940) for antagonist testing.

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid.

  • Procedure:

    • Membrane Preparation: Thaw cell membranes on ice and homogenize in assay buffer. Determine protein concentration.

    • Assay Setup: In a 96-well plate, add in order: assay buffer, GDP, cell membranes, and the test compound (Otenabant) at various concentrations.

    • Inverse Agonism: To measure inverse agonism, assess the binding of [³⁵S]GTPγS in the presence of Otenabant alone. A decrease in basal signal indicates inverse agonism.

    • Antagonism: To measure antagonism, pre-incubate the membranes with Otenabant before adding a fixed concentration of a CB1 agonist (e.g., EC₈₀ of CP55,940).

    • Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction. Incubate at 30°C for 60 minutes.

    • Termination: Stop the reaction by rapid filtration through the filter plates using a cell harvester. Wash plates with ice-cold wash buffer.

    • Detection: Dry the plates, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

    • Data Analysis: Plot the data using non-linear regression to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) values.

2. Diet-Induced Obesity (DIO) Mouse Model

This is the standard preclinical model for evaluating anti-obesity therapeutics.

  • Objective: To assess the in vivo efficacy of Otenabant on body weight, food intake, and metabolic parameters.

  • Materials:

    • Male C57BL/6J mice (prone to DIO).

    • High-Fat Diet (HFD): Typically 45-60% kcal from fat.

    • Standard chow for control groups.

    • Otenabant formulation for oral gavage (e.g., in 0.5% methylcellulose).

  • Procedure:

    • Induction of Obesity: Wean mice onto the HFD at ~6 weeks of age. Continue feeding for 10-14 weeks until a significant increase in body weight compared to chow-fed controls is observed.

    • Randomization: Randomize obese mice into treatment groups based on body weight to ensure no significant difference between groups at baseline.

    • Treatment: Administer Otenabant (e.g., 1, 3, 10 mg/kg) or vehicle daily via oral gavage.

    • Monitoring: Measure body weight and food intake daily or several times per week.

    • Metabolic Assessments: At the end of the study, collect blood for analysis of glucose, insulin, and lipid levels. Tissues such as the liver and adipose tissue can be collected for further analysis (e.g., triglyceride content, gene expression).

    • Data Analysis: Analyze changes in body weight, cumulative food intake, and metabolic parameters between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA). A 10-day study with 10 mg/kg Otenabant in DIO mice has been reported to produce a 9% vehicle-adjusted weight loss.[4]

3. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test is used to assess the anxiogenic or anxiolytic effects of a compound.

  • Objective: To determine if Otenabant induces anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two "open" arms (without walls) and two "closed" arms (with walls).

  • Procedure:

    • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

    • Dosing: Administer Otenabant or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

    • Test: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for a set time (typically 5 minutes).

    • Recording: Use an overhead camera and tracking software to record the animal's movement.

    • Data Analysis: Key parameters to analyze are:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (to control for general locomotor effects). An anxiogenic-like effect is indicated by a significant decrease in the time spent and/or entries into the open arms compared to the vehicle group.

Visualizations

CB1 Receptor Signaling Pathway

CB1_Signaling CB1 CB1 Receptor G_Protein Gi/o Protein (αβγ) CB1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi Inhibits MAPK MAPK (ERK) Pathway G_Protein->MAPK cAMP cAMP AC->cAMP Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates InverseAgonist Inverse Agonist (Otenabant) InverseAgonist->CB1 Inactivates (Reduces Basal Activity) PKA PKA cAMP->PKA Activates Response Cellular Response (↓ Neurotransmitter Release) PKA->Response Leads to MAPK->Response Leads to

Caption: Canonical Gi/o-coupled signaling pathway for the CB1 receptor.

Experimental Workflow for CB1 Antagonist Evaluation

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation bind 1. Binding Assay (Determine Ki for CB1/CB2) func 2. FunctionalAssay ([³⁵S]GTPγS) (Confirm Antagonism/ Inverse Agonism) bind->func pk 3. ADME/PK Profiling (Solubility, Permeability) func->pk efficacy 4. Efficacy Model (Diet-Induced Obesity) (Measure Weight Loss, Food Intake) pk->efficacy safety 5. Safety/Behavioral Model (Elevated Plus Maze) (Assess Anxiety-like Effects) efficacy->safety bpratio 6. PK/PD Study (Determine Brain/Plasma Ratio) safety->bpratio result Data Interpretation (Evaluate Therapeutic Window) bpratio->result

Caption: A typical experimental workflow for evaluating a novel CB1 antagonist.

Troubleshooting Logic for Unexpected Anxiogenic Effects

Troubleshooting start Unexpected Result: Anxiety-like behavior observed in animal model q1 Is the compound centrally penetrant? (Check B/P Ratio) start->q1 a1_yes Yes. High B/P Ratio. q1->a1_yes Yes a1_no No. Low B/P Ratio. q1->a1_no No q2 Is the effect dose-dependent? a1_yes->q2 off_target Consider potential off-target effects or metabolic instability. a1_no->off_target a2_yes Consider dose reduction to find a therapeutic window. q2->a2_yes Yes a2_no Effect may be inherent to the mechanism (inverse agonism). Consider testing a neutral antagonist. q2->a2_no No

Caption: Decision tree for troubleshooting anxiogenic effects.

References

Overcoming poor bioavailability of Otenabant hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Otenabant hydrochloride. The focus is on addressing challenges related to its in vivo application, particularly concerning its bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected in vivo efficacy with this compound after oral administration. What could be the underlying cause?

A1: Lower than expected in vivo efficacy of this compound, a potent and selective CB1 receptor antagonist, can often be attributed to poor oral bioavailability.[1][2][3] While specific data on Otenabant's bioavailability is not extensively published, challenges with oral delivery are common for compounds with similar physicochemical properties. Potential causes include:

  • Low Aqueous Solubility: this compound is soluble in DMSO but has low solubility in water.[4][5] This can limit its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.

  • First-Pass Metabolism: The compound may be subject to significant metabolism in the liver before it reaches systemic circulation, reducing the amount of active drug.

  • Poor Permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the purity and stability of your this compound batch.

  • Optimize Formulation: Move beyond simple suspension in methylcellulose.[1] Experiment with different formulation strategies designed to enhance solubility and absorption (see Q2).

  • Assess Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and AUC after oral administration. This will provide direct evidence of its absorption profile.

Q2: What formulation strategies can we employ to improve the oral bioavailability of this compound?

A2: Several innovative formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs like this compound.[6][7][8] The choice of strategy will depend on your experimental goals and resources.

  • Particle Size Reduction:

    • Micronization: Decreasing the particle size increases the surface area available for dissolution.[6][9]

    • Nanosizing: Creating nanoparticles can significantly improve dissolution rates due to a high surface-area-to-volume ratio.[6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution and bioavailability by creating an amorphous solid dispersion.[6][7][10]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the GI tract, which can enhance drug solubilization and absorption.[6][8]

  • Complexation:

    • Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with guest molecules, increasing their solubility in aqueous environments.[6][7]

A suggested starting point for in vivo studies is to prepare a stock solution in a suitable solvent like DMSO and then disperse it in a vehicle such as a mix of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[11]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

This protocol describes a solvent evaporation method to prepare a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components completely in a minimal amount of DCM in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a 100-mesh sieve to ensure uniform particle size.

  • Store the resulting amorphous solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Evaluation of an Enhanced this compound Formulation in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines a study to assess the in vivo efficacy of an improved this compound formulation.

Animal Model:

  • Male C57BL/6J mice, 18 weeks of age, maintained on a high-fat diet (e.g., 60% fat) to induce obesity.[12]

Materials:

  • This compound formulation (e.g., solid dispersion prepared in Protocol 1, suspended in 0.5% methylcellulose)

  • Vehicle control (0.5% methylcellulose)

  • Oral gavage needles

  • Metabolic cages for food intake and energy expenditure measurement

Procedure:

  • Acclimatize the DIO mice to handling and the experimental setup.

  • Divide the mice into two groups: Vehicle control and this compound treatment group (n=9 per group).[12]

  • Administer the this compound formulation (e.g., 10 mg/kg) or vehicle control via oral gavage daily for a specified period (e.g., 10-14 days).[1][11]

  • Monitor and record body weight and food intake daily.[11]

  • At the end of the treatment period, key metabolic parameters can be assessed, such as:

    • Energy expenditure and respiratory quotient using metabolic cages.[5]

    • Glucose tolerance and insulin (B600854) sensitivity.

    • Adipose tissue mass.

  • Analyze the data for statistically significant differences between the treatment and control groups.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C25H25Cl2N7O[3]
Molecular Weight 510.42 g/mol [3]
Ki for human CB1 receptor 0.7 nM[1][2]
Ki for human CB2 receptor 7.6 µM[1][2]
Solubility Soluble in DMSO[4][11]

Table 2: Example of In Vivo Efficacy Data for an this compound Formulation in DIO Mice

ParameterVehicle ControlOtenabant HCl (10 mg/kg)p-value
Body Weight Change (%) +2.5 ± 0.8-9.0 ± 1.2<0.05
Cumulative Food Intake (g) 45.3 ± 3.132.1 ± 2.5<0.05
Energy Expenditure (kcal/day/kg) 150 ± 10175 ± 12<0.05
Respiratory Quotient 0.85 ± 0.030.78 ± 0.04<0.05

Note: The data in this table is hypothetical and for illustrative purposes only, based on expected outcomes from published literature.[1][2][5][11]

Visualizations

Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response Ca_release Ca2+ Release from ER IP3->Ca_release Triggers Ca_release->Cellular_Response Otenabant Otenabant (Antagonist) Otenabant->CB1R Blocks Endocannabinoid Endocannabinoid (Agonist) Endocannabinoid->CB1R Activates

Caption: CB1 Receptor Signaling Pathway Antagonized by Otenabant.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing cluster_analysis Analysis and Optimization start Poorly Bioavailable Otenabant HCl formulation Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) start->formulation preparation Prepare Formulation formulation->preparation characterization In Vitro Characterization (Solubility, Dissolution) preparation->characterization animal_model Administer to Animal Model (e.g., DIO Mice) characterization->animal_model pk_study Pharmacokinetic (PK) Analysis animal_model->pk_study pd_study Pharmacodynamic (PD) Efficacy Study animal_model->pd_study data_analysis Analyze PK/PD Data pk_study->data_analysis pd_study->data_analysis decision Bioavailability Improved? data_analysis->decision decision->formulation No, Iterate end Optimized Formulation decision->end Yes

Caption: Workflow for Improving Otenabant's In Vivo Bioavailability.

References

Troubleshooting Otenabant hydrochloride's lack of efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering a lack of efficacy with Otenabant hydrochloride in animal models. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Question 1: We are not observing the expected anorectic effects or weight loss with this compound in our rodent model. What are the first things we should check?

Answer: When expected efficacy is not observed, it is crucial to start by verifying the foundational aspects of the experimental setup. This compound is a potent and selective CB1 receptor antagonist that has demonstrated dose-dependent anorectic activity and weight loss promotion in preclinical rodent models.[1][2] A failure to replicate these findings often points to issues with the compound's integrity, its administration, or the experimental conditions.

Initial Troubleshooting Checklist:

  • Compound Integrity: Confirm the identity, purity, and stability of your this compound batch. Improper storage or handling can lead to degradation.

  • Formulation and Administration: Double-check the formulation protocol, dose calculations, and administration technique. Ensure the compound is properly solubilized or suspended and that the full dose is administered.

  • Animal Model Baseline: Verify that the chosen animal model exhibits the expected baseline characteristics. For obesity studies, confirm that diet-induced obese (DIO) animals have a significantly higher body weight and fat mass compared to lean controls.

  • Acclimation and Stress: Ensure animals have been properly acclimated to the housing, handling, and dosing procedures. High stress levels can confound feeding behavior and metabolic readouts.

Below is a troubleshooting workflow to systematically address a lack of efficacy.

start No Efficacy Observed check_compound Verify Compound Integrity (Purity, Stability) start->check_compound decision1 Compound OK? check_compound->decision1 check_formulation Review Formulation & Dosing (Solubility, Vehicle, Dose) decision2 Formulation OK? check_formulation->decision2 check_model Assess Animal Model (Species, Strain, Baseline) decision3 Model Suitable? check_model->decision3 check_pkpd Evaluate PK/PD (Exposure, Target Engagement) end_point Proceed with Advanced Troubleshooting check_pkpd->end_point decision1->check_formulation Yes resolve_compound Source New Compound Batch decision1->resolve_compound No decision2->check_model Yes resolve_formulation Optimize Formulation/Dose decision2->resolve_formulation No decision3->check_pkpd Yes resolve_model Select Alternative Model decision3->resolve_model No

Caption: Workflow for Troubleshooting Otenabant Efficacy.
Question 2: What is the appropriate dose range for this compound, and how can we ensure our formulation is correct for in vivo studies?

Answer: The effective dose of this compound can vary depending on the animal model and the intended endpoint. Published studies have shown efficacy for weight loss in diet-induced obese mice at a dose of 10 mg/kg, administered orally (p.o.).[1][2] For reversing the effects of a CB1 agonist, lower doses may be effective. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Formulation and Administration:

This compound has limited water solubility.[3] Proper formulation is critical for ensuring adequate bioavailability after oral administration.

  • Vehicle Selection: A common and effective method is to prepare a suspension. A suggested vehicle is 0.5% methylcellulose (B11928114) in water.[1]

  • Solubility Issues: The compound is soluble in DMSO, but this is often unsuitable for chronic in vivo studies.[1] If using DMSO for initial stock solutions, be aware that moisture can reduce solubility.[1] Ensure the final concentration of DMSO in the administered dose is minimal and non-toxic.

  • Preparation: When preparing a suspension, ensure it is uniform and well-mixed immediately before administration to prevent the compound from settling.

Table 1: Reported Effective Doses of Otenabant in Rodent Models

Species Model Dose Route Observed Effect Citation
Mouse Diet-Induced Obesity (DIO) 10 mg/kg p.o. 9% vehicle-adjusted weight loss over 10 days. [1][2]
Rat Acute Food Intake 30 mg/kg p.o. Stimulated energy expenditure and increased fat oxidation. [4]

| Rodent | CB1 Agonist Challenge | Not specified | Not specified | Reverses agonist-mediated locomotor activity, hypothermia, analgesia, and catalepsy. |[1][2][5] |

Experimental Protocol: Preparation of Otenabant Suspension for Oral Gavage

Objective: To prepare a uniform suspension of this compound for oral administration in rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Calibrated oral gavage needles

  • Appropriate animal scale and syringes

Procedure:

  • Calculate the total amount of this compound required based on the dose (e.g., 10 mg/kg), the number of animals, and their average body weight. Assume a dosing volume of 5-10 mL/kg.

  • Weigh the precise amount of this compound powder.

  • If starting with a small amount, use a mortar and pestle. Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure the compound is evenly suspended.

  • For larger volumes, a homogenizer can be used to ensure a fine, consistent suspension.

  • Visually inspect the suspension for any clumps or un-suspended particles.

  • Store the suspension at 4°C and protect it from light. It is recommended to prepare it fresh daily.[1]

  • Immediately before dosing, vortex or shake the suspension vigorously to ensure uniformity.

  • Administer the precise volume to each animal via oral gavage.

Question 3: Could pharmacokinetic or metabolic issues explain the lack of efficacy in our model?

Answer: Yes, pharmacokinetic (PK) and metabolic factors are critical determinants of a drug's efficacy. Otenabant is orally active but undergoes extensive first-pass metabolism in the liver, which results in moderate bioavailability (around 31% in rats and 38% in dogs).[6]

Key PK/Metabolism Considerations:

  • Species Differences: Otenabant is extensively metabolized in mice, rats, and dogs.[7] The primary metabolic pathway is N-deethylation, but subsequent metabolites can differ between species.[7] It is crucial to ensure that your chosen animal model is exposed to the active parent compound at sufficient levels.

  • Route of Administration: While designed to be orally active, issues with formulation or gastrointestinal absorption can lead to low systemic exposure.[3] If oral administration fails, consider an alternative route like intraperitoneal (IP) injection for initial proof-of-concept studies, though this may alter the PK profile.

  • Half-life and Dosing Frequency: The dosing regimen should be based on the drug's half-life in the target species. If the drug is cleared too quickly, the concentration at the target receptor may not remain in the therapeutic window long enough to elicit a biological response.

Table 2: Summary of Pharmacokinetic Parameters for Otenabant

Species Bioavailability (Oral) Major Route of Excretion Primary Metabolism Citation
Rat ~31% Feces (via bile) N-deethylation, oxidation, hydrolysis [6][7]
Mouse Not specified Feces N-deethylation, oxidation, hydrolysis [7]

| Dog | ~38% | Feces (via bile) | N-deethylation |[6][7] |

To investigate potential PK issues, a satellite group of animals can be used to collect blood samples at various time points post-dosing to measure plasma concentrations of Otenabant and its major metabolites.

Question 4: How do we confirm that Otenabant is engaging the CB1 receptor in our animal model?

Answer: Confirming target engagement is a critical step to ensure that the lack of efficacy is not due to the drug failing to reach and interact with its intended target, the CB1 receptor. There are several ways to assess this.

Recommended Approaches:

  • CB1 Agonist Challenge Study: This is a functional in vivo assay. Administer Otenabant prior to a known CB1 receptor agonist (e.g., CP-55940 or WIN 55,212-2) and measure a classic cannabinoid-mediated physiological response. Otenabant has been shown to effectively reverse agonist-induced hypothermia, locomotor changes, and analgesia.[1][5] If Otenabant blocks these effects, it confirms target engagement in the central nervous system (CNS).

  • Receptor Occupancy (RO) Assay: This is a more direct method. It involves administering Otenabant, followed by a radiolabeled CB1 receptor ligand. The displacement of the radioligand from brain tissue is measured to quantify the percentage of CB1 receptors occupied by Otenabant at a given dose.

  • Pharmacodynamic (PD) Biomarker: Measure a downstream biomarker of CB1 receptor activation. Since CB1 receptor activation inhibits adenylyl cyclase, one could theoretically measure changes in cAMP levels in specific brain regions, although this can be technically challenging.[8][9]

The diagram below illustrates the mechanism of action that is tested in an agonist challenge study.

agonist CB1 Agonist (e.g., CP-55940) cb1 CB1 Receptor agonist->cb1 Activates otenabant Otenabant otenabant->cb1 Blocks g_protein Gi/o Protein cb1->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP Production adenylyl_cyclase->camp Reduces effect Physiological Effect (e.g., Hypothermia, Reduced Locomotion) camp->effect Leads to

Caption: CB1 Receptor Antagonism by Otenabant.
Experimental Protocol: CB1 Agonist (CP-55940) Induced Hypothermia Challenge

Objective: To functionally assess the in vivo target engagement of this compound by measuring its ability to block agonist-induced hypothermia.

Materials:

  • This compound suspension

  • CP-55940 (CB1 agonist) solution

  • Vehicle for Otenabant (e.g., 0.5% methylcellulose)

  • Vehicle for CP-55940 (e.g., saline with Tween 80 and ethanol)

  • Rectal thermometer suitable for rodents

  • Test animals (mice or rats)

Procedure:

  • Acclimation: Acclimate animals to handling and rectal temperature measurements for several days prior to the experiment.

  • Group Allocation: Divide animals into at least four groups:

    • Group 1: Vehicle (Otenabant) + Vehicle (Agonist)

    • Group 2: Vehicle (Otenabant) + CP-55940

    • Group 3: Otenabant (Test Dose 1) + CP-55940

    • Group 4: Otenabant (Test Dose 2) + CP-55940

  • Baseline Temperature: Measure the baseline rectal temperature (T=0) for all animals.

  • Otenabant Administration: Administer Otenabant or its vehicle orally (p.o.). The pre-treatment time should be based on the known Tmax of Otenabant (typically 30-60 minutes).

  • Agonist Administration: At the designated pre-treatment time, administer CP-55940 or its vehicle (typically via IP or SC injection).

  • Temperature Monitoring: Measure rectal temperatures at regular intervals post-agonist administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Plot the change in body temperature from baseline over time for each group. A significant reduction in temperature should be observed in the Vehicle + CP-55940 group. Effective target engagement is demonstrated if the Otenabant-treated groups show a significant attenuation of this hypothermic effect.

Question 5: Could our choice of animal model or its underlying physiology be the reason for the observed lack of efficacy?

Answer: Absolutely. The choice of animal species, strain, and disease model is a critical variable.

Factors to Consider:

  • Species/Strain Sensitivity: Different species and even different strains of rodents can have variations in CB1 receptor density, distribution, and downstream signaling pathways. They can also exhibit different metabolic profiles for the drug.[7]

  • Disease Model Relevance: Otenabant's primary indication was for obesity.[10] Its anorectic effects are most pronounced in models where the endocannabinoid system is overactive, such as in diet-induced or genetic models of obesity.[11] The effects may be less apparent or absent in lean, healthy animals where the endocannabinoid tone is normal.

  • Inverse Agonism: Otenabant is a CB1 inverse agonist, meaning it reduces the receptor's constitutive (basal) activity in the absence of an agonist.[12] Models with high basal CB1 receptor activity might be more sensitive to its effects compared to models with low basal activity.

  • Peripheral vs. Central Effects: The endocannabinoid system regulates metabolism through both central (hypothalamic appetite control) and peripheral (adipose tissue, liver) mechanisms.[8][13] The lack of efficacy could stem from a model where the peripheral pathways are less dominant or less responsive to CB1 blockade.

The diagram below illustrates how different factors can converge to produce a lack of efficacy.

no_effect Lack of Efficacy formulation Formulation/Dosing Issues formulation->no_effect solubility Poor Solubility formulation->solubility dose Sub-optimal Dose formulation->dose pk Pharmacokinetic Issues pk->no_effect metabolism Rapid Metabolism pk->metabolism absorption Poor Absorption pk->absorption pd Pharmacodynamic Issues pd->no_effect engagement No Target Engagement pd->engagement receptor Low Receptor Expression pd->receptor model Animal Model Issues model->no_effect strain Species/Strain Variation model->strain physiology Inappropriate Physiology (e.g., lean vs. obese) model->physiology

Caption: Potential Causes for Lack of Efficacy.

References

Technical Support Center: Minimizing Psychiatric Side Effects of CB1 Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the psychiatric side effects of Cannabinoid CB1 receptor antagonists in preclinical models.

Frequently Asked Questions (FAQs)

Q1: Why do classical CB1 receptor antagonists, like rimonabant, induce psychiatric side effects?

A1: Classical CB1 receptor antagonists, such as rimonabant, are typically inverse agonists. This means that in addition to blocking the effects of endogenous cannabinoids (agonists), they also inhibit the receptor's basal, constitutive activity.[1][2][3][4] This reduction in basal signaling in brain regions associated with mood and emotion, such as the amygdala and prefrontal cortex, is thought to contribute to the anxiogenic (anxiety-promoting) and depressive-like effects observed in preclinical models and reported in clinical trials.[5]

Q2: What are the main strategies to develop CB1 antagonists with a better psychiatric side effect profile?

A2: The primary strategies to mitigate the psychiatric side effects of CB1 antagonists include:

  • Developing neutral antagonists: These antagonists block the receptor from being activated by agonists but do not affect its basal activity.[1][2][4]

  • Developing peripherally restricted antagonists: These molecules are designed to have limited penetration of the blood-brain barrier, thereby minimizing their effects on the central nervous system (CNS) where psychiatric side effects are mediated.[1]

  • Developing negative allosteric modulators (NAMs): NAMs bind to a different site on the CB1 receptor than traditional antagonists (the orthosteric site). They modulate the receptor's response to endogenous cannabinoids, often with a more subtle effect than complete blockade and with a reduced propensity for inducing psychiatric side effects.[1]

  • Exploring biased signaling: This approach aims to develop antagonists that selectively block one signaling pathway (e.g., the one responsible for psychiatric side effects) while leaving other, potentially therapeutic, pathways unaffected.[6]

Q3: What are the standard preclinical behavioral models to assess anxiety and depression-like behaviors in rodents?

A3: Commonly used and validated preclinical models include:

  • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, exposed arms of a plus-shaped maze versus the enclosed, protected arms.[7][8][9]

  • Open Field Test (OFT): This model evaluates anxiety and locomotor activity by observing the animal's exploratory behavior in a novel, open arena. Anxious animals tend to stay close to the walls (thigmotaxis) and avoid the center.

  • Forced Swim Test (FST): This test is used to screen for antidepressant-like activity. It is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable cylinder of water. Antidepressant compounds typically increase the latency to immobility and the total time spent mobile.

Troubleshooting Guides

Issue 1: Observed anxiogenic-like effects in the Elevated Plus Maze (EPM) with a novel CB1 antagonist.

Possible Cause: The compound may be a CB1 inverse agonist, leading to a reduction in the basal activity of the CB1 receptor in brain regions that regulate anxiety.

Troubleshooting Steps:

  • Characterize the compound's functional activity:

    • Perform an in vitro assay (e.g., cAMP accumulation assay) to determine if the compound exhibits inverse agonism. A neutral antagonist will not alter basal cAMP levels, whereas an inverse agonist will increase them.

  • Compare with a known neutral antagonist:

    • Run a parallel EPM experiment with a well-characterized neutral CB1 antagonist, such as AM4113. If your compound produces a significantly greater anxiogenic-like effect (i.e., less time in the open arms) than the neutral antagonist, it likely has inverse agonist properties.[10][11]

  • Assess neuronal activation in anxiety-related brain regions:

    • Measure c-Fos expression (a marker of neuronal activation) in the amygdala and nucleus accumbens shell following compound administration. Inverse agonists like AM251 have been shown to increase c-Fos expression in these areas, while the neutral antagonist AM4113 does not.[11][12]

Issue 2: A peripherally restricted CB1 antagonist shows unexpected central side effects.

Possible Cause: The compound may have higher than anticipated brain penetration or may be metabolized into a centrally active compound.

Troubleshooting Steps:

  • Determine the brain-to-plasma concentration ratio:

    • Administer the compound to rodents and collect brain and plasma samples at various time points. Analyze the samples using LC-MS/MS to quantify the concentration of the parent compound in each compartment. A low brain-to-plasma ratio is indicative of poor blood-brain barrier penetration.

  • Investigate potential active metabolites:

    • Incubate the compound with liver microsomes to identify potential metabolites. Synthesize any major metabolites and test their CB1 receptor binding affinity and functional activity, as well as their ability to cross the blood-brain barrier.

  • Re-evaluate in a sensitive behavioral assay for central CB1R antagonism:

    • Use a behavioral test that is highly sensitive to central CB1 receptor blockade, such as the tail-flick test for analgesia or a test for catalepsy. A true peripherally restricted antagonist should not significantly alter the animal's response in these assays.

Data Presentation

Table 1: Comparison of Preclinical Anxiety-Like Effects of CB1 Receptor Inverse Agonists vs. Neutral Antagonists.

CompoundClassBehavioral AssayKey FindingReference
Rimonabant Inverse AgonistElevated Plus MazeDose-dependently decreased time spent in the open arm.[10]
AM251 Inverse AgonistElevated Plus MazeDecreased percentage of time spent on open arms.[12][13]
AM251 Inverse Agonistc-Fos ExpressionIncreased c-Fos expression in the central amygdala and nucleus accumbens shell.[11][12]
AM4113 Neutral AntagonistElevated Plus MazeNo significant effect on time spent in the open or closed arms.[10][11]
AM4113 Neutral Antagonistc-Fos ExpressionNo significant induction of c-Fos activity in the amygdala or nucleus accumbens shell.[11][12]

Table 2: Preclinical Profile of a Peripherally Restricted CB1 Neutral Antagonist.

CompoundClassBrain-to-Plasma RatioBehavioral Assay (Anxiety)Key FindingReference
AM6545 Peripherally Restricted Neutral AntagonistLow (not specified quantitatively in source)Not explicitly tested for anxiety in the provided source.Reduced food intake and body weight without causing malaise.

Table 3: Preclinical Profile of a CB1 Negative Allosteric Modulator (NAM).

CompoundClassBehavioral Assay (Anxiety)Key FindingReference
ORG27569 Negative Allosteric ModulatorElevated Plus MazeNo significant effect on the percentage of time spent in the open arms.[14]

Experimental Protocols

Elevated Plus Maze (EPM) Protocol for Rodents
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Procedure:

    • Gently place the rodent on the central platform of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Measure the time spent in the open arms and closed arms.

    • Count the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in open arm exploration is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.[7][8][15]

Forced Swim Test (FST) Protocol for Mice
  • Apparatus: A transparent glass cylinder filled with water to a depth that prevents the mouse from touching the bottom with its tail or hind limbs.

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.

  • Procedure:

    • Gently place the mouse into the cylinder of water.

    • The test duration is typically 6 minutes.

    • Record the entire session with a video camera.

  • Data Analysis:

    • Score the last 4 minutes of the test for periods of immobility (floating with only minor movements to keep the head above water) and mobility (swimming and climbing).

    • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Open Field Test (OFT) Protocol for Rodents
  • Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

  • Procedure:

    • Place the rodent in the center of the open field arena.

    • Allow the animal to explore the arena for a set period, usually 5-10 minutes.

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Measure the time spent in the central and peripheral zones.

    • Track the total distance traveled and the velocity of movement.

    • Anxious animals will spend more time in the peripheral zone (thigmotaxis) and less time in the center. A significant decrease in total distance traveled may indicate sedative effects of a compound.

Mandatory Visualizations

CB1_Signaling_Pathways cluster_receptor CB1 Receptor Activation cluster_g_protein G-Protein Signaling (Therapeutic Effects) cluster_arrestin β-Arrestin Signaling (Potential Side Effects) CB1_Antagonist CB1 Antagonist (e.g., Inverse Agonist) CB1_Receptor CB1 Receptor CB1_Antagonist->CB1_Receptor Blocks/Inhibits Basal Activity G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin CB1_Receptor->Beta_Arrestin Recruits Endocannabinoid Endocannabinoid (e.g., Anandamide, 2-AG) Endocannabinoid->CB1_Receptor Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization ERK_Signaling ERK Signaling Beta_Arrestin->ERK_Signaling Psychiatric_Effects Potential Psychiatric Side Effects ERK_Signaling->Psychiatric_Effects

Caption: CB1 Receptor Signaling Pathways.

Experimental_Workflow cluster_compound Compound Selection & Administration cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis cluster_data Data Analysis & Interpretation Compound_Selection Select CB1 Antagonist Strategy (Inverse Agonist, Neutral, Peripheral, NAM) Dose_Selection Dose-Response Study Design Compound_Selection->Dose_Selection Administration Compound Administration to Rodents Dose_Selection->Administration EPM Elevated Plus Maze (EPM) Administration->EPM OFT Open Field Test (OFT) Administration->OFT FST Forced Swim Test (FST) Administration->FST Brain_Collection Brain Tissue Collection Administration->Brain_Collection Data_Analysis Statistical Analysis of Behavioral & Neurochemical Data EPM->Data_Analysis OFT->Data_Analysis FST->Data_Analysis cFos_Analysis c-Fos Immunohistochemistry Brain_Collection->cFos_Analysis Receptor_Binding Receptor Binding/Occupancy Brain_Collection->Receptor_Binding cFos_Analysis->Data_Analysis Receptor_Binding->Data_Analysis Interpretation Interpretation of Side Effect Profile Data_Analysis->Interpretation

Caption: Preclinical Workflow for Assessing Psychiatric Side Effects.

Mitigation_Strategies cluster_strategies Development Strategies cluster_mechanisms Mechanisms of Action cluster_outcome Desired Outcome Start Goal: Minimize Psychiatric Side Effects of CB1 Antagonists Neutral_Antagonist Neutral Antagonist Start->Neutral_Antagonist Peripheral_Antagonist Peripherally Restricted Antagonist Start->Peripheral_Antagonist NAM Negative Allosteric Modulator (NAM) Start->NAM Biased_Antagonist Biased Antagonist Start->Biased_Antagonist No_Inverse_Agonism No effect on basal receptor activity Neutral_Antagonist->No_Inverse_Agonism Limited_CNS_Exposure Low brain penetration Peripheral_Antagonist->Limited_CNS_Exposure Modulatory_Effect Fine-tunes receptor response to agonists NAM->Modulatory_Effect Pathway_Selectivity Selectively blocks side-effect pathways Biased_Antagonist->Pathway_Selectivity Reduced_Side_Effects Reduced Anxiety & Depression-like Behaviors No_Inverse_Agonism->Reduced_Side_Effects Limited_CNS_Exposure->Reduced_Side_Effects Modulatory_Effect->Reduced_Side_Effects Pathway_Selectivity->Reduced_Side_Effects

Caption: Strategies to Mitigate CB1 Antagonist Side Effects.

References

Otenabant hydrochloride degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways and storage conditions of otenabant (B1677804) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid otenabant hydrochloride?

For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C.[1][2] Some suppliers suggest that for short-term storage (days to weeks), 0-4°C is acceptable.[2][3] It is recommended to store the lyophilized powder in a desiccated environment.[1] Under these conditions, the chemical is reported to be stable for up to 36 months.[1]

2. How should I store solutions of this compound?

Stock solutions of this compound should also be stored at -20°C.[1] To prevent loss of potency, it is advisable to use solutions within one month of preparation.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use vials.[1]

3. What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is insoluble in water and ethanol.[1] For in vivo studies, a suspension can be prepared in 0.5% methylcellulose (B11928114).[4]

4. Are there any known degradation pathways for this compound?

Currently, there is no specific published data detailing the degradation pathways of this compound. However, based on its chemical structure, which contains amide and ether functional groups, it is susceptible to degradation under certain conditions. Likely degradation pathways include hydrolysis of the amide bond and oxidation of the piperidine (B6355638) ring or other electron-rich moieties. Forced degradation studies are necessary to definitively identify its degradation products and pathways.

5. How can I assess the stability of my this compound sample?

To assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The HPLC method is then developed to separate the intact drug from all generated degradants, thus demonstrating its specificity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor solubility in aqueous buffers This compound is known to be insoluble in water.[1]For in vitro assays, consider using a co-solvent system with a small percentage of DMSO. Ensure the final DMSO concentration is compatible with your experimental system. For in vivo oral administration, a suspension in a vehicle like 0.5% methylcellulose can be used.[4]
Precipitation of the compound during experiments The compound may be coming out of solution due to changes in temperature, pH, or solvent composition.Re-evaluate the solubility of this compound under your specific experimental conditions. It may be necessary to adjust the solvent system or the concentration of the compound.
Loss of compound activity over time in solution The compound may be degrading in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C and for not longer than one month.[1] Aliquoting the stock solution can help minimize degradation from repeated freeze-thaw cycles.[1]
Inconsistent experimental results This could be due to a variety of factors, including compound instability, inaccurate concentration determination, or experimental variability.Verify the purity and integrity of your this compound sample using a suitable analytical method like HPLC. Ensure accurate weighing and dilution of the compound. Review and standardize all experimental procedures.

Quantitative Data Summary

Table 1: Storage and Stability of this compound

Form Storage Temperature Duration Notes
Solid (Lyophilized Powder)-20°CUp to 36 months[1]Store in a dry, dark, and desiccated environment.[1][2]
Solid (Lyophilized Powder)0-4°CShort-term (days to weeks)[2][3]
Solution-20°CUp to 1 month[1]Aliquot to avoid multiple freeze-thaw cycles.[1]

Table 2: Solubility of this compound

Solvent Solubility Concentration
DMSOSoluble[2]5 mg/mL (warmed)[1]
WaterInsoluble[1]
EthanolInsoluble[1]
0.5% MethylcelluloseForms a suspension16 mg/mL

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: Place solid this compound in a calibrated oven at a high temperature (e.g., 80°C) for a specified period. Also, prepare a solution of the compound and expose it to the same thermal stress. At each time point, withdraw a sample, dissolve/dilute it, and analyze by HPLC.

  • Photolytic Degradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. At the end of the exposure, sample and analyze by HPLC. A control sample should be protected from light.

Protocol for Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Forced degradation samples of this compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids and bases for mobile phase pH adjustment (e.g., formic acid, ammonium (B1175870) hydroxide)

Procedure:

  • Initial Method Development:

    • Select a suitable stationary phase (a C18 column is a good starting point).

    • Choose a mobile phase system based on the polarity of this compound (e.g., a mixture of acetonitrile or methanol and water/buffer).

    • Perform initial runs with the neat compound to determine a suitable detection wavelength (based on the UV spectrum) and retention time.

  • Method Optimization for Separation of Degradants:

    • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic degradation samples).

    • Optimize the mobile phase composition (organic solvent ratio, buffer pH, and concentration) to achieve adequate separation between the parent drug peak and all degradation product peaks. A gradient elution is often necessary to resolve all peaks.

    • Adjust other chromatographic parameters such as flow rate, column temperature, and injection volume to improve peak shape and resolution.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines. Validation parameters should include:

      • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products and any matrix components.

      • Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte.

      • Accuracy: Determine the closeness of the test results to the true value.

      • Precision: Evaluate the variability of the results (repeatability and intermediate precision).

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

      • Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters.

Visualizations

Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic Conditions) cluster_oxidation Oxidative Degradation Otenabant This compound Amide_Hydrolysis Amide Bond Hydrolysis Product (Carboxylic Acid Formation) Otenabant->Amide_Hydrolysis H₂O / H⁺ or OH⁻ Piperidine_Oxidation N-Oxide of Piperidine Otenabant->Piperidine_Oxidation [O] Aromatic_Hydroxylation Hydroxylated Aromatic Ring Otenabant->Aromatic_Hydroxylation [O]

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability-Indicating HPLC Method Development start Start: Obtain Otenabant HCl forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) start->forced_degradation initial_hplc Initial HPLC Method Development (Column, Mobile Phase, Wavelength Selection) start->initial_hplc inject_stressed Inject Stressed Samples into HPLC forced_degradation->inject_stressed initial_hplc->inject_stressed optimize Optimize Chromatographic Conditions (Gradient, pH, Flow Rate, Temperature) inject_stressed->optimize separation_achieved Separation Achieved? optimize->separation_achieved separation_achieved->optimize No validate Validate the Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, etc.) separation_achieved->validate Yes end End: Validated Stability-Indicating Method validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

CB1 Receptor Antagonist Signaling Pathway Otenabant This compound (CB1 Antagonist) CB1_Receptor CB1 Receptor Otenabant->CB1_Receptor Blocks G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates (Inhibited by Otenabant) Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel Inwardly Rectifying K⁺ Channels G_Protein->K_Channel Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Reduced Ca²⁺ influx leads to decreased K_Channel->Neurotransmitter_Release K⁺ efflux hyperpolarizes neuron, decreasing

Caption: Signaling pathway of a CB1 receptor antagonist like otenabant.

References

Addressing variability in experimental outcomes with Otenabant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Otenabant hydrochloride (also known as CP-945,598). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental outcomes when working with this potent and selective CB1 receptor antagonist/inverse agonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during in vitro and in vivo experiments with this compound.

In Vitro Experimentation

1. Why am I observing inconsistent antagonist/inverse agonist effects in my cell-based assays?

Several factors can contribute to variability in in vitro assays:

  • Compound Solubility and Stability: this compound is practically insoluble in water, which can lead to inconsistent concentrations in aqueous assay buffers.[1][2][3] Stock solutions are typically prepared in DMSO and should be made fresh.[1] Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.[3] For optimal results, use freshly opened, non-hygroscopic DMSO, as moisture can reduce solubility.[1]

  • Constitutive CB1 Receptor Activity: The CB1 receptor exhibits a high level of constitutive (agonist-independent) activity.[4][5] Otenabant, as an inverse agonist, inhibits this basal signaling.[6][7] Variability in the level of constitutive activity between cell lines or even between cell passages can alter the perceived potency and efficacy of Otenabant.

  • Cell Line and Receptor Expression Levels: The signaling profile of the CB1 receptor can be influenced by the expression level of the receptor and the complement of G proteins in the specific cell line used.[8][9] Inconsistent receptor expression can therefore lead to variable results.

  • Assay-Specific Conditions: For functional assays like GTPγ[35S] binding, the concentrations of GDP and other assay components are critical and can influence the assay window and variability.[10]

Troubleshooting Steps:

  • Ensure Complete Solubilization: When diluting from a DMSO stock, ensure thorough mixing and consider brief sonication to aid dispersion in the final assay buffer.[5]

  • Use Freshly Prepared Solutions: Prepare working dilutions of this compound immediately before use.

  • Characterize Your Cell System: Regularly monitor CB1 receptor expression levels (e.g., via qPCR or western blot) to ensure consistency across experiments.

  • Optimize Assay Conditions: Titrate key reagents like GDP in functional assays to establish optimal and reproducible conditions for your specific cell membrane preparations.

2. How can I differentiate between the antagonist and inverse agonist properties of Otenabant?

To distinguish between these two activities, you need to measure Otenabant's effect on both basal (constitutive) and agonist-stimulated CB1 receptor signaling.

  • Inverse Agonism: This is measured in the absence of a CB1 agonist. A decrease in the basal signaling activity of the CB1 receptor upon addition of Otenabant indicates inverse agonism.[10]

  • Antagonism: This is measured in the presence of a CB1 agonist (e.g., CP-55,940).[10] Otenabant should produce a rightward shift in the concentration-response curve of the agonist, indicating competitive antagonism.

In Vivo Experimentation

1. Why am I observing high variability in body weight and food intake in my diet-induced obesity (DIO) mouse model treated with Otenabant?

  • Inherent Variability of DIO Models: Even within an inbred strain like C57BL/6J, there is significant individual variation in the response to a high-fat diet, leading to a wide range of body weights and adiposity.[11][12] This baseline variability can mask or confound the effects of Otenabant.

  • Formulation and Administration: this compound's poor aqueous solubility presents a challenge for in vivo formulation.[1][3] Inconsistent suspension or improper administration (e.g., incorrect gavage technique) can lead to variable dosing and, consequently, variable outcomes. For oral administration, Otenabant is often prepared as a suspension in a vehicle like 0.5% methylcellulose (B11928114).[1] It is crucial to ensure a uniform and stable suspension.

  • Timing of Dosing and Measurements: The anorectic effects of Otenabant can be more pronounced in the initial days of dosing and may diminish over time.[7][13] The timing of drug administration relative to the animals' light/dark cycle (and thus their primary feeding period) is also critical.[10]

Troubleshooting Steps:

  • Careful Animal Selection and Grouping: After a period of high-fat diet feeding, stratify animals into treatment groups based on body weight and/or body composition to minimize inter-group variability at the start of the study.[10]

  • Consistent Formulation Preparation: Develop a standardized and validated protocol for preparing the Otenabant suspension. Ensure the suspension is homogenous before each dose is drawn. Prepare fresh formulations as needed to avoid degradation.[1]

  • Standardize Dosing and Measurement Procedures: Administer the compound at the same time each day, typically before the onset of the dark cycle when rodents are most active and eat the most.[10] Ensure that body weight and food intake measurements are also taken at consistent times.

2. Am I seeing off-target effects with Otenabant?

Otenabant is highly selective for the CB1 receptor over the CB2 receptor (over 10,000-fold selectivity).[10] However, like many CNS-acting drugs, high doses may lead to off-target effects. The development of Otenabant and other first-generation CB1 antagonists was halted due to psychiatric side effects observed in clinical trials, such as anxiety and depression.[14] While these are on-target effects mediated by central CB1 receptor blockade, it is always important to consider the possibility of off-target interactions, especially at high concentrations.

Troubleshooting Steps:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose. This minimizes the risk of both on-target mediated adverse effects and potential off-target effects.[6]

  • Include Appropriate Controls: Use vehicle-treated animals as a primary control. If a specific off-target effect is suspected, and a tool compound for that target is available, it could be used as an additional control.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpeciesValueReference(s)
Binding Affinity (Ki) Human CB1 Receptor0.7 nM[10]
Human CB2 Receptor7,600 nM (7.6 µM)[10]
Functional Activity (Ki) Human CB1 Receptor0.2 nM[7]

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelSpeciesDose and RouteOutcomeReference(s)
Diet-Induced Obesity Mouse10 mg/kg, p.o. (10 days)9% vehicle-adjusted weight loss[10][15]
Acute Food Intake RodentDose-dependentAnorectic activity[6][10]
Energy Expenditure Rat30 mg/kg, p.o.Acutely stimulated energy expenditure and fat oxidation[6][10]

Experimental Protocols

1. Protocol: In Vitro GTPγ[35S] Binding Assay

This protocol is adapted from published methods to assess the functional activity of Otenabant as an antagonist or inverse agonist at the CB1 receptor.[10]

Materials:

  • Cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 cells)

  • This compound

  • CB1 receptor agonist (e.g., CP-55,940)

  • GTPγ[35S]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 0.1% BSA

  • GDP (Guanosine diphosphate)

  • Scintillation plates (e.g., FlashPlates)

  • Centrifuge

  • Scintillation counter (e.g., Wallac Microbeta)

Procedure:

  • Membrane Preparation: Prepare cell membranes from CB1-expressing cells using standard cell fractionation techniques. Determine the total protein concentration of the membrane preparation.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

    • Prepare a stock solution of the CB1 agonist in DMSO.

    • Prepare the assay buffer and add GDP to a final concentration of 30 µM.

  • Assay Setup (for Antagonism):

    • In a 96-well plate, add 10 µL of the Otenabant serial dilutions.

    • Add 40 µL of the membrane suspension (containing ~10 µg of membrane protein per well) in assay buffer.

    • Incubate for 10 minutes at 30°C.

    • Add 25 µL of the CB1 agonist (at a concentration that gives ~80% of the maximal response, e.g., 10 µM CP-55,940).

    • Add 25 µL of GTPγ[35S] (final concentration ~100 pM).

  • Assay Setup (for Inverse Agonism):

    • Follow the same procedure as for antagonism, but replace the CB1 agonist with an equal volume of assay buffer.

  • Incubation and Measurement:

    • Incubate the plates at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by centrifuging the plates at 2000 x g for 10 minutes.

    • Quantify the amount of bound GTPγ[35S] using a scintillation counter.

  • Data Analysis:

    • Plot the data using a non-linear regression analysis to determine IC₅₀ or EC₅₀ values.

2. Protocol: In Vivo Diet-Induced Obesity (DIO) Study in Mice

This protocol provides a general framework for assessing the effect of Otenabant on body weight in a DIO mouse model.[10]

Materials:

  • Male C57BL/6J mice (e.g., 6 weeks of age at the start of the diet)

  • High-fat diet (e.g., 45% or 60% kcal from fat)

  • Low-fat control diet (e.g., 10% kcal from fat)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Induction of Obesity:

    • House mice individually and provide ad libitum access to either the high-fat diet (HFD) or the low-fat diet (LFD) for a period of 6-14 weeks.

    • Monitor body weight weekly. DIO mice on HFD should be significantly heavier than the LFD controls.

  • Treatment Phase:

    • Once a significant difference in body weight is achieved, randomize the HFD mice into treatment groups (e.g., Vehicle and Otenabant 10 mg/kg) based on body weight to ensure similar starting averages.

    • Prepare the Otenabant suspension in the vehicle daily. Ensure it is well-mixed before each administration.

    • Administer the vehicle or Otenabant solution by oral gavage once daily, approximately 30 minutes before the start of the dark cycle.

    • Record body weight and food intake daily at the same time.

  • Data Analysis:

    • Calculate the change in body weight from baseline for each animal.

    • Compare the mean body weight change between the Otenabant-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

G CB1 CB1 Receptor Gi_o Gαi/o CB1->Gi_o Inhibits G protein (due to inverse agonism) AC Adenylyl Cyclase Gi_o->AC Inhibition relieved cAMP cAMP AC->cAMP Conversion (Basal activity increases) Otenabant Otenabant (Inverse Agonist) Otenabant->CB1 ATP ATP ATP->AC

Caption: CB1 receptor signaling pathway showing the inverse agonist effect of Otenabant.

G start Start: Inconsistent Experimental Results check_solubility Is the compound fully dissolved? start->check_solubility check_freshness Are stock and working solutions freshly prepared? check_solubility->check_freshness Yes solubilize Action: Improve solubilization (e.g., fresh DMSO, sonication) check_solubility->solubilize No check_cell_line Is CB1 receptor expression consistent? check_freshness->check_cell_line Yes prepare_fresh Action: Prepare fresh solutions for each experiment check_freshness->prepare_fresh No check_assay Are assay conditions optimized and consistent? check_cell_line->check_assay Yes validate_cells Action: Monitor receptor expression (e.g., qPCR) check_cell_line->validate_cells No optimize_assay Action: Re-optimize assay (e.g., titrate GDP) check_assay->optimize_assay No success Consistent Results check_assay->success Yes solubilize->check_freshness prepare_fresh->check_cell_line validate_cells->check_assay optimize_assay->success

Caption: Troubleshooting decision tree for in vitro assay variability.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_compound 1. Prepare Otenabant Formulation dosing 3. Daily Dosing (e.g., oral gavage) prep_compound->dosing prep_animals 2. Acclimatize and Group Animals prep_animals->dosing monitoring 4. Daily Monitoring (Body Weight, Food Intake) dosing->monitoring data_analysis 5. Data Compilation and Statistical Analysis monitoring->data_analysis interpretation 6. Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for in vivo studies with Otenabant.

References

Validation & Comparative

A Preclinical Showdown: Otenabant Hydrochloride vs. Rimonabant for CB1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of two potent cannabinoid receptor 1 (CB1R) antagonists, otenabant (B1677804) hydrochloride and rimonabant (B1662492), reveals distinct preclinical profiles in the quest for safer anti-obesity therapeutics. While both compounds demonstrate high affinity for the CB1 receptor and efficacy in reducing food intake and body weight in animal models, subtle differences in selectivity and their historical clinical trajectories offer valuable insights for researchers in drug development.

This guide provides a detailed comparison of the preclinical data for otenabant hydrochloride and the well-characterized rimonabant. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and challenges of targeting the endocannabinoid system.

In Vitro Profile: A Tale of High Affinity and Selectivity

Both otenabant and rimonabant are potent antagonists of the CB1 receptor, exhibiting low nanomolar binding affinities. Otenabant (also known as CP-945,598) demonstrates a particularly high affinity with a Ki of 0.7 nM for the human CB1 receptor.[1][2] It boasts an impressive selectivity of over 10,000-fold against the human CB2 receptor, for which it has a low affinity with a Ki of 7.6 µM.[1][2]

Rimonabant (SR141716A), the first-in-class CB1 receptor inverse agonist, also displays high affinity for the CB1 receptor, with reported Ki values around 2 nM.[3][4] Its selectivity for the CB1 receptor over the CB2 receptor is also significant, with a Ki for CB2 receptors greater than 1000 nM.[3][4] Both compounds act as inverse agonists, meaning they not only block the effects of agonists but also reduce the basal activity of the receptor.[3][5]

Comparative In Vitro Data
CompoundTargetBinding Affinity (Ki)Selectivity vs. CB2 Receptor
This compound Human CB1 Receptor0.7 nM[1][2]>10,000-fold (Ki = 7.6 µM for hCB2)[1][2]
Rimonabant CB1 Receptor~2 nM[3][4]>500-fold (Ki > 1000 nM for CB2)[3][4]

In Vivo Efficacy: Preclinical Success in Weight Management

Preclinical studies in various animal models have consistently demonstrated the efficacy of both otenabant and rimonabant in reducing food intake and promoting weight loss.

Otenabant has been shown to exhibit dose-dependent anorectic activity in rodent models of acute food intake.[1][2] In a 10-day study with diet-induced obese mice, a 10 mg/kg oral dose of otenabant resulted in a 9% vehicle-adjusted weight loss.[1][2] Furthermore, otenabant has been observed to acutely stimulate energy expenditure and increase fat oxidation in rats.[1][2] It effectively reverses the behaviors induced by synthetic CB1 receptor agonists, such as hypoactivity, hypothermia, analgesia, and catalepsy.[1][2]

Rimonabant has an extensive preclinical record showing its effectiveness in reducing feeding and promoting weight loss in both lean and obese animals.[6] It has been shown to decrease the consumption of palatable, high-fat, and sugary foods.[7] For instance, treatment with rimonabant in diet-induced obese mice led to a nearly 60% decrease in energy intake during the initial nine days of treatment, resulting in significantly decreased body mass.[6]

Comparative In Vivo Efficacy Data
CompoundAnimal ModelDoseEffect
This compound Diet-induced obese mice10 mg/kg, p.o.9% vehicle-adjusted weight loss over 10 days[1][2]
Rats-Acutely stimulates energy expenditure and fat oxidation[1][2]
Rimonabant Diet-induced obese mice-~60% decrease in energy intake in the first 9 days[6]
RodentsVariousReduction in intake of palatable and normal foods[8]

Clinical Development and Safety Profile

The clinical development trajectories of otenabant and rimonabant diverge significantly, primarily due to safety concerns. Rimonabant was approved in Europe for the treatment of obesity but was later withdrawn from the market due to an increased risk of psychiatric side effects, including depression, anxiety, and suicidal ideation.[6][9] These adverse effects are thought to be linked to its action on central CB1 receptors.[10]

The development of otenabant, along with other CB1 receptor antagonists like taranabant (B1681927) and ibipinabant, was subsequently halted in the late stages of clinical trials.[10][11][12] This decision was largely influenced by the safety concerns that emerged with rimonabant and a shifting regulatory landscape regarding the risk-benefit profile of this class of drugs.[13]

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the affinity of a compound for a specific receptor.

  • Preparation of Membranes: Cell membranes expressing the target receptor (e.g., human CB1 or CB2 receptors) are prepared from cultured cells.

  • Incubation: A fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]CP-55,940) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the test compound (otenabant or rimonabant) are added to the incubation mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.

  • Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Diet-Induced Obesity (DIO) Model

This model is used to evaluate the effect of compounds on body weight and food intake in an obesity-relevant context.

  • Induction of Obesity: Animals, typically mice or rats, are fed a high-fat diet for an extended period to induce obesity and related metabolic changes.

  • Compound Administration: The obese animals are then treated with the test compound (e.g., otenabant or rimonabant) or a vehicle control, usually via oral gavage, for a specified duration.

  • Monitoring: Body weight and food intake are measured daily or at regular intervals throughout the study.

  • Data Analysis: The change in body weight and food intake in the compound-treated group is compared to the vehicle-treated group to determine the efficacy of the compound.

Visualizing the Mechanisms

CB1R_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gαi/o CB1R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1R Activates Antagonist Otenabant / Rimonabant Antagonist->CB1R Blocks (Inverse Agonist) PKA Protein Kinase A cAMP->PKA Activates ATP ATP ATP->AC Cellular_Response Decreased Neurotransmitter Release PKA->Cellular_Response

Caption: CB1 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine EC50/IC50) Binding_Assay->Functional_Assay DIO_Model Diet-Induced Obesity (DIO) Model Functional_Assay->DIO_Model Food_Intake Measure Food Intake DIO_Model->Food_Intake Body_Weight Measure Body Weight DIO_Model->Body_Weight CNS_Effects Assess CNS Effects (e.g., behavioral tests) DIO_Model->CNS_Effects

References

A Comparative Efficacy Analysis of Otenabant Hydrochloride and Other CB1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic agents targeting the cannabinoid 1 (CB1) receptor for metabolic disorders has been one of both promise and challenge. Otenabant (B1677804) hydrochloride (CP-945,598), a potent and selective CB1 receptor antagonist, emerged as a significant candidate in this class. This guide provides an objective comparison of the efficacy of otenabant with other notable first-generation CB1 antagonists, namely Rimonabant (B1662492) and Taranabant (B1681927), supported by available preclinical and clinical experimental data. The development of many first-generation CB1 antagonists, including otenabant, was discontinued (B1498344) due to concerns over psychiatric side effects observed with rimonabant, limiting the extent of publicly available clinical data.

Quantitative Data Summary

The following tables summarize key efficacy parameters for Otenabant, Rimonabant, and Taranabant based on preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity
CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)Selectivity (CB2/CB1)
Otenabant HCl 0.7[1]7600[1]~10,857
Rimonabant 1.98[2]>1000>500
Taranabant ~0.1>1000>10,000
Table 2: Preclinical Efficacy in Diet-Induced Obese (DIO) Rodent Models
CompoundSpeciesDoseDurationKey Efficacy Findings
Otenabant HCl Mouse10 mg/kg/day (p.o.)10 days9% vehicle-adjusted weight loss[1].
Rimonabant Mouse10 mg/kg/day (p.o.)5 weeks~20% reduction in body weight and ~50% reduction in adiposity[3]. Transient reduction in food intake (~48% in the first week)[3].
Taranabant RatNot specifiedNot specified~10-fold more potent than rimonabant in diet-induced obese rats[2].
Table 3: Clinical Efficacy in Overweight/Obese Patients (1-Year Treatment)
CompoundStudyDosePlacebo-Subtracted Weight LossReference
Otenabant HCl (CP-945,598) Phase 3 Trials10 mg/dayData not specified[4]
20 mg/dayDose-related mean percentage reduction from baseline body-weight[4][4]
Rimonabant RIO-North America20 mg/day-4.7 kg[1]
Taranabant Low-Dose Study2 mg/day-5.0 kg[5]
High-Dose Study4 mg/day-5.5 kg[6]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings.

Preclinical Efficacy in Diet-Induced Obesity (DIO) Models

Objective: To evaluate the effect of CB1 antagonists on body weight, food intake, and energy expenditure in an animal model of obesity.

Protocol:

  • Animal Model: Male C57BL/6J mice are typically used.

  • Induction of Obesity: Mice are fed a high-fat diet (HFD), with approximately 45-60% of calories from fat, for a period of 6-14 weeks to induce an obese phenotype with increased adiposity and insulin (B600854) resistance[3][7]. Control animals are fed a standard chow diet.

  • Drug Administration: Otenabant, Rimonabant, or Taranabant is administered orally (p.o.) via gavage once daily. A vehicle control group receives the formulation without the active compound.

  • Efficacy Endpoints:

    • Body Weight: Measured daily or weekly.

    • Food and Water Intake: Monitored continuously using metabolic cages or measured daily by weighing the remaining food[8].

    • Energy Expenditure: Assessed using indirect calorimetry to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂)[4][9]. The respiratory exchange ratio (RER) is calculated to determine substrate utilization (fat vs. carbohydrate oxidation).

    • Body Composition: Adiposity is measured at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing fat pads.

Clinical Efficacy in Overweight/Obese Patients (e.g., Rimonabant in Obesity - RIO Program)

Objective: To assess the efficacy and safety of the CB1 antagonist for weight reduction and improvement of cardiometabolic risk factors in overweight or obese individuals.

Protocol (based on the RIO studies): [10][11][12][13]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Overweight (BMI ≥ 27 kg/m ²) with comorbidities (e.g., dyslipidemia, hypertension) or obese (BMI ≥ 30 kg/m ²) individuals.

  • Run-in Period: A 2 to 4-week single-blind placebo run-in period where all participants are placed on a mildly hypocaloric diet (e.g., 600 kcal/day deficit).

  • Randomization: Eligible patients are randomized to receive a fixed daily dose of the CB1 antagonist (e.g., Rimonabant 5 mg or 20 mg) or a placebo for a duration of one to two years.

  • Primary Efficacy Endpoints:

    • Change in body weight from baseline.

    • Proportion of patients achieving ≥5% and ≥10% weight loss.

  • Secondary Efficacy Endpoints:

    • Change in waist circumference.

    • Changes in lipid profile (HDL-C, triglycerides).

    • Changes in glycemic parameters (fasting glucose, insulin, HbA1c).

  • Safety and Tolerability: Monitored through the recording of adverse events, with a particular focus on psychiatric symptoms.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are provided below using Graphviz (DOT language).

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gᵢ/₀ Protein CB1R->G_protein Activates Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates Otenabant Otenabant (Antagonist) Otenabant->CB1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Ion_Channels Modulation of Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream_Effects Downstream Cellular Effects (Reduced Neurotransmitter Release, Altered Gene Expression) PKA->Downstream_Effects MAPK->Downstream_Effects Ion_Channels->Downstream_Effects

Caption: CB1 Receptor Signaling Pathway and Antagonist Intervention.

Experimental_Workflow cluster_preclinical Preclinical Efficacy Evaluation Animal_Model Diet-Induced Obese (DIO) Mouse Model Treatment_Groups Treatment Groups: - Vehicle Control - Otenabant - Other CB1 Antagonists Animal_Model->Treatment_Groups Daily_Dosing Daily Oral Administration Treatment_Groups->Daily_Dosing Measurements Efficacy Measurements Daily_Dosing->Measurements Body_Weight Body Weight Measurements->Body_Weight Food_Intake Food Intake Measurements->Food_Intake Energy_Expenditure Energy Expenditure (Indirect Calorimetry) Measurements->Energy_Expenditure Body_Composition Body Composition (e.g., DEXA) Measurements->Body_Composition Data_Analysis Data Analysis and Comparison Body_Weight->Data_Analysis Food_Intake->Data_Analysis Energy_Expenditure->Data_Analysis Body_Composition->Data_Analysis

Caption: Preclinical Experimental Workflow for CB1 Antagonist Efficacy.

References

Comparison Guide: Validating In Vivo Target Engagement of Otenabant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies used to validate the in vivo target engagement of Otenabant hydrochloride (CP-945,598), a potent and selective antagonist of the Cannabinoid Receptor Type 1 (CB1R). For context and performance comparison, data from other first-generation CB1R antagonists, Rimonabant (B1662492) and Taranabant, are included. This document is intended for researchers and professionals in drug development engaged in preclinical and clinical pharmacology.

Introduction to Otenabant and Target Engagement

Otenabant is a competitive antagonist with high affinity for the human CB1 receptor (Ki = 0.7 nM) and over 10,000-fold selectivity against the CB2 receptor.[1][2] The CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system (CNS) and peripheral tissues, is a key regulator of appetite, energy metabolism, and mood.[3][4] Antagonism of this receptor was a promising strategy for treating obesity and related metabolic disorders.[5]

Validating that a drug molecule engages its intended molecular target in vivo is a critical step in drug development. It establishes a crucial link between dose, target occupancy, and the resulting pharmacological effect. For centrally-acting drugs like Otenabant, Positron Emission Tomography (PET) imaging is the gold-standard non-invasive method to quantify target engagement directly in the brain.[6][7] Although development programs for Otenabant, Rimonabant, and Taranabant were discontinued (B1498344) due to adverse psychiatric effects, the target engagement data from these compounds remain highly valuable for guiding the development of next-generation, peripherally-restricted CB1R antagonists.[4][8]

Primary Methodology: Positron Emission Tomography (PET)

In vivo target engagement for CB1R antagonists is primarily assessed through PET receptor occupancy studies. This technique allows for the direct visualization and quantification of a drug's binding to its target in a living subject.

Experimental Principle:

  • Baseline Scan: A PET radiotracer, a molecule that binds specifically to the CB1R and is labeled with a positron-emitting isotope (e.g., Carbon-11), is administered intravenously. The signal from the tracer provides a baseline measure of receptor availability.

  • Drug Administration: The non-radioactive drug being tested (e.g., Otenabant) is administered.

  • Competition and Displacement: The drug competes with the radiotracer for binding to the CB1 receptors. As the drug occupies the receptors, it displaces the radiotracer.

  • Post-Dose Scan: A second PET scan is performed to measure the reduced signal from the radiotracer.

  • Quantification: The percentage decrease in the tracer signal in the post-dose scan compared to the baseline scan is calculated to determine the receptor occupancy (RO) at a given drug dose and plasma concentration.[9][10]

Visualizations

CB1R Antagonist Mechanism of Action

// Relationships Endocannabinoid -> CB1R [label="Activates"]; Otenabant -> CB1R [label="Blocks", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; CB1R -> G_Protein [label="Activates"]; G_Protein -> AC [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; AC -> cAMP [style=dashed]; ATP -> AC [style=dashed];

// Invisible nodes for layout {rank=same; Endocannabinoid; Otenabant} } .dot Caption: CB1 Receptor signaling pathway and blockade by an antagonist.

PET Receptor Occupancy Workflow

// Workflow Edges Animal_Prep -> Tracer_Inject_1; Tracer_Inject_1 -> Baseline_Scan; Baseline_Scan -> Drug_Admin; Drug_Admin -> Tracer_Inject_2; Tracer_Inject_2 -> Post_Dose_Scan; {Baseline_Scan, Post_Dose_Scan} -> Image_Analysis; Image_Analysis -> RO_Calc; } .dot Caption: Generalized workflow for an in vivo PET target occupancy study.

Comparative In Vivo Data

While direct, publicly available PET imaging data for Otenabant is limited, its target engagement was confirmed through ex vivo occupancy studies and its ability to reverse the CNS effects of CB1R agonists.[1][2][11] For comparison, significant PET data exists for Rimonabant and Taranabant, which showed that clinical efficacy for weight loss was achieved at relatively moderate levels of brain CB1R occupancy.[9]

ParameterOtenabant (CP-945,598)RimonabantTaranabant
Target Cannabinoid Receptor 1 (CB1R)Cannabinoid Receptor 1 (CB1R)Cannabinoid Receptor 1 (CB1R)
Action Competitive AntagonistInverse Agonist / AntagonistInverse Agonist / Antagonist
In Vitro Affinity (Ki) 0.7 nM (human)[1][2]~1.98 nM[12]~0.13 nM[12]
In Vivo Model Rodents, Beagle Dogs[11]Non-Human Primates[6][10][13]Non-Human Primates, Humans[9][14]
In Vivo RO Method Ex vivo occupancy, reversal of agonist effects[11]PET Imaging ([11C]OMAR, [11C]SD5024)[6][9]PET Imaging ([11C]SD5024)[9]
Key Occupancy Finding CNS target engagement confirmed by reversing agonist-induced hypothermia, analgesia, etc.[1][2]25-40% brain RO at 1-3 mg/kg.[10][13] Clinically effective doses achieved ~20-30% RO.[9]Clinically effective exposures resulted in brain RO of ~20-30%.[9]
Experimental Protocols

Below is a representative protocol for a non-human primate PET study to determine CB1R occupancy, synthesized from published methodologies.

Objective: To quantify the relationship between plasma concentration and brain CB1R occupancy of a test antagonist.

1. Subjects:

  • Species: Cynomolgus monkeys or other non-human primates.[9][15]

  • Housing: Housed under controlled conditions with appropriate diet and environmental enrichment. All procedures must be approved by an Institutional Animal Care and Use Committee.

2. Materials:

  • PET Radiotracer: [11C]OMAR or [11C]SD5024, synthesized to high radiochemical purity.[6][9]

  • Test Articles: this compound, Rimonabant, or Taranabant, formulated in a suitable vehicle for oral (p.o.) or intravenous (i.v.) administration.

  • Equipment: PET scanner, anesthesia machine, arterial line catheterization supplies, blood collection tubes, gamma counter.

3. Procedure:

  • Anesthesia and Preparation: The subject is anesthetized (e.g., with isoflurane) and positioned in the PET scanner. Catheters are placed for radiotracer injection, drug administration, and arterial blood sampling.

  • Baseline Scan:

    • A bolus injection of the CB1R radiotracer (e.g., ~150-200 MBq) is administered intravenously.

    • Dynamic PET data are acquired for 90-120 minutes.

    • Serial arterial blood samples are collected to determine the arterial input function and measure parent radiotracer concentration in plasma.[9]

  • Drug Administration:

    • Following a washout period, the test antagonist is administered at a specific dose.

  • Post-Dose (Occupancy) Scan:

    • At the expected time of maximum plasma concentration (Tmax) of the test drug, a second PET scan is initiated following the same procedure as the baseline scan.

  • Data Analysis:

    • PET images are reconstructed and co-registered with an anatomical MRI scan of the subject's brain.

    • Regions of interest (ROIs) are defined for CB1R-rich areas (e.g., striatum, cortex) and a reference region with low receptor density (e.g., pons).[9]

    • Time-activity curves are generated for each ROI.

    • The binding potential relative to the non-displaceable compartment (BP_ND) is calculated for both baseline and post-dose conditions using appropriate kinetic models.

    • Receptor Occupancy (RO) is calculated using the formula:

      RO (%) = [ (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline ] x 100

The validation of in vivo target engagement is a cornerstone of drug development, providing essential data to bridge preclinical pharmacology with clinical outcomes. For CB1R antagonists, PET imaging has been the definitive method for quantifying brain receptor occupancy. Comparative data from Otenabant's predecessors, Rimonabant and Taranabant, reveal a crucial insight: substantial pharmacological effects and subsequent clinical efficacy were achieved at moderate brain RO levels of approximately 20-40%.[9] While direct PET studies on Otenabant are not widely published, its confirmed CNS activity via indirect measures demonstrates successful target engagement.[11] The ultimate challenge, highlighted by the clinical trajectory of these compounds, lies in balancing central target engagement for efficacy with the mitigation of CNS-mediated side effects, a key driver for the current focus on developing peripherally-restricted CB1R antagonists.[16]

References

Otenabant Hydrochloride: A Comparative Guide to its Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant hydrochloride (CP-945,598) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), developed for the management of obesity. As a second-generation CB1 receptor antagonist, its pharmacological profile offers potential advantages over first-generation compounds like Rimonabant and Taranabant, which were withdrawn from the market due to significant psychiatric side effects.[1][2] This guide provides an objective comparison of the cross-reactivity and selectivity profile of this compound against these first-generation alternatives, supported by available experimental data.

Comparative Selectivity Profile

The primary therapeutic action of Otenabant is its high affinity for the CB1 receptor, coupled with a substantially lower affinity for the cannabinoid receptor type 2 (CB2), indicating a high degree of selectivity. This selectivity is crucial for minimizing off-target effects.

CompoundCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)Selectivity Ratio (CB2 Ki / CB1 Ki)
This compound 0.7 [3]7600 [3]~10,857
Rimonabant1.6 - 4.8>1000>208 - 625
Taranabant0.8630787.5

Table 1: Comparative binding affinities of this compound and its alternatives for cannabinoid receptors.

Cross-Reactivity Profile

A comprehensive understanding of a drug candidate's interaction with a wide range of other receptors, ion channels, and enzymes is critical for predicting its safety profile. While extensive public data on a broad off-target screening panel for Otenabant is limited, available information suggests a favorable profile compared to its predecessors. One of the notable safety-related off-targets is the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is associated with cardiac arrhythmias. Otenabant has been reported to have low affinity for the hERG channel.[3]

In contrast, first-generation CB1 antagonists have been associated with various off-target activities that may have contributed to their adverse effect profiles. For instance, Taranabant has been noted to interact with other receptors at higher concentrations. A thorough comparative analysis necessitates further disclosure of comprehensive safety pharmacology data for Otenabant.

Signaling Pathway and Mechanism of Action

CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endocannabinoids (like anandamide (B1667382) and 2-AG), inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, Otenabant blocks the binding of endocannabinoids to the CB1 receptor, thereby preventing this signaling cascade.

A key distinction between first and second-generation CB1 antagonists lies in their functional activity. First-generation compounds like Rimonabant are inverse agonists, meaning they not only block the receptor but also reduce its basal, constitutive activity.[2] This inverse agonism, particularly in the central nervous system, is thought to be a contributing factor to the psychiatric side effects observed.[2] While the precise functional profile of Otenabant as a neutral antagonist versus an inverse agonist is a subject of ongoing research, second-generation antagonists have generally been designed to minimize inverse agonism to improve their safety profile.[2]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Activates Otenabant Otenabant Otenabant->CB1 Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

CB1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CB1 receptor by this compound.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor.

  • Radioligand (e.g., [³H]-CP55,940).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the CB1 receptor-containing membranes with the radioligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow Start Start Incubation Incubate CB1 Membranes + Radioligand + Otenabant (Varying Conc.) Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the functional effect of a compound on the CB1 receptor signaling pathway.

Objective: To determine the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

  • CB1 receptor agonist (e.g., CP55,940).

  • This compound (test compound).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the CB1-expressing cells in a microplate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of a CB1 agonist in the presence of forskolin.

  • Incubate to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Generate a dose-response curve for the antagonist's ability to block the agonist effect.

  • Determine the IC50 value for the antagonist.

Conclusion

This compound demonstrates a high degree of selectivity for the CB1 receptor over the CB2 receptor, a key characteristic for a targeted therapeutic. As a second-generation CB1 antagonist, it is positioned to have an improved safety profile compared to first-generation compounds like Rimonabant and Taranabant, potentially due to reduced inverse agonism and a cleaner off-target profile. However, a comprehensive public dataset from a broad panel of receptor screening assays for Otenabant is needed to fully delineate its cross-reactivity profile and substantiate its safety advantages. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies and contribute to a more complete understanding of the pharmacological properties of this compound.

References

The Critical Role of Negative Controls in Otenabant Hydrochloride Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Otenabant hydrochloride, a potent and selective antagonist of the cannabinoid receptor 1 (CB1), has been a subject of significant research in areas such as obesity and metabolic disorders.[1][2][3] As with any scientific investigation, the validity and interpretability of studies involving this compound hinge on a robust experimental design, with the cornerstone being the appropriate use of negative controls. This guide provides an objective comparison of various negative control strategies, supported by experimental data, to ensure the accuracy and reliability of your research findings.

The CB1 receptor, a G protein-coupled receptor (GPCR), is primarily coupled to Gαi/o proteins.[4] Agonist binding to the CB1 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2 phosphorylation.[5][6] this compound, as a CB1 antagonist, is expected to block these agonist-induced effects.[1][2] However, to confidently attribute any observed effect to the specific antagonism of the CB1 receptor by this compound, a series of well-thought-out negative controls are indispensable.

Comparison of Negative Control Strategies

The selection of an appropriate negative control is critical for differentiating the specific, on-target effects of this compound from non-specific or off-target phenomena. The following table compares various negative control strategies, highlighting their strengths and limitations.

Negative Control StrategyDescriptionAdvantagesDisadvantages
Vehicle Control The solvent in which this compound is dissolved (e.g., DMSO, saline) is administered to a parallel experimental group.Simple to implement; controls for the effects of the solvent itself.Does not control for off-target effects of the this compound molecule.
Parental Cell Line (CB1-null) Using the same cell line (e.g., HEK293, CHO) that does not endogenously express the CB1 receptor, or a version that has not been transfected with the CB1 receptor gene.Excellent for demonstrating that the observed effect is dependent on the presence of the CB1 receptor.May not fully control for off-target effects that could occur in the CB1-expressing cells.
Structurally Similar Inactive Compound An ideal but often unavailable control. This would be a molecule with a very similar chemical structure to this compound but lacking affinity for the CB1 receptor.Provides the most rigorous control for off-target effects related to the chemical scaffold of Otenabant.Often not commercially available and may require custom synthesis. No specific inactive analog for Otenabant is readily documented.
Unrelated Antagonist Using an antagonist for a different, unrelated receptor that is not expected to be affected by this compound.Can help to demonstrate the specificity of the assay system and rule out general effects on cell health or signaling.Does not control for off-target effects of this compound.

Data Presentation: The Impact of Negative Controls

To illustrate the importance of these controls, the following tables present fictitious, yet plausible, experimental data from key assays used to characterize this compound.

Table 1: cAMP Accumulation Assay in HEK293 Cells

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

Cell LineTreatmentForskolin (B1673556) (10 µM)Agonist (CP-55,940, 100 nM)Otenabant HCl (1 µM)cAMP Level (pmol/well)% Inhibition of Agonist Effect
HEK293-CB1 Vehicle+--150 ± 8N/A
HEK293-CB1 Agonist++-50 ± 5N/A
HEK293-CB1 Otenabant + Agonist+++145 ± 796.7%
HEK293 (Parental) Vehicle+--155 ± 9N/A
HEK293 (Parental) Agonist++-152 ± 8N/A
HEK293 (Parental) Otenabant + Agonist+++150 ± 9No significant inhibition

Data are presented as mean ± SEM.

Table 2: ERK1/2 Phosphorylation Assay in CHO-K1 Cells

This assay assesses the effect of this compound on agonist-induced phosphorylation of ERK1/2.

Cell LineTreatmentAgonist (WIN-55,212-2, 100 nM)Otenabant HCl (1 µM)Phospho-ERK1/2 (Fold Change vs. Basal)% Inhibition of Agonist Effect
CHO-K1-CB1 Vehicle--1.0 ± 0.1N/A
CHO-K1-CB1 Agonist+-5.2 ± 0.4N/A
CHO-K1-CB1 Otenabant + Agonist++1.2 ± 0.295.2%
CHO-K1 (Parental) Vehicle--1.0 ± 0.1N/A
CHO-K1 (Parental) Agonist+-1.1 ± 0.1N/A
CHO-K1 (Parental) Otenabant + Agonist++1.0 ± 0.2No significant inhibition

Data are presented as mean ± SEM.

The data clearly demonstrate that this compound's effects are contingent on the presence of the CB1 receptor, as no significant activity is observed in the parental cell lines. This underscores the critical importance of using CB1-null cells as a negative control.

Mandatory Visualizations

To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.

G cluster_0 CB1 Receptor Signaling Pathway Agonist Cannabinoid Agonist (e.g., CP-55,940) CB1R CB1 Receptor Agonist->CB1R Activates Otenabant Otenabant HCl Otenabant->CB1R Blocks Gi_o Gαi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Cascade (ERK1/2) Gi_o->MAPK Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: Signaling pathway of the CB1 receptor and the antagonistic action of this compound.

G cluster_1 Experimental Workflow for cAMP Assay start Seed HEK293-CB1 and Parental HEK293 cells pretreat Pre-treat with Otenabant HCl or Vehicle start->pretreat stimulate Stimulate with Forskolin and CB1 Agonist pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure cAMP levels (e.g., HTRF, ELISA) lyse->measure analyze Analyze Data and Compare (CB1 vs. Parental) measure->analyze end Conclusion on CB1-specific antagonism analyze->end

Caption: A streamlined workflow for a cAMP assay incorporating a parental cell line negative control.

G cluster_2 Logical Relationship of Negative Controls cluster_3 Potential Causes cluster_4 Negative Controls to Isolate Cause ObservedEffect Observed Biological Effect OnTarget On-Target Effect (CB1 Antagonism) ObservedEffect->OnTarget OffTarget Off-Target Effect ObservedEffect->OffTarget SolventEffect Solvent Effect ObservedEffect->SolventEffect ParentalCell Parental Cell Line (CB1-null) ParentalCell->OnTarget Validates ParentalCell->OffTarget Helps rule out receptor-independent effects Vehicle Vehicle Control Vehicle->SolventEffect Rules out

Caption: Logical framework illustrating how negative controls help to isolate the on-target effects.

Experimental Protocols

To ensure reproducibility, detailed methodologies for the key experiments are provided below.

Protocol 1: cAMP Accumulation Assay

Objective: To determine the ability of this compound to antagonize the agonist-mediated inhibition of cAMP production in CB1-expressing cells.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor (HEK293-CB1)

  • Parental HEK293 cells (Negative Control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (adenylyl cyclase activator)

  • CB1 receptor agonist (e.g., CP-55,940)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed HEK293-CB1 and parental HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the CB1 agonist in assay buffer. Prepare a stock solution of forskolin.

  • Pre-incubation: Remove the culture medium and add assay buffer containing the desired concentrations of this compound or vehicle. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add the CB1 agonist to the appropriate wells, followed immediately by the addition of forskolin (final concentration typically 1-10 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Normalize the data to the forskolin-only control. Calculate the percent inhibition of the agonist response by this compound. Compare the results between the HEK293-CB1 and parental HEK293 cells.

Protocol 2: ERK1/2 Phosphorylation Assay

Objective: To measure the effect of this compound on agonist-induced ERK1/2 phosphorylation.

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor (CHO-K1-CB1)

  • Parental CHO-K1 cells (Negative Control)

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Serum-free medium

  • CB1 receptor agonist (e.g., WIN-55,212-2)

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Detection system (e.g., Western blot, In-Cell Western, AlphaScreen)

  • 96-well plates

Procedure:

  • Cell Seeding and Serum Starvation: Seed CHO-K1-CB1 and parental CHO-K1 cells into 96-well plates. Once confluent, serum-starve the cells for 4-18 hours.

  • Pre-incubation: Replace the serum-free medium with fresh medium containing this compound or vehicle and incubate for 30 minutes at 37°C.

  • Stimulation: Add the CB1 agonist to the wells and incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Detection:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.

    • In-Cell Western/AlphaScreen: Follow the manufacturer's protocol for the specific assay format.

  • Data Analysis: Quantify the levels of phosphorylated ERK1/2 and normalize to total ERK1/2. Express the results as a fold change over the basal (unstimulated) condition. Calculate the percent inhibition by this compound and compare the results between the two cell lines.

By diligently employing these negative control strategies and detailed protocols, researchers can significantly enhance the rigor and reliability of their findings in the study of this compound and other CB1 receptor modulators. This commitment to robust experimental design is essential for advancing our understanding of the endocannabinoid system and the therapeutic potential of its targeted agents.

References

A Comparative Analysis of the Pharmacokinetics of Otenabant and Taranabant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetics of otenabant (B1677804) (CP-945,598) and taranabant (B1681927) (MK-0364), two cannabinoid receptor 1 (CB1) inverse agonists previously under development for the treatment of obesity. Due to the discontinuation of their clinical development, publicly available data on otenabant, in particular, is limited primarily to preclinical studies. This comparison summarizes the available quantitative data, outlines the experimental methodologies employed in their assessment, and visualizes key pathways and processes to offer a comprehensive overview for the scientific community.

Pharmacokinetic Data Summary

The pharmacokinetic profiles of otenabant and taranabant have been characterized through various studies. Taranabant underwent extensive clinical evaluation in humans, providing a clearer understanding of its behavior in the body compared to otenabant, for which human data is less accessible.

ParameterOtenabant (CP-945,598)Taranabant (MK-0364)
Absorption
Time to Maximum Concentration (Tmax)Preclinical data suggests it is well absorbed.[1]1 to 2.5 hours in healthy male volunteers (single dose).[2]
Effect of FoodNot explicitly documented in available human studies.Co-administration with a high-fat meal led to a 14% increase in Cmax and a 74% increase in AUC.[2]
Distribution
Protein BindingHigh (>98%) to both albumin and alpha1 acid glycoprotein (B1211001) (in vitro).[3]Taranabant is a lipophilic compound and distributes widely into adipose tissue.[3]
Metabolism
Primary PathwayN-deethylation to form an N-desethyl metabolite (M1) in rats, mice, and dogs.[1]Primarily via oxidative metabolism, mediated by CYP3A4.[3] The primary active metabolite is M1 (monohydroxylated).[3]
Excretion
Major RoutePrimarily via feces, likely reflecting biliary excretion, in rats, mice, and dogs.[1]The majority of the dose (~87%) is excreted in feces, with a smaller fraction (~5%) in urine in humans.[4]
Elimination Half-life (t1/2)Not available from human studies.38 to 69 hours (single dose) and approximately 74 to 104 hours (multiple doses) in healthy male volunteers.[2][5]

Experimental Protocols

Detailed experimental protocols for the clinical trials of these discontinued (B1498344) drug candidates are not fully available in the public domain. However, based on published studies and general practices for pharmacokinetic evaluation, the following methodologies were likely employed.

Taranabant Human Pharmacokinetic Studies
  • Study Design: The pharmacokinetic properties of taranabant were evaluated in double-blind, randomized, placebo-controlled, single and multiple oral dose studies involving healthy male volunteers and obese patients.[2][6][7][8]

  • Dosing: Single oral doses ranged from 0.5 mg to 600 mg.[2] Multiple-dose studies involved once-daily administration of 5, 7.5, 10, or 25 mg for 14 days.[5]

  • Sample Collection: Blood samples for pharmacokinetic analysis were collected at frequent intervals, from 0.25 up to 360 hours post-dose in Phase 1 studies.[3]

  • Sample Processing: Whole blood was likely collected in tubes containing an anticoagulant (e.g., K2EDTA). Plasma would then be separated by centrifugation at approximately 1300g for 10 minutes at 4°C. The resulting plasma samples would be stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of taranabant were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3] This involved online extraction from plasma using turbulent flow chromatography, followed by HPLC for separation and tandem mass spectrometry for detection in the positive ionization mode, monitoring the precursor-product ion transition.[3] The lower limit of quantification for taranabant was 0.1 nM, with a linear calibration range of 0.1 to 100 nM.[3]

Otenabant Preclinical Pharmacokinetic Studies

As detailed human pharmacokinetic study protocols for otenabant are not publicly available, the following outlines the methodology from preclinical studies in rats, mice, and dogs.

  • Study Design: The metabolic fate and disposition of otenabant were investigated following a single oral dose of [14C]-labeled otenabant to trace the compound and its metabolites.[1]

  • Sample Collection: Urine and feces were collected to determine the routes and extent of excretion.[1] Blood samples were also collected to identify circulating metabolites.[1]

  • Sample Analysis: Radioactivity in samples was measured to determine the total recovery of the administered dose.[1] Metabolite profiling was conducted using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of the metabolites.[1]

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of the CB1 receptor, the target of both otenabant and taranabant, and a typical workflow for a clinical pharmacokinetic study.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Phosphorylation Cascade Inverse_Agonist Otenabant / Taranabant (Inverse Agonist) Inverse_Agonist->CB1R Binds and Stabilizes Inactive State

CB1 Receptor Signaling Pathway Inhibition by Inverse Agonists.

Pharmacokinetic_Study_Workflow cluster_protocol Study Protocol cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation Study_Design Study Design (e.g., Randomized, Crossover) Subject_Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Study_Design->Subject_Recruitment Dosing Drug Administration (Oral Dose) Subject_Recruitment->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Analysis Sample_Storage->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC) Sample_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Typical Workflow of a Clinical Pharmacokinetic Study.

References

Validating the antagonistic activity of Otenabant hydrochloride at the CB1 receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Otenabant hydrochloride, a potent and selective cannabinoid 1 (CB1) receptor antagonist, with other notable antagonists, Rimonabant and Taranabant (B1681927). The information presented herein is intended to assist researchers in evaluating the antagonistic activity of these compounds at the CB1 receptor through a review of their binding affinities, functional antagonism, and in vivo effects.

Introduction to CB1 Receptor Antagonism

The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating appetite, energy balance, and metabolism.[1][2] Antagonism of the CB1 receptor has been a key strategy in the development of therapies for obesity and related metabolic disorders.[3][4][5] Otenabant (CP-945,598), Rimonabant (SR141716A), and Taranabant (MK-0364) are three prominent examples of CB1 receptor antagonists that have undergone significant preclinical and clinical investigation.[1][3][6]

Comparative Analysis of CB1 Receptor Antagonists

The following sections provide a detailed comparison of Otenabant, Rimonabant, and Taranabant, focusing on their performance in key experimental assays.

Data Presentation

Table 1: Comparison of In Vitro Binding Affinity at the CB1 Receptor

CompoundKi (nM) for human CB1 ReceptorSelectivity over CB2 ReceptorReference
This compound 0.7>10,000-fold[7]
Rimonabant 1.8 - 6.18~285 to >1000-fold[2][8][9]
Taranabant 0.13~1300-fold[1][10]

Table 2: Comparison of In Vivo Anorectic Activity and Weight Loss

CompoundSpeciesDoseRoute of AdministrationKey FindingsReference
This compound Rodents10 mg/kgOralPromoted a 9% vehicle-adjusted weight loss in a 10-day study in diet-induced obese mice.[7][7]
Rimonabant Humans (Obese/Overweight)20 mg/dayOralResulted in a mean weight loss of 4.6 kg after 1 year of treatment in conjunction with a hypocaloric diet.[11][11][12]
Taranabant Humans (Obese)0.5 - 6 mg/dayOralInduced statistically significant weight loss compared to placebo in a 12-week study.[13][13][14]

Note: The in vivo data presented are from different studies and not from direct head-to-head comparisons, which should be considered when interpreting the results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound to a receptor.[15][16][17][18][19]

Objective: To determine the inhibitory constant (Ki) of a test compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]CP55,940 or another suitable CB1 receptor agonist/antagonist.

  • Test compounds: this compound, Rimonabant, Taranabant.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4.[2]

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.25% BSA.[2]

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filter manifold.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation (0.2-8 µg of protein), the radioligand (e.g., 0.75 nM [3H]CP55,940), and varying concentrations of the test compound in the binding buffer.[2]

  • Total and Non-specific Binding: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CB1 ligand, e.g., 1 µM CP55,940).[2]

  • Incubation Conditions: Incubate the plates for 90 minutes at 30°C.[2]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a filter manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay Protocol

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key step in CB1 receptor signaling.[20][21][22][23][24]

Objective: To determine the functional antagonistic potency (IC50) of a test compound at the CB1 receptor.

Materials:

  • Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).[23]

  • CB1 receptor agonist (e.g., CP55,940).

  • Test compounds: this compound, Rimonabant, Taranabant.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, LANCE, or EIA based).[20][22]

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with HEPES, BSA).[20]

Procedure:

  • Cell Culture: Culture the CB1 receptor-expressing cells to an appropriate confluency.

  • Cell Plating: Plate the cells in a suitable multi-well plate (e.g., 96-well or 384-well) and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a defined period.

  • Stimulation: Add a fixed concentration of the CB1 receptor agonist in the presence of forskolin to stimulate adenylyl cyclase and induce a measurable inhibition of cAMP production.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation, using non-linear regression.

Mandatory Visualizations

The following diagrams illustrate key concepts related to CB1 receptor antagonism.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1R Activates Antagonist Otenabant (Antagonist) Antagonist->CB1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Simplified CB1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CB1-expressing cells Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 3. Incubate membranes with radioligand and Otenabant Membrane_Prep->Incubation Filtration 4. Separate bound and free radioligand via filtration Incubation->Filtration Counting 5. Quantify bound radioactivity Filtration->Counting IC50_Calc 6. Determine IC50 Counting->IC50_Calc Ki_Calc 7. Calculate Ki IC50_Calc->Ki_Calc

Caption: Experimental Workflow for a Radioligand Binding Assay.

Logical_Relationship cluster_compounds CB1 Receptor Antagonists cluster_properties Properties for Comparison Otenabant Otenabant Binding_Affinity Binding Affinity (Ki) Otenabant->Binding_Affinity Functional_Antagonism Functional Antagonism (IC50) Otenabant->Functional_Antagonism In_Vivo_Efficacy In Vivo Efficacy (Anorectic Activity) Otenabant->In_Vivo_Efficacy Rimonabant Rimonabant Rimonabant->Binding_Affinity Rimonabant->Functional_Antagonism Rimonabant->In_Vivo_Efficacy Taranabant Taranabant Taranabant->Binding_Affinity Taranabant->Functional_Antagonism Taranabant->In_Vivo_Efficacy

Caption: Logical Relationship for Comparing CB1 Antagonists.

Conclusion

This compound is a highly potent and selective CB1 receptor antagonist. When compared to Rimonabant and Taranabant, Otenabant demonstrates a high binding affinity for the CB1 receptor, comparable to that of Rimonabant and slightly less potent than Taranabant. All three compounds have demonstrated efficacy in reducing food intake and promoting weight loss in preclinical and/or clinical settings. The choice of antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, selectivity, and pharmacokinetic profile. The provided experimental protocols and comparative data serve as a valuable resource for the scientific community to further investigate the therapeutic potential of CB1 receptor antagonists.

References

A Comparative Guide: Otenabant Hydrochloride Versus Neutral Antagonists of the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, has been a focal point for therapeutic intervention in a range of disorders, most notably obesity and metabolic syndrome. Antagonizing this receptor has proven effective in reducing appetite and body weight. However, the clinical development of early CB1 receptor antagonists was halted by significant psychiatric adverse effects. This has led to a critical distinction in the field between two classes of antagonists: inverse agonists, such as Otenabant (CP-945,598), and neutral antagonists, exemplified by compounds like AM4113. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

The Core Distinction: Inverse Agonism vs. Neutral Antagonism

The CB1 receptor, like many G protein-coupled receptors (GPCRs), exhibits a degree of basal, or constitutive, activity even in the absence of an endogenous agonist. The manner in which a drug interacts with this basal activity defines its classification.

  • Inverse Agonists : These ligands, such as Otenabant and the well-known Rimonabant, bind to the CB1 receptor and actively inhibit its basal signaling.[1][2] This action is in direct opposition to agonists, which stimulate the receptor. By reducing the receptor's intrinsic activity below its baseline level, inverse agonists produce effects even without the presence of an agonist.

  • Neutral Antagonists : These compounds, including AM4113, bind to the CB1 receptor and block agonists from binding, but they do not, by themselves, alter the receptor's basal activity.[3][4] Their effects are only observed in the presence of an agonist (either endogenous or exogenous), which they competitively block.

The hypothesis driving the development of neutral antagonists is that the adverse psychiatric effects (e.g., anxiety, depression) observed with inverse agonists like Rimonabant and Otenabant may be linked to the suppression of the receptor's basal tone.[3][5] Neutral antagonists, therefore, might offer a safer therapeutic window by blocking agonist-driven signaling without disturbing this baseline activity.

Comparative Data: Otenabant vs. AM4113

The following tables summarize the quantitative performance of Otenabant hydrochloride, a confirmed inverse agonist, and AM4113, a well-characterized neutral antagonist.

Table 1: In Vitro Pharmacological Profile
ParameterOtenabant (CP-945,598)AM4113Reference
Binding Affinity (Ki, human CB1) 0.7 nM~0.8-0.9 nM[1]
Binding Affinity (Ki, human CB2) 7,600 nM (>7.6 µM)92 nM[1]
CB1/CB2 Selectivity >10,000-fold~100-fold[1]
Functional Activity (cAMP Assay) Inhibits basal signalingNo effect on basal cAMP up to 10 µM[1][3]
Functional Classification Inverse AgonistNeutral Antagonist[1][3]
Table 2: In Vivo Performance and Safety Profile
ParameterOtenabant (CP-945,598)AM4113Reference
Effect on Food Intake Dose-dependent anorectic activitySuppresses food intake[1][3]
Effect on Body Weight Promotes weight lossReduces body weight gain[1][6]
Key Adverse Events (Preclinical/Clinical) Nausea, diarrhea, headache. Increased anxiety, depression, suicidal thoughts (in clinical trials).Preclinical studies suggest a lower propensity for nausea compared to inverse agonists.[3][5]
Clinical Development Status Terminated (Phase III)Preclinical[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts and methods discussed, the following diagrams have been generated using the DOT language.

CB1 CB1 Receptor (Constitutively Active) G_Protein Gαi/o Protein CB1->G_Protein Basal Inhibition AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates Inverse_Agonist Inverse Agonist (Otenabant) Inverse_Agonist->CB1 Inhibits Basal Activity Neutral_Antagonist Neutral Antagonist (AM4113) Neutral_Antagonist->CB1 Blocks Agonist (No effect alone) cAMP Reduced cAMP (Physiological Tone) ATP->cAMP Conversion

Caption: CB1 Receptor Signaling Pathway.

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing CB1 receptors P2 Prepare assay buffer (e.g., Tris-HCl, MgCl2) P3 Prepare radioligand (e.g., [3H]CP55940) and unlabeled test compounds (Otenabant, AM4113) A1 Incubate membranes with radioligand and varying concentrations of test compound P3->A1 Add A2 Incubate at 37°C for 60-90 minutes to reach equilibrium A1->A2 S1 Rapidly filter mixture through GF/B or GF/C glass fiber filters to separate bound from free radioligand A2->S1 Terminate S2 Wash filters with ice-cold buffer to remove non-specific binding S1->S2 S3 Measure radioactivity on filters using a scintillation counter S2->S3 D1 Plot % displacement vs. log[test compound concentration] S3->D1 Input Data D2 Calculate IC50 value (concentration for 50% displacement) D1->D2 D3 Calculate Ki value using the Cheng-Prusoff equation D2->D3

References

A Comparative Analysis of First and Second-Generation CB1 Receptor Antagonists on Metabolic Function

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of therapeutic interventions for metabolic disorders has been significantly shaped by the development of cannabinoid receptor 1 (CB1) antagonists. While first-generation compounds demonstrated promising metabolic benefits, their clinical use was thwarted by significant psychiatric side effects. This has paved the way for a new wave of second-generation antagonists designed to mitigate these adverse effects while retaining the positive metabolic impact. This guide provides a comprehensive comparison of the metabolic effects of these two generations of CB1 antagonists, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Distinguishing First from Second-Generation Antagonists

The primary distinction between first and second-generation CB1 antagonists lies in their pharmacological profile and their ability to cross the blood-brain barrier.

First-Generation CB1 Antagonists , such as rimonabant (B1662492), taranabant (B1681927), and ibipinabant, are brain-penetrant inverse agonists.[1][2] Their action on central CB1 receptors, while contributing to appetite suppression, was also responsible for adverse psychiatric effects, including anxiety and depression, leading to the withdrawal of rimonabant from the market.[3][4]

Second-Generation CB1 Antagonists have been developed with two key strategies to avoid the pitfalls of their predecessors:

  • Peripheral Restriction: These compounds, including AM6545 and JD5037, are designed to have limited brain penetration, thereby minimizing their impact on the central nervous system.[5][6]

  • Neutral Antagonism: Unlike inverse agonists that suppress the basal activity of the receptor, neutral antagonists simply block the receptor from being activated by endocannabinoids. This approach is also being explored to reduce adverse psychiatric events.[3]

Comparative Metabolic Effects: Preclinical and Clinical Data

The following tables summarize the metabolic effects of first and second-generation CB1 antagonists based on available preclinical and clinical data.

Table 1: Effects on Body Weight and Food Intake
Compound (Generation) Model Dose Effect on Body Weight Effect on Food Intake Citation
Rimonabant (1st) Diet-Induced Obese (DIO) Mice10 mg/kg/daySignificant reductionTransient reduction[7]
Obese Zucker Rats10 mg/kg i.p. for 14 daysSignificant reductionSignificant reduction[8]
Taranabant (1st) DIO Mice0.3, 1, and 3 mg/kg/dayDose-dependent reductionDose-dependent reduction[1]
Obese Humans0.5, 2, 4, and 6 mg/daySignificant reductionReduction[9]
Ibipinabant (1st) DIO MiceN/AEffective in improving metabolic parametersReduction in palatable food intake[5]
AM6545 (2nd) Monosodium Glutamate-Induced Obese Mice3 and 10 mg/kg/dayDose-dependent reductionNo consistent effect[10][11]
High-Fructose High-Salt Fed Rats10 mg/kg/dayN/AN/A[12]
JD5037 (2nd) DIO Mice3 mg/kg/dayReductionReduction[13]
Mdr2-/- MiceN/AReductionN/A[14]
Otenabant (1st) DIO Mice1 mpkHalted weight gainNo significant impact at 1 mpk[15]
RTI1092769 (2nd) DIO Mice0.1, 0.3, and 1 mpkDose-dependent reductionNo significant impact[15]
Table 2: Effects on Glucose Metabolism
Compound (Generation) Model Dose Effect on Glucose Tolerance Effect on Insulin (B600854) Sensitivity Citation
Rimonabant (1st) Obese Zucker Rats10 mg/kg i.p. for 14 daysImprovedIncreased[8]
Taranabant (1st) N/AN/AData not readily availableData not readily available
AM6545 (2nd) High-Fructose High-Salt Fed Rats10 mg/kg/dayImprovedAlleviated insulin resistance[12]
Monosodium Glutamate-Induced Obese Mice3 and 10 mg/kg/dayAlleviated glucose intoleranceAlleviated hyperinsulinemia[10][11]
RTI1092769 (2nd) DIO Mice0.1, 0.3, and 1 mpkImprovedN/A[15]
Table 3: Effects on Lipid Metabolism
Compound (Generation) Model Dose Effect on Plasma Lipids Effect on Liver Citation
Rimonabant (1st) DIO Mice10 mg/kg/dayN/AReduced triglycerides[7]
Obese Humans20 mg/dayFavorable changes in triglycerides and HDLN/A[16]
AM6545 (2nd) Monosodium Glutamate-Induced Obese Mice3 and 10 mg/kg/dayRectified dyslipidemia (reduced TG, TC, FFA)N/A[10][11]
RTI1092769 (2nd) DIO Mice0.1, 0.3, and 1 mpkN/AReduced hepatic triglyceride content and steatosis[15]
JD5037 (2nd) Mdr2-/- MiceN/AIncreased serum bile acid levelsExacerbated liver injury and fibrosis[14]

Signaling Pathways and Experimental Workflows

The metabolic effects of CB1 antagonists are mediated through complex signaling pathways. The diagrams below illustrate the primary CB1 receptor signaling cascade and a typical experimental workflow for evaluating these compounds in preclinical models.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular Signaling CB1R CB1 Receptor PLC Phospholipase C CB1R->PLC Activates (via Gq/11) Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Endocannabinoid Endocannabinoid (e.g., Anandamide, 2-AG) Endocannabinoid->CB1R Activates Gi_o->AC Inhibits MAPK MAPK Pathway (ERK1/2) Gi_o->MAPK Activates PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt Activates PKA PKA cAMP->PKA Activates Metabolic_Effects_PKA Metabolic Effects PKA->Metabolic_Effects_PKA Regulates Gene Expression, Enzyme Activity Metabolic_Effects_MAPK Metabolic Effects MAPK->Metabolic_Effects_MAPK Regulates Cell Growth, Metabolism Metabolic_Effects_PI3K Metabolic Effects PI3K_Akt->Metabolic_Effects_PI3K Regulates Glucose Uptake, Lipid Metabolism Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Antagonist CB1 Antagonist Antagonist->CB1R Blocks

Caption: CB1 Receptor Signaling Pathway in Metabolic Regulation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Diet-Induced Obese Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake, etc.) Acclimatization->Baseline Randomization Randomization into Groups (Vehicle, 1st Gen, 2nd Gen) Baseline->Randomization Dosing Daily Dosing (e.g., Oral Gavage, IP Injection) Randomization->Dosing Monitoring Ongoing Monitoring (Body Weight, Food Intake) Dosing->Monitoring Blood_Collection Terminal Blood Collection (Plasma Lipids, Hormones) Dosing->Blood_Collection End of Study GTT Glucose Tolerance Test (GTT) Monitoring->GTT ITT Insulin Tolerance Test (ITT) Monitoring->ITT Tissue_Harvest Tissue Harvest (Liver, Adipose, Muscle) Blood_Collection->Tissue_Harvest Biochemical Biochemical Assays (e.g., Triglycerides, Insulin) Blood_Collection->Biochemical Gene_Expression Gene Expression Analysis (e.g., qPCR) Tissue_Harvest->Gene_Expression Histology Histological Analysis (e.g., Liver Steatosis) Tissue_Harvest->Histology Statistical_Analysis Statistical Analysis Biochemical->Statistical_Analysis Gene_Expression->Statistical_Analysis Histology->Statistical_Analysis

Caption: Preclinical Experimental Workflow for CB1 Antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the comparison of CB1 antagonists.

Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To assess the ability of an animal to clear a glucose load from the blood, providing an indication of glucose tolerance and insulin secretion.

Protocol:

  • Fasting: Mice or rats are fasted for a period of 6 to 16 hours, with free access to water.[3]

  • Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein using a glucometer.[17]

  • Glucose Administration: A solution of glucose (typically 2 g/kg of body weight) is administered orally via gavage.[17]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[3]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the glucose excursion over time.

Insulin Tolerance Test (ITT) in Rodents

Objective: To evaluate the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.

Protocol:

  • Fasting: Animals are fasted for a short period, typically 4-6 hours, to avoid hypoglycemia.[4]

  • Baseline Blood Glucose: A baseline blood glucose level is measured from the tail vein.[18]

  • Insulin Administration: A bolus of human insulin (e.g., 0.75-1.5 U/kg of body weight) is injected intraperitoneally (IP).[4]

  • Blood Glucose Monitoring: Blood glucose is measured at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.[18]

  • Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.

Assessment of Lipid Metabolism in Rodents

Objective: To quantify the effects of CB1 antagonists on lipid profiles and tissue lipid accumulation.

Protocol:

  • Blood Collection: At the end of the treatment period, animals are euthanized, and blood is collected via cardiac puncture.

  • Plasma/Serum Separation: Blood is centrifuged to separate plasma or serum.

  • Lipid Measurement: Commercially available enzymatic kits are used to measure plasma/serum levels of triglycerides, total cholesterol, HDL-cholesterol, and free fatty acids.

  • Tissue Lipid Extraction: Lipids are extracted from tissues such as the liver and adipose tissue using methods like the Folch extraction.[7]

  • Tissue Triglyceride Measurement: The extracted lipids are then quantified to determine the triglyceride content in the respective tissues.

  • Histology: Liver sections can be stained with Oil Red O to visualize lipid accumulation (steatosis).[15]

Conclusion

The evolution from first to second-generation CB1 antagonists represents a significant advancement in the pursuit of safer and more effective treatments for metabolic disorders. While first-generation compounds provided crucial proof-of-concept for the therapeutic potential of CB1 antagonism, their clinical utility was limited by central nervous system side effects. Second-generation, peripherally restricted antagonists have demonstrated comparable metabolic benefits in preclinical models, including reductions in body weight, improved glucose tolerance, and favorable effects on lipid metabolism, without the adverse psychiatric profile of their predecessors. The ongoing research and development of these next-generation compounds hold the promise of harnessing the full therapeutic potential of the endocannabinoid system for the management of obesity and related metabolic diseases.

References

Head-to-head comparison of Otenabant hydrochloride and surinabant in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two notable cannabinoid receptor 1 (CB1) antagonists: Otenabant hydrochloride and Surinabant. Both compounds were developed as potential therapeutics for obesity and related metabolic disorders, acting by blocking the CB1 receptor. This document summarizes their performance in key in vitro assays, details the experimental methodologies, and illustrates the relevant signaling pathways.

Data Presentation: Quantitative Comparison

The following table summarizes the in vitro pharmacological data for this compound and Surinabant, focusing on their binding affinity and functional antagonism at the human CB1 and CB2 receptors.

ParameterThis compoundSurinabantReference
Binding Affinity (Ki)
Human CB1 Receptor0.7 nM[1]3.5 nM[2]
Human CB2 Receptor7600 nM (7.6 µM)[1]442 nM[2]
Selectivity
CB2/CB1 Ratio~10,857-fold~126-foldCalculated
Functional Activity
CB1 Functional Antagonism (Ki)0.2 nM[3]-
CB1 Functional Antagonism (IC50)-9.6 nM (MAP Kinase Assay)[2]
Inverse Agonist Activity Inhibits basal and agonist-mediated CB1 receptor signaling[3]Described as a CB1 receptor antagonist; inverse agonist activity not explicitly quantified in the provided results.[4][5]

Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for the interpretation and replication of the presented data.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to a receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

  • Radioligand: A radiolabeled CB1 agonist or antagonist, such as [3H]CP55,940 or [3H]SR141716A, is used at a concentration near its Kd.

  • Competition Assay: Varying concentrations of the test compound (this compound or Surinabant) are incubated with the cell membranes and the radioligand.

  • Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP).

  • Cell Culture: Cells expressing the CB1 receptor (e.g., CHO or HEK293 cells) are cultured.

  • Stimulation: The cells are pre-incubated with the test compound (antagonist) before being stimulated with a CB1 agonist (e.g., CP55,940) in the presence of an adenylyl cyclase activator like forskolin.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 or Ki value.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation upon receptor stimulation.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the CB1 receptor are used.

  • Assay Buffer: The buffer typically contains GDP to ensure G-proteins are in their inactive state.

  • Reaction Mixture: Membranes are incubated with the test compound (antagonist), a CB1 agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: The reaction is allowed to proceed at 30°C for a defined period.

  • Filtration: The reaction is stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is measured.

  • Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (IC50 or Ki). To assess inverse agonism, the ability of the compound to inhibit basal [³⁵S]GTPγS binding in the absence of an agonist is measured.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the CB1 receptor signaling pathway and the general workflow for in vitro antagonist characterization.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to Agonist CB1 Agonist Agonist->CB1 Activates Antagonist Otenabant / Surinabant Antagonist->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: CB1 Receptor Signaling Pathway and Antagonist Intervention.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_signaling Downstream Signaling Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Value Binding_Assay->Ki_Value Functional_Assay cAMP Accumulation Assay or GTPγS Binding Assay IC50_Ki_Value Determine IC50/Ki Value Functional_Assay->IC50_Ki_Value Signaling_Assay MAPK (ERK) Phosphorylation Assay (e.g., Western Blot, ELISA) Signaling_Effect Assess Modulation of Downstream Effectors Signaling_Assay->Signaling_Effect Start Test Compound (Otenabant or Surinabant) Start->Binding_Assay Start->Functional_Assay Start->Signaling_Assay

Caption: Experimental Workflow for In Vitro Characterization.

Conclusion

Based on the available in vitro data, both this compound and Surinabant are potent and selective antagonists of the CB1 receptor. This compound demonstrates approximately five-fold higher binding affinity for the human CB1 receptor compared to Surinabant and exhibits significantly greater selectivity over the CB2 receptor. Functional assay data, although not from directly comparable studies, also suggest that Otenabant is a highly potent CB1 antagonist. Furthermore, Otenabant has been shown to possess inverse agonist properties by inhibiting the basal activity of the CB1 receptor. While Surinabant is a potent antagonist, its inverse agonist activity is less clearly defined in the currently available literature. Both compounds, by blocking the CB1 receptor, are expected to modulate downstream signaling pathways such as the MAP kinase cascade. This comparative guide provides a foundation for researchers to understand the subtle but significant differences in the in vitro pharmacological profiles of these two CB1 receptor antagonists.

References

Safety Operating Guide

Otenabant Hydrochloride: Procedures for Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND LABORATORY USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential guidance for the safe disposal of Otenabant hydrochloride, a potent and selective cannabinoid CB1 receptor antagonist used in research settings. The following procedures are based on established best practices for the disposal of pharmaceutical and chemical waste. All personnel handling this compound must adhere to these guidelines in conjunction with their institution's specific Environmental Health and Safety (EHS) protocols and all applicable federal, state, and local regulations.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure all relevant safety measures are in place.

Precaution CategorySpecific Action
Personal Protective Equipment (PPE) Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.
Spill Management Maintain a readily accessible spill kit appropriate for handling solid chemical compounds. In case of a spill, follow your institution's established spill cleanup procedures. Overtly contaminated materials from a spill cleanup should be managed as hazardous waste.[1]
Waste Segregation Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your EHS office.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires treating it as hazardous chemical waste. This ensures the safety of personnel and minimizes environmental impact.

Step 1: Waste Identification and Classification
  • Treat as Hazardous Waste : In the absence of specific guidance from a Safety Data Sheet (SDS), this compound and any materials contaminated with it must be managed as hazardous waste.

  • Consult Safety Data Sheet (SDS) : Whenever possible, obtain the specific SDS for this compound from the manufacturer. The SDS will contain a dedicated section on disposal considerations.

  • Contact EHS : Provide your institution's Environmental Health and Safety (EHS) office with the compound name, CAS number (686347-12-6), and any available safety information to receive specific disposal instructions.

Step 2: Preparing Waste for Disposal
  • Solid Waste :

    • Collect any unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.

    • Place contaminated materials such as gloves, weigh boats, and pipette tips into a designated, sealed plastic bag or container. This is considered trace-contaminated waste.[1]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Do not pour solutions containing this compound down the drain.

Step 3: Labeling and Storage of Waste
  • Labeling :

    • Affix a completed hazardous waste label to each waste container.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The specific hazards associated with the compound (e.g., "Toxic," "Irritant"). Consult the SDS for appropriate hazard pictograms.

      • The accumulation start date.

  • Storage :

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Store in secondary containment (e.g., a chemical-resistant bin or tray) to contain any potential leaks.[2]

Step 4: Arranging for Final Disposal
  • Schedule a Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Incineration : The recommended final disposal method for pharmaceutical waste like this compound is typically high-temperature incineration by a licensed hazardous waste disposal vendor.[1][3] This method is effective at destroying the active pharmaceutical ingredient.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Otenabant hydrochloride waste sds Consult Compound's Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Office for Guidance sds->ehs Disposal info absent or unclear classify Classify as Hazardous Waste sds->classify Disposal info present ehs->classify segregate Segregate Waste: - Solid (Bulk & Trace) - Liquid classify->segregate container Use Designated & Labeled Hazardous Waste Container segregate->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage pickup Arrange for Pickup by EHS/Licensed Vendor storage->pickup end End: Proper Disposal (Incineration) pickup->end G cluster_0 Cell Membrane CB1 CB1 Receptor effect Downstream Cellular Effects (e.g., Inhibition of Adenylyl Cyclase) CB1->effect Initiates Signaling agonist Cannabinoid Agonist (e.g., Anandamide) agonist->CB1 Binds & Activates otenabant This compound otenabant->CB1 Binds & Blocks

References

Personal protective equipment for handling Otenabant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Otenabant hydrochloride. The following procedures and recommendations are designed to ensure the safety of laboratory personnel and to detail the proper management and disposal of this compound.

Hazard Identification and Safety Data Summary

This compound is a potent and selective cannabinoid receptor CB1 antagonist. As with any potent research compound, a thorough understanding of its potential hazards is essential. The following table summarizes key safety information.

ParameterDetails
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear safety goggles with side-shields.
Hand Protection Wear protective gloves.
Skin and Body Protection Wear impervious clothing.
Respiratory Protection A suitable respirator should be worn.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid Measures
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Ingestion Wash out mouth with water; Do NOT induce vomiting; call a physician.[1]
Fire Fighting Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[1] Wear self-contained breathing apparatus and protective clothing.[1]
Accidental Release Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Clean spillages in a safe way as soon as possible. The product should be kept away from drains, water courses, or the soil.

Handling, Storage, and Disposal Plan

A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Handling: Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[2] Use only in areas with appropriate exhaust ventilation.[1][2] Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1]

Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local regulations.[1] Both the substance and its container should be disposed of in a safe way. Contact a licensed professional waste disposal service to dispose of this material.

Safe Handling Workflow

The following diagram illustrates the procedural flow for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal receiving_start Receive Shipment inspect_package Inspect Package for Damage receiving_start->inspect_package don_ppe Don Appropriate PPE inspect_package->don_ppe log_inventory Log in Inventory System don_ppe->log_inventory Proceed if package is intact store_compound Store in Cool, Well-Ventilated Area log_inventory->store_compound weigh_compound Weigh in Ventilated Enclosure store_compound->weigh_compound prepare_solution Prepare Solution in Fume Hood weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_area Decontaminate Work Area conduct_experiment->decontaminate_area dispose_waste Dispose of Waste per Regulations decontaminate_area->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenabant hydrochloride
Reactant of Route 2
Reactant of Route 2
Otenabant hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.